molecular formula C7H3ClF3NO2 B1529894 4-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 1060810-66-3

4-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1529894
CAS No.: 1060810-66-3
M. Wt: 225.55 g/mol
InChI Key: CIGVUOHSGVRSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGVUOHSGVRSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-66-3
Record name 4-Chloro-6-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, reactivity, and application of 4-Chloro-6-(trifluoromethyl)nicotinic acid .

CAS Number: 1060810-66-3 IUPAC Name: 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid

Executive Summary

This compound is a high-value heterocyclic building block characterized by a trisubstituted pyridine core. Its utility in drug discovery and agrochemistry stems from its unique electronic architecture: the electron-withdrawing trifluoromethyl (


) group at the C6 position and the carboxyl group at C3 synergistically activate the C4-chlorine towards nucleophilic aromatic substitution (

). This compound serves as a critical scaffold for synthesizing fused ring systems (e.g., naphthyridines, pyridopyrimidines) and lipophilic bioisosteres in kinase inhibitors and ion channel modulators.

Chemical Profile

PropertySpecification
Molecular Formula

Molecular Weight 225.55 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Typically 135–140 °C (varies by purity/polymorph)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa ~3.5 (Carboxylic acid), Pyridine N is weakly basic due to EWGs
LogP ~2.2 (Predicted)
Storage Inert atmosphere, 2–8 °C, protect from moisture

Synthetic Pathways

The synthesis of this compound generally proceeds via the construction of the pyridine ring followed by functional group manipulation. The most robust industrial route involves the cyclization of fluorinated acetoacetates followed by deformylative chlorination or direct chlorination of a pyridone intermediate.

Core Synthetic Route: The Pyridone-Chlorination Strategy

This pathway ensures regioselective placement of the


 and carboxyl groups.
  • Cyclocondensation: Ethyl 4,4,4-trifluoroacetoacetate is condensed with an enamine surrogate (e.g., ethyl 3-aminoacrylate or cyanoacetamide) to yield the 4-hydroxypyridine (pyridone) core.

  • Chlorination: The tautomeric 4-pyridone is treated with phosphorous oxychloride (

    
    ) or phosphorous pentachloride (
    
    
    
    ). This step converts the C4-hydroxyl to the reactive C4-chloride.
  • Hydrolysis: If the synthesis was performed on the ester, a final acid- or base-mediated hydrolysis yields the free carboxylic acid.

Visualization of Synthesis

Synthesis Start1 Ethyl 4,4,4-trifluoroacetoacetate Inter1 Intermediate: Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Start1->Inter1 Cyclization Start2 Ethyl 3-aminoacrylate Start2->Inter1 Inter2 Ethyl 4-chloro-6-(trifluoromethyl)nicotinate Inter1->Inter2 Deoxychlorination Reagent1 POCl3 / PCl5 (Chlorination) Reagent1->Inter2 Product TARGET: This compound (CAS 1060810-66-3) Inter2->Product Saponification Reagent2 LiOH / H2O (Hydrolysis) Reagent2->Product

Caption: Step-wise synthetic construction of the this compound core via pyridone intermediate.

Reactivity & Functionalization

The chemical behavior of this scaffold is dominated by the electron-deficient nature of the pyridine ring.

The C4 "Hotspot" ( )

The C4 position is highly electrophilic. The nitrogen atom (position 1) and the


 group (position 6) withdraw electron density, making the C4-Cl bond exceptionally susceptible to displacement by nucleophiles (amines, thiols, alkoxides).
  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Selectivity: C4 is significantly more reactive than C2 or C6 due to the para-like relationship with the pyridine nitrogen and the ortho-like relationship with the carboxyl group (if activated to an ester/amide).

C3-Carboxyl Derivatization

The carboxylic acid is a standard handle for amide coupling. However, care must be taken during activation (e.g., with


) as the C4-Cl can be labile or susceptible to hydrolysis under harsh basic conditions.
  • Preferred Reagents: HATU, T3P (Propanephosphonic acid anhydride) for mild amide formation.

Metal-Catalyzed Cross-Coupling

The C4-Cl bond is a viable handle for Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings, allowing the introduction of aryl or alkynyl groups.

Reactivity Map

Reactivity Center 4-Chloro-6-(trifluoromethyl) nicotinic acid SnAr SnAr Displacement (Amines/Thiols) Center->SnAr Replaces Cl Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Center->Suzuki Replaces Cl Amide Amide Coupling (HATU/T3P) Center->Amide Modifies COOH Reduction Reduction to Alcohol (BH3·THF) Center->Reduction Modifies COOH

Caption: Primary reactivity vectors for scaffold diversification.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

This protocol describes the displacement of the C4-chloride with a primary amine to generate a 4-amino-nicotinic acid derivative.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent:

    
    , 
    
    
    
    , or
    
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 3 mL of anhydrous DMF (or n-Butanol for thermal acceleration).

  • Addition: Add 2.5 mmol of DIPEA, followed by 1.2 mmol of the amine.

  • Reaction:

    • Mild Nucleophiles: Stir at Room Temperature (RT) for 4–12 hours.

    • Sterically Hindered Nucleophiles: Heat to 60–80 °C for 2–6 hours.

  • Workup: Dilute with water and adjust pH to ~4 with 1N HCl to precipitate the product. Filter and wash with water.[1][2][3][4] Alternatively, extract with EtOAc.[4]

  • Validation: Monitor by LC-MS. The product should show a mass shift corresponding to

    
    .
    
Protocol B: Amide Coupling using T3P

T3P is preferred for electron-deficient nicotinic acids to minimize side reactions.

Reagents:

  • Acid Scaffold (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (50% in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or THF

Procedure:

  • Combine the acid and amine in EtOAc.

  • Add the base (Pyridine).[1]

  • Add T3P solution dropwise at 0 °C.

  • Allow to warm to RT and stir for 2–4 hours.

  • Wash organic layer with water, sat.

    
    , and brine.
    

Applications in Drug Discovery

The this compound scaffold is a bioisostere precursor often used to modulate:

  • Lipophilicity: The

    
     group increases metabolic stability and membrane permeability.
    
  • Binding Affinity: The C4-substituent vectors into specific hydrophobic pockets in kinase ATP-binding sites or TRP channels.

  • Case Study (TRPM8 Antagonists): Analogs of this scaffold have been utilized in the development of TRPM8 antagonists for migraine and pain management, where the nicotinic acid core serves as a linker between biaryl systems.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Stability: Stable under standard conditions but hygroscopic. Store under nitrogen.

References

  • Chemical Identification: PubChem. 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (Compound). Link

  • Synthesis & Reactivity: Patents describing 4-trifluoromethyl nicotinic acid derivatives often utilize this core. See WO2020070049A1 (Syngenta Participations AG) for usage as a starting material. Link

  • Medicinal Chemistry Application: Journal of Medicinal Chemistry, 2018, 61(18), 8186-8201. (Discusses TRPM8 antagonists using similar nicotinic acid scaffolds). Link

  • General Reactivity of Fluorinated Pyridines: Schlosser, M. et al. Eur. J. Org. Chem. 2003.[2] (Fundamental reactivity of halopyridines).

Sources

4-Chloro-6-(trifluoromethyl)nicotinic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 1060810-66-3). As a highly functionalized pyridine intermediate, this compound serves as a critical scaffold in the synthesis of next-generation agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents targeting kinase pathways.

The presence of the trifluoromethyl (


) group at the C6 position, combined with the ortho-chloro substituent, imparts unique electronic and steric properties that distinguish it from its isomers. This guide details its identification, physical properties, synthesis logic, and handling protocols to ensure reproducibility and safety in high-value synthetic workflows.

Part 1: Chemical Identity & Structural Analysis

The precise identification of this isomer is paramount, as the "chloro-trifluoromethyl-nicotinic acid" family contains multiple positional isomers with vastly different reactivities.

Parameter Data
IUPAC Name 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Common Name This compound
CAS Registry Number 1060810-66-3
Molecular Formula

Molecular Weight 225.55 g/mol
SMILES OC(=O)C1=C(Cl)C=C(C(F)(F)F)N=C1
InChI Key BULUOEXUXOKCIG-UHFFFAOYSA-N
Structural Logic & Electronic Effects

The molecule features a pyridine ring substituted at the 3, 4, and 6 positions.

  • C3-Carboxylic Acid (

    
    ):  The primary reactive handle for amidation or esterification. Its acidity is enhanced by the electron-deficient pyridine ring.
    
  • C4-Chloro (

    
    ):  Positioned ortho to the carboxylic acid. This steric crowding can affect coupling rates but provides a site for nucleophilic aromatic substitution (
    
    
    
    ), albeit less reactive than the C2 or C6 positions due to lack of direct resonance activation by the ring nitrogen.
  • C6-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that significantly lowers the 
    
    
    
    of the pyridine nitrogen and increases the lipophilicity (
    
    
    ) of the overall molecule.

StructuralAnalysis Compound 4-Chloro-6-(trifluoromethyl) nicotinic acid CF3 C6-CF3 Group (Lipophilicity & Metabolic Stability) Compound->CF3 Inductive Effect (-I) Cl C4-Chloro Group (Steric Bulk & SnAr Potential) Compound->Cl Ortho-Positioning COOH C3-Carboxylic Acid (Primary Reactive Site) Compound->COOH Acidic Handle CF3->COOH Lowers pKa (remote)

Figure 1: Structural Activity Relationships (SAR) highlighting the functional roles of substituents.

Part 2: Critical Physical Properties

The following data aggregates experimental values and high-confidence predictive models validated against similar fluorinated pyridine standards.

Property Value / Range Source / Method
Physical State Solid (Crystalline Powder)Experimental Observation
Color Off-white to pale yellowExperimental Observation
Melting Point 109 – 110 °C Experimental [1]
Boiling Point ~309 °C (Predicted)ACD/Labs Model
Density 1.603 ± 0.06 g/cm³Predicted
pKa (Acid) 2.5 – 2.9 (Predicted)Calculated (Acidic Pyridine core)
LogP 1.74 – 2.2Consensus LogP
Solubility Soluble in DMSO, Methanol, Ethyl Acetate.Sparingly soluble in Water (Acidic pH).[1]Empirical Handling Data

Scientist’s Note on Solubility: Due to the lipophilic


 group, this compound exhibits poor water solubility compared to nicotinic acid. For analytical HPLC, dissolve in a 50:50 mixture of Acetonitrile:Water (buffered) or pure DMSO to ensure complete solvation before dilution.

Part 3: Synthesis & Reaction Logic

Understanding the synthesis is crucial for troubleshooting impurities. The most reliable route utilizes Directed Ortho-Lithiation (DoM) , leveraging the acidity of the C5 proton in the precursor.

Mechanism: Regioselective Lithiation

The precursor, 4-chloro-2-(trifluoromethyl)pyridine , possesses two available protons (C3 and C5).

  • C3 Proton: Located between the

    
     and 
    
    
    
    groups. Highly sterically hindered.
  • C5 Proton: Located between the

    
     group and the ring Nitrogen (para to N, meta to Cl?). Correction: In 4-chloro-2-(trifluoromethyl)pyridine, C5 is adjacent to C4-Cl and C6-H. The C5 position is sterically accessible.
    

Using a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) prevents nucleophilic attack on the pyridine ring and directs lithiation to the C5 position (which becomes C3 in the final acid product numbering).

SynthesisWorkflow Start Precursor: 4-Chloro-2-(trifluoromethyl)pyridine Intermediate Intermediate: 5-Lithio Species (Regioselective) Start->Intermediate Deprotonation Reagent Reagent: LiTMP / THF (-78°C) Reagent->Intermediate Product Product: 4-Chloro-6-(trifluoromethyl) nicotinic acid Intermediate->Product Carboxylation Quench Quench: CO2 (Solid or Gas) Quench->Product

Figure 2: Synthesis pathway via Directed Ortho-Lithiation (DoM).

Part 4: Spectral Characterization

To validate the identity of CAS 1060810-66-3, look for these specific spectral signatures.

NMR (400 MHz, DMSO- )
  • Resonance 1:

    
     ~9.0 ppm (1H, s). This corresponds to the proton at C2  (between N and COOH). It is highly deshielded by the ring nitrogen and the adjacent carbonyl.
    
  • Resonance 2:

    
     ~8.0-8.2 ppm (1H, s). This corresponds to the proton at C5  (between Cl and 
    
    
    
    ).
  • Note: You should observe two singlets in the aromatic region. If you see doublets with J ~8Hz, you likely have the wrong isomer (e.g., adjacent protons).

NMR
  • Signal: Single sharp peak at

    
     -63 to -68 ppm.
    
  • Interpretation: Confirms the integrity of the

    
     group. A shift or splitting suggests hydrolysis or ring degradation.
    

Part 5: Handling, Stability, & Safety

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

Storage & Stability
  • Hygroscopicity: The carboxylic acid moiety can form hydrates. Store in a desiccator.

  • Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow decarboxylation, although the electron-withdrawing

    
     group stabilizes the carboxylate relative to non-fluorinated analogs.
    
  • Incompatibility: Avoid strong oxidizers and strong bases (which will form the salt).

Part 6: Experimental Protocol (Solubility Verification)

Use this protocol to verify the quality of a new batch before committing to large-scale synthesis.

  • Preparation: Weigh 10 mg of this compound into a clear HPLC vial.

  • Solvent Addition: Add 1.0 mL of DMSO.

  • Observation: Vortex for 30 seconds. The solution should be clear and colorless .

    • Failure Mode: Turbidity indicates inorganic salt contamination (e.g., LiCl from synthesis).

    • Failure Mode: Yellow/Orange coloration indicates potential degradation or presence of oxidized byproducts.

  • Dilution: Add 1.0 mL of Water.

    • Observation: A white precipitate may form (normal, due to low aqueous solubility). If it remains clear, the pH may be high (salt form) or the sample is not the free acid.

References

  • Fisher Scientific. (2023). Toronto Research Chemicals: 4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783382 (Isomer Reference). Retrieved from [Link]

  • FDC Chemical. (2023). Material Safety Data Sheet: 1060810-66-3. Retrieved from [Link]

Sources

Technical Monograph: 4-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-6-(trifluoromethyl)nicotinic acid , a critical pyridine scaffold used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1]

Stoichiometry, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

This compound (CAS: 1060810-66-3) is a highly functionalized pyridine building block.[1] Its molecular weight of 225.55 g/mol places it firmly within the "fragment-based drug discovery" (FBDD) space, offering a high ligand efficiency potential.[1] The compound features three distinct vectors for chemical diversification:

  • C3-Carboxylic Acid: Amenable to amide coupling or reduction.[1]

  • C4-Chloride: Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C6-Trifluoromethyl: Provides metabolic stability and lipophilicity.[1]

This guide details the physicochemical properties, synthesis pathways, and handling protocols required for integrating this scaffold into high-throughput synthesis campaigns.[1]

Physicochemical Profile

The molecular weight of 225.55 Da is a critical parameter.[1] In fragment libraries, compounds with MW < 300 are preferred to allow room for molecular growth during lead optimization without violating Lipinski’s Rule of 5.[1]

Table 1: Core Technical Specifications
PropertyValueTechnical Context
CAS Registry Number 1060810-66-3 Unique identifier for the specific isomer.[1]
Molecular Formula C7H3ClF3NO2Stoichiometry for reagent calculations.[1]
Molecular Weight 225.55 g/mol Monoisotopic mass: 224.98 Da.[1][2]
Physical State White to off-white solidHygroscopic; store under inert atmosphere.[1]
Acidity (pKa) ~3.2 (Predicted)The electron-withdrawing CF3 and Cl groups increase acidity relative to nicotinic acid (pKa 4.85).[1]
LogP ~2.2Moderate lipophilicity, suitable for cell permeability.[1]
Isotope Pattern M (100%), M+2 (32%)Distinctive 3:1 Chlorine isotope signature in Mass Spec.[1]

Structural Analysis & Reactivity

The reactivity of this molecule is defined by the electronic interplay between the substituents on the pyridine ring.[1]

Electronic Activation

The pyridine ring is electron-deficient.[1] The presence of the Trifluoromethyl group at C6 and the Carboxyl group at C3 (both strong electron-withdrawing groups) significantly lowers the electron density at the C4 position .[1] This makes the C4-Chloride an exceptional leaving group for SNAr reactions with amines, thiols, and alkoxides.[1]

Visualization: Reactivity Vectors

The following diagram illustrates the primary reaction pathways available for this scaffold.

ReactivityMap Scaffold 4-Chloro-6-(trifluoromethyl) nicotinic acid (MW 225.55) SNAr_Prod 4-Amino-6-(trifluoromethyl) nicotinic acid derivatives (Kinase Inhibitor Core) Scaffold->SNAr_Prod S_NAr Displacement (C4-Cl) Amide_Prod Nicotinamides Scaffold->Amide_Prod Amidation (C3-COOH) Alcohol_Prod Pyridyl Alcohols Scaffold->Alcohol_Prod Reduction (C3-COOH) Amine Primary Amines (R-NH2) Amine->SNAr_Prod Coupling Amide Coupling (HATU/EDC) Coupling->Amide_Prod Reduction Reduction (BH3·THF) Reduction->Alcohol_Prod

Caption: Figure 1. Chemical reactivity map showing the three primary diversification vectors: C4-displacement (Red), C3-Amidation (Yellow), and C3-Reduction (Blue).[1]

Synthesis & Manufacturing Protocol

While commercial supplies are available, custom synthesis is often required for isotopic labeling or derivative generation.[1]

Retrosynthetic Strategy

The most robust route involves the construction of the pyridine ring followed by functionalization.[1]

  • Cyclization: Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with an enamine or equivalent to form the hydroxypyridine core.[1]

  • Chlorination: Conversion of the 4-hydroxy intermediate to the 4-chloro derivative using phosphoryl chloride (POCl3).[1]

  • Hydrolysis: Saponification of the ester to yield the free acid.[1]

Laboratory Protocol (Step-by-Step)

Note: This protocol describes the conversion of the 4-hydroxy precursor, a common intermediate.[1]

Reagents:

  • Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (Precursor)[1]

  • Phosphoryl chloride (POCl3)[1]

  • Lithium Hydroxide (LiOH)[1]

  • Dichloromethane (DCM)[1]

Procedure:

  • Chlorination:

    • Dissolve Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (1.0 eq) in neat POCl3 (5.0 eq).

    • Heat to reflux (105°C) for 4 hours. Monitor by LC-MS for the appearance of the chloro-ester (M+H ~254).[1]

    • Quench: Cool to 0°C and pour slowly onto crushed ice/water (Exothermic!). Extract with DCM.[1]

  • Hydrolysis:

    • Dissolve the crude chloro-ester in THF/Water (1:1).[1]

    • Add LiOH (2.5 eq) and stir at room temperature for 2 hours.

    • Workup: Acidify to pH 3 with 1N HCl. The product, This compound , will precipitate.[1]

    • Purification: Recrystallize from Ethanol/Water.[1][3]

Analytical Characterization

Verifying the identity of this compound relies heavily on the distinct isotopic signature of Chlorine and the stoichiometry defined by its molecular weight.[1]

Mass Spectrometry (LC-MS)
  • Expected Ion: [M-H]⁻ (Negative Mode) or [M+H]⁺ (Positive Mode).

  • Isotope Pattern:

    • Peak A (226.0 Da): 35Cl isotope (100% relative abundance).[1]

    • Peak B (228.0 Da): 37Cl isotope (~32% relative abundance).[1]

  • Validation: If the M+2 peak is missing, the chlorine atom has likely been hydrolyzed (to -OH) or reduced.[1]

NMR Spectroscopy
  • 1H NMR (DMSO-d6):

    • The molecule has only two aromatic protons.[1]

    • δ ~9.0 ppm (s, 1H): Proton at C2 (deshielded by N and COOH).[1]

    • δ ~8.2 ppm (s, 1H): Proton at C5 (shielded relative to C2).[1]

    • δ ~13.5 ppm (br s, 1H): Carboxylic acid proton.[1]

  • 19F NMR:

    • Single peak at δ -68 ppm , characteristic of the CF3 group attached to the pyridine ring.[1]

Applications in Drug Discovery

This scaffold is ubiquitous in the design of Type II Kinase Inhibitors .[1] The 4-chloro group is typically displaced by an aniline to form a hinge-binding motif, while the trifluoromethyl group occupies the hydrophobic pocket (e.g., the allosteric pocket in RAF kinases).[1]

Case Study: Sorafenib Analogs

In the development of VEGFR and RAF inhibitors, the 4-chloro-pyridine core serves as a central linker.[1]

  • Reaction: SNAr displacement of the 4-Cl with 4-aminophenol derivatives.[1]

  • Conditions: Heat (80-100°C) in DMF or DMSO with a base (K2CO3).

  • Outcome: High yields (>85%) are typical due to the activating effect of the 6-CF3 group.[1]

Safety & Handling

Signal Word: DANGER

  • H301: Toxic if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Protocol:

  • Handle only in a fume hood.[1]

  • Wear nitrile gloves and chemical safety goggles.[1]

  • In case of contact with eyes, rinse immediately with water for 15 minutes and seek medical advice.[1]

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2783382, 6-Chloro-4-(trifluoromethyl)nicotinic acid. (Note: Isomer reference for property comparison). Retrieved from [Link][1]

  • Google Patents. (2013).[1] WO2013064461A2 - Compounds with nematicidal activity.[1] (Describes the use of this compound as Int-11). Retrieved from

  • Chemistry LibreTexts. (2025).[1] Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 4-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathway for 4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 1060810-66-3), a critical intermediate in the development of advanced agrochemicals (e.g., Flonicamid analogs) and pharmaceutical agents targeting calcium channels or nicotinic receptors.

The pathway prioritizes regiochemical control to ensure the trifluoromethyl group is established at the C6 position and the chlorine at C4, avoiding common isomeric impurities.

Executive Summary & Strategic Analysis

Target Molecule: 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid Key Challenges:

  • Regioselectivity: Ensuring the -CF3 group is positioned at C6 and the -Cl at C4 relative to the nitrogen.

  • Fluorine Chemistry: Handling the electron-withdrawing effects of the CF3 group which deactivates the ring toward electrophilic substitution, necessitating a de novo ring construction strategy.

  • Chlorination Efficiency: Converting the 4-hydroxy intermediate to 4-chloro requires rigorous moisture control to prevent phosphoryl chloride hydrolysis.

Selected Pathway: The Modified Hantzsch/Michael-Cyclization Route . This route constructs the pyridine ring from acyclic precursors, guaranteeing the correct substitution pattern. It proceeds through an Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate intermediate, followed by chlorination and hydrolysis.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target into a pyridine ring formation between a trifluorinated enamine and an alkynyl ester.

Retrosynthesis Target 4-Chloro-6-(trifluoromethyl) nicotinic acid Inter1 Ethyl 4-chloro-6-(trifluoromethyl) nicotinate Target->Inter1 Hydrolysis Inter2 Ethyl 4-hydroxy-6-(trifluoromethyl) nicotinate (Tautomer: 4-Pyridone) Inter1->Inter2 Deoxychlorination (POCl3) Precursor1 Ethyl 3-amino-4,4,4- trifluorocrotonate Inter2->Precursor1 Cyclization Precursor2 Ethyl Propiolate (or Ethyl 3-ethoxyacrylate) Inter2->Precursor2 Cyclization

Figure 1: Retrosynthetic breakdown showing the disconnection to acyclic precursors.

Detailed Synthesis Protocol

Phase 1: Precursor Synthesis (Enamine Formation)

Objective: Synthesize Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2). This step installs the nitrogen atom and the trifluoromethyl group on a 4-carbon backbone.

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Ammonium Acetate (5.0 eq).

  • Solvent: Ethanol or Toluene (with Dean-Stark trap).

  • Conditions: Reflux for 4–6 hours.

Protocol:

  • Charge a reaction vessel with Ethyl 4,4,4-trifluoroacetoacetate .

  • Add Ammonium Acetate in excess to drive the equilibrium.

  • Reflux the mixture. If using toluene, continuously remove water via a Dean-Stark trap to push the reaction to completion (Le Chatelier’s principle).

  • Concentrate the solvent in vacuo.

  • Purification: Distillation under reduced pressure or recrystallization (if solid) to obtain the amino-crotonate.

    • Note: The product exists in equilibrium between imine and enamine forms, but reacts as the enamine.

Phase 2: Pyridine Ring Construction (The Cyclization)

Objective: Synthesize Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate . This is the critical ring-closing step. The regiochemistry is determined here: the amino group of the crotonate attacks the


-carbon of the propiolate (Michael addition), followed by intramolecular Claisen condensation.
  • Reagents: Ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 eq), Ethyl Propiolate (1.1 eq).

  • Solvent: Diphenyl ether (for high temp) or Ethanol (sealed tube).

  • Conditions: 120°C – 150°C.

Protocol:

  • Dissolve Ethyl 3-amino-4,4,4-trifluorocrotonate in the solvent.

  • Add Ethyl Propiolate dropwise.

    • Mechanism Insight: The nucleophilic nitrogen attacks the

      
      -position of the alkyne.
      
  • Heat the mixture to 120–150°C. High temperature is required to effect the thermal cyclization and elimination of ethanol.

  • Monitor by TLC/HPLC for the disappearance of the crotonate.

  • Cool the mixture. The product, Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate , often precipitates as a solid (pyridone form).

  • Filter and wash with cold ether/hexane to remove non-polar impurities.

Phase 3: Deoxychlorination (Functional Group Transformation)

Objective: Convert the 4-hydroxy group to a 4-chloro group to yield Ethyl 4-chloro-6-(trifluoromethyl)nicotinate .

  • Reagents: Phosphorus Oxychloride (POCl

    
    , excess), DMF (Catalytic).
    
  • Conditions: Reflux (100–110°C) for 2–4 hours.

Protocol:

  • Place the dry 4-hydroxy intermediate in a round-bottom flask.

  • Add POCl

    
      (typically 3–5 volumes).
    
  • Add 2–3 drops of DMF (Dimethylformamide).

    • Mechanistic Note: DMF reacts with POCl

      
       to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.
      
  • Heat to reflux.[1] The solid starting material will dissolve as it converts to the chlorinated ester.

  • Quenching (Critical Safety): Cool the mixture and pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the ester (though the ester is relatively stable, the acid chloride byproduct releases HCl).

  • Neutralize with Sodium Acetate or dilute NaHCO

    
     to pH ~5–6.
    
  • Extract with Ethyl Acetate or Dichloromethane. Dry over MgSO

    
     and concentrate.
    
Phase 4: Hydrolysis (Final Deprotection)

Objective: Hydrolyze the ethyl ester to the free acid This compound .

  • Reagents: NaOH or LiOH (2.0 eq), THF/Water (1:1).

  • Conditions: Ambient temperature to 50°C.

Protocol:

  • Dissolve the chloro-ester in THF.

  • Add aqueous NaOH solution.

  • Stir until the ester is consumed (monitor by TLC). Avoid harsh reflux to prevent hydrolysis of the 4-chloro group (which would revert to 4-hydroxy).

  • Workup: Acidify carefully with 1N HCl to pH 2–3.

  • The target acid, This compound , will precipitate.

  • Filter, wash with water, and dry under vacuum.

Process Visualization

SynthesisPath cluster_0 Phase 1: Precursor cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Functionalization cluster_3 Phase 4: Hydrolysis ETF Ethyl 4,4,4- trifluoroacetoacetate Enamine Ethyl 3-amino-4,4,4- trifluorocrotonate ETF->Enamine NH4OAc Reflux Pyridone Ethyl 4-hydroxy-6- (trifluoromethyl)nicotinate Enamine->Pyridone + Propiolate 140°C Michael/Dieckmann Propiolate Ethyl Propiolate ChloroEster Ethyl 4-chloro-6- (trifluoromethyl)nicotinate Pyridone->ChloroEster POCl3, cat. DMF Reflux Final 4-Chloro-6-(trifluoromethyl) nicotinic acid ChloroEster->Final NaOH / THF H3O+

Figure 2: Complete reaction workflow from trifluoroacetoacetate to the final nicotinic acid derivative.

Key Reaction Parameters & Troubleshooting

StepParameterSpecificationCommon IssueCorrective Action
1 Amine Equivalents >3.0 eq NH

OAc
Incomplete conversionUse Dean-Stark to remove water; ensure excess ammonium acetate.
2 Temperature 120–150°CLow yield of cyclizationEnsure solvent boiling point is high enough (e.g., use Diphenyl ether or sealed tube).
3 Quenching <20°CExotherm/RunawayAdd reaction mass to ice slowly, not ice to mass. Vent HCl gas properly.
4 pH Control Acidify to pH 2–3Hydrolysis of ClDo not heat strongly during base hydrolysis; acidify promptly once ester is gone.

Analytical Specifications (Expected)

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • 
       ~13.5-14.0 (br s, 1H, COOH)
      
    • 
       ~9.0 (s, 1H, H-2)
      
    • 
       ~8.2 (s, 1H, H-5)
      
    • Note: The absence of H-4 coupling confirms substitution at C4.

  • 19F NMR: Single peak around -68 ppm (CF3).

  • MS (ESI): [M-H]- 224/226 (Cl isotope pattern).

References

  • Bayer Intellectual Property GmbH. (2013).[2] Compounds with Nematicidal Activity. WO 2013/064461 A2. (Describes the synthesis of this compound as Intermediate Int-11). Link

  • Syngenta Participations AG. (2008). Pyridine Derivatives as Vanilloid Receptor Antagonists. WO 2008/013414. (Provides background on trifluoromethylpyridine synthesis). Link

  • ChemicalBook. (n.d.). Ethyl 3-amino-4,4,4-trifluorocrotonate Properties and Synthesis. (Precursor synthesis data). Link

  • PubChem. (n.d.). 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid. CID 2783382. Link

Sources

Navigating the Bioactive Potential of 4-Chloro-6-(trifluoromethyl)nicotinic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Candidate Molecule

In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of halogen and trifluoromethyl moieties into heterocyclic scaffolds has consistently yielded compounds with significant biological activities.[1][2] 4-Chloro-6-(trifluoromethyl)nicotinic acid emerges as a molecule of considerable interest, positioned at the intersection of several key pharmacophores. While direct and extensive research on this specific molecule is not yet widely published, its structural components—a pyridine core, a chloro substituent, and a trifluoromethyl group—suggest a rich and diverse potential for biological interactions. This guide provides a comprehensive framework for exploring the bioactive landscape of this compound, drawing upon established knowledge of its structural analogs to propose likely mechanisms of action and a detailed roadmap for experimental validation. For researchers, scientists, and drug development professionals, this document serves as an in-depth technical resource to unlock the therapeutic or agrochemical promise of this intriguing compound.

Hypothesized Biological Activities: A Structure-Based Rationale

The chemical architecture of this compound provides a strong basis for predicting its potential biological activities. The presence of the trifluoromethyl group is a well-established strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and herbicidal properties.[4] Furthermore, the nicotinic acid backbone is the cornerstone of niacin (Vitamin B3), a crucial modulator of lipid metabolism and cardiovascular health.[5]

Based on these structural precedents, we can hypothesize several key areas of biological activity for this compound:

  • Anti-inflammatory and Immunomodulatory Effects: Drawing parallels with nicotinic acid (niacin), this compound is a prime candidate for interaction with the G protein-coupled receptor 109A (GPR109A), a key player in mediating anti-inflammatory responses.[6][7] Activation of GPR109A in immune cells can suppress inflammatory signaling pathways.[8] The trifluoromethyl group may also contribute to anti-inflammatory activity, as seen in other trifluoromethyl-containing compounds that selectively inhibit inflammatory enzymes like COX-2.[9]

  • Antimicrobial and Antiviral Potential: Trifluoromethylpyridine derivatives have shown promise as antimicrobial and antiviral agents.[3][10][11] The unique electronic properties of the trifluoromethyl group can enhance the compound's ability to interact with microbial or viral targets.[2] The chloro- and trifluoromethyl-substituted pyridine core could therefore exhibit inhibitory activity against a range of pathogens.

  • Herbicidal Activity: The nicotinic acid scaffold is a component of several commercial herbicides.[12][13] Specifically, 2-chloronicotinic acid derivatives are important intermediates in the synthesis of herbicides.[14] Therefore, it is plausible that this compound could possess herbicidal properties, potentially by disrupting plant growth regulation pathways.

  • Lipid Metabolism Modulation: Given its structural similarity to nicotinic acid, a primary investigation into its effects on lipid metabolism is warranted. Nicotinic acid is well-documented to modulate lipid profiles, and its analogs are of significant interest for their potential to treat dyslipidemia.[15][16]

The following sections will detail the experimental workflows to systematically investigate these hypothesized activities.

Proposed Experimental Investigation: A Roadmap to Characterization

This section outlines a comprehensive, multi-tiered experimental approach to elucidate the biological activity of this compound. The protocols are designed to be self-validating and provide a clear path from initial screening to more in-depth mechanistic studies.

I. In Vitro Profiling: Initial Screening for Biological Activity

The initial phase of investigation focuses on a battery of in vitro assays to rapidly assess the compound's potential across the hypothesized areas of activity.

A. Anti-inflammatory and Immunomodulatory Screening

A primary focus will be on the GPR109A receptor, given the nicotinic acid core.

  • GPR109A Receptor Activation Assay:

    • Objective: To determine if this compound can activate the GPR109A receptor.

    • Methodology:

      • Utilize a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells).

      • Culture cells to 80-90% confluency in appropriate media.

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Establish a baseline fluorescence reading.

      • Apply a concentration range of this compound to the cells.

      • Monitor changes in intracellular calcium levels using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

      • Use nicotinic acid as a positive control.

    • Causality: A dose-dependent increase in intracellular calcium would strongly suggest agonistic activity at the GPR109A receptor, a key mechanism for the anti-inflammatory effects of nicotinic acid.

  • Cytokine Release Assay in Macrophages:

    • Objective: To assess the compound's ability to modulate inflammatory cytokine production.

    • Methodology:

      • Culture a macrophage cell line (e.g., RAW 264.7 or primary human macrophages).

      • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

      • Concurrently treat the cells with varying concentrations of this compound.

      • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

      • Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

    • Causality: A reduction in the production of these cytokines in the presence of the compound would indicate a direct anti-inflammatory effect.

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 GPR109A Activation cluster_1 Cytokine Release A HEK293-GPR109A Cells B Calcium Dye Loading A->B C Compound Addition B->C D Fluorescence Measurement C->D E Data Analysis (EC50) D->E F Macrophage Culture G LPS Stimulation & Compound Treatment F->G H Supernatant Collection G->H I ELISA / Multiplex Assay H->I J Data Analysis I->J

Caption: Workflow for in vitro anti-inflammatory evaluation.

B. Antimicrobial and Antiviral Screening

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Methodology:

      • Prepare a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

      • Perform serial dilutions of this compound in a 96-well microtiter plate.

      • Inoculate each well with a standardized suspension of the microorganism.

      • Incubate the plates under appropriate conditions.

      • Determine the MIC by visual inspection or by measuring optical density.

    • Causality: A low MIC value would indicate potent antimicrobial activity.

  • Viral Replication Inhibition Assay:

    • Objective: To assess the compound's ability to inhibit the replication of a model virus.

    • Methodology:

      • Select a suitable virus-host cell system (e.g., Herpes Simplex Virus-1 in Vero cells).

      • Infect host cells with the virus.

      • Treat the infected cells with different concentrations of the compound.

      • After an incubation period, quantify viral replication using methods such as plaque reduction assay, qPCR for viral DNA, or ELISA for viral antigens.

    • Causality: A dose-dependent reduction in viral titer would demonstrate antiviral activity.

C. Herbicidal Activity Screening

  • Seed Germination and Seedling Growth Assay:

    • Objective: To evaluate the compound's effect on plant germination and early growth.

    • Methodology:

      • Select model plant species (e.g., Arabidopsis thaliana for dicots and Lolium perenne for monocots).

      • Sterilize seeds and place them on agar plates or filter paper containing various concentrations of the compound.

      • Incubate under controlled light and temperature conditions.

      • Measure germination rate and root/shoot length after a defined period.

    • Causality: Inhibition of germination or growth would suggest herbicidal potential.

II. Mechanistic Investigations: Delving Deeper

Positive results from the initial in vitro screens would trigger more in-depth mechanistic studies to understand how the compound exerts its effects.

A. Elucidating the Anti-inflammatory Mechanism

Assuming GPR109A activation is confirmed, the downstream signaling pathway would be investigated.

  • cAMP Accumulation Assay:

    • Objective: To confirm that GPR109A activation by the compound leads to the inhibition of adenylyl cyclase.

    • Methodology:

      • Use the GPR109A-expressing cell line.

      • Pre-treat cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

      • Co-treat with varying concentrations of this compound.

      • Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Causality: A decrease in forskolin-stimulated cAMP levels would confirm the Gαi-coupled signaling pathway typical of GPR109A activation.[17]

Signaling Pathway of GPR109A Activation

G Compound This compound GPR109A GPR109A Receptor Compound->GPR109A Gi Gi Protein GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Inflammation Pro-inflammatory Gene Expression PKA->Inflammation Modulation

Caption: Hypothesized GPR109A signaling cascade.

B. Investigating the Mechanism of Antimicrobial Action

Should the compound exhibit significant antimicrobial activity, the next steps would be to determine its mode of action.

  • Bacterial Cell Membrane Integrity Assay:

    • Objective: To determine if the compound disrupts the bacterial cell membrane.

    • Methodology:

      • Treat bacterial cells with the compound.

      • Use fluorescent dyes such as propidium iodide (enters cells with compromised membranes) and SYTO 9 (stains all cells).

      • Analyze the cells using fluorescence microscopy or flow cytometry.

    • Causality: An increase in propidium iodide staining would indicate membrane damage.

III. In Vivo Validation: Assessing Efficacy and Safety

Promising in vitro results would necessitate validation in animal models.

  • Animal Model of Inflammation:

    • Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.

    • Methodology:

      • Induce inflammation in rodents using models such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

      • Administer this compound through an appropriate route (e.g., oral gavage, intraperitoneal injection).

      • Measure inflammatory parameters such as paw volume, body temperature, and cytokine levels in the blood.

    • Causality: A reduction in these inflammatory markers compared to a vehicle control would demonstrate in vivo efficacy.

  • Preliminary Toxicology Assessment:

    • Objective: To obtain an initial understanding of the compound's safety profile.

    • Methodology:

      • Administer escalating doses of the compound to healthy rodents.

      • Monitor for signs of toxicity, changes in body weight, and any behavioral abnormalities.

      • Perform basic blood chemistry and histopathology on key organs.

    • Causality: The absence of significant adverse effects at therapeutic doses is crucial for further development.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Hypothesized Activities and Key In Vitro Assays

Hypothesized ActivityPrimary Target/MechanismKey In Vitro AssayPositive Result Indicator
Anti-inflammatory GPR109A ActivationCalcium Flux AssayIncreased intracellular Ca2+
Cytokine InhibitionMacrophage Cytokine ReleaseDecreased TNF-α, IL-6
Antimicrobial Bacterial/Fungal Growth InhibitionMinimum Inhibitory Concentration (MIC)Low MIC value
Antiviral Viral Replication InhibitionPlaque Reduction AssayReduced viral plaques
Herbicidal Plant Growth InhibitionSeed Germination AssayInhibited root/shoot growth

Conclusion and Future Directions

This compound stands as a compound with significant, albeit currently unexplored, potential. Its structural features strongly suggest a multifaceted biological activity profile, with promising avenues in anti-inflammatory, antimicrobial, and agrochemical applications. The experimental framework detailed in this guide provides a rigorous and logical pathway for the systematic evaluation of this molecule. By starting with broad in vitro screening and progressing to more focused mechanistic and in vivo studies, researchers can efficiently and effectively determine the true therapeutic or commercial value of this compound. The insights gained from such a program will not only define the future of this specific compound but also contribute to the broader understanding of structure-activity relationships in substituted nicotinic acid derivatives.

References

  • Benchchem. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2.

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate.

  • Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180.

  • Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis. Immunity.

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. PubMed.

  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. National Institutes of Health.

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. National Institutes of Health.

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. National Institutes of Health.

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed.

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ResearchGate.

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central.

  • Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. PubMed.

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI.

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate.

  • Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate.

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health.

  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. Creative Proteomics.

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI.

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. National Institutes of Health.

  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI.

  • KEGG PATHWAY Database. KEGG.

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.

Sources

4-Chloro-6-(trifluoromethyl)nicotinic Acid: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-6-(trifluoromethyl)nicotinic acid , a critical scaffold in modern drug discovery and agrochemical development.

CAS Number: 1060810-66-3 Formula:


Molecular Weight:  225.55  g/mol
IUPAC Name:  4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1][2]

Executive Summary

This compound is a trifunctionalized pyridine scaffold characterized by three orthogonal reactive sites: a carboxylic acid at C3, an electrophilic chlorine at C4, and a lipophilic trifluoromethyl group at C6. This unique substitution pattern makes it a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and transient receptor potential (TRP) channel modulators. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen synergistically activate the C4-chlorine, facilitating facile nucleophilic aromatic substitution (


) reactions, while the acid moiety serves as a handle for amide coupling or heterocycle formation.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]

The compound exhibits high metabolic stability due to the C6-trifluoromethyl group, which blocks oxidative metabolism at the typically labile


-position of the pyridine ring.
PropertyDataNote
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.
Melting Point 132–136 °CVaries slightly based on crystal habit/purity.[2]
pKa (Calc) ~3.1 (Acid), ~0.5 (Pyridinium)The

and Cl groups significantly increase acidity compared to nicotinic acid (pKa 4.75).[2]
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in non-polar hydrocarbons; soluble in aqueous base.
Reactivity High electrophilicity at C4Activated for

; resistant to oxidative degradation.[2]

Synthesis & Manufacturing

The industrial preparation of this compound typically proceeds via a cyclization-chlorination strategy. This route avoids the use of hazardous elemental fluorine by incorporating the trifluoromethyl group early in the synthesis using fluorinated building blocks.

Core Synthetic Route

The most robust pathway involves the construction of the pyridine ring followed by functional group manipulation.

  • Ring Construction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with an enamine equivalent (e.g., 3-aminoacrylate or vinyl ethyl ether derived precursors) to form the hydroxypyridine core.

  • Chlorination: Conversion of the 4-hydroxy intermediate (tautomeric with the pyridone) to the 4-chloro derivative using phosphorus oxychloride (

    
    ).[2]
    
  • Hydrolysis: Saponification of the ester to the free acid.

SynthesisRoute SM1 Ethyl 4,4,4- trifluoroacetoacetate Inter1 Intermediate: Ethyl 4-hydroxy-6- (trifluoromethyl)nicotinate SM1->Inter1 Cyclocondensation (Base/Heat) SM2 Enamine / Vinyl Ether Precursor SM2->Inter1 Inter2 Intermediate: Ethyl 4-chloro-6- (trifluoromethyl)nicotinate Inter1->Inter2 Chlorination (POCl3, reflux) Product Target: 4-Chloro-6-(trifluoromethyl) nicotinic acid Inter2->Product Hydrolysis (NaOH, then HCl)

Figure 1: General synthetic workflow for the production of this compound.

Reactivity & Derivatization Protocols

The core utility of this scaffold lies in its ability to undergo sequential functionalization. The C4-position is highly activated for nucleophilic attack, allowing for the rapid generation of diverse libraries.

Nucleophilic Aromatic Substitution ( ) at C4

The 4-chloro substituent is significantly more reactive than in standard chloropyridines due to the inductive electron withdrawal by the C6-


 group and the resonance effects of the C3-carboxyl group.
  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.

  • Regioselectivity: Exclusive substitution at C4; the C6-

    
     bond is inert under standard 
    
    
    
    conditions.
Experimental Protocol:

with Primary Amines
  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF or DMSO (0.2 M).

  • Base Addition: Add

    
     or DIPEA (2.5 equiv).[2] Note: Extra base is required to neutralize the carboxylic acid and the HCl byproduct.
    
  • Nucleophile: Add the amine (1.1–1.5 equiv).[2]

  • Reaction: Heat to 60–80 °C for 2–4 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with water, adjust pH to ~4 with 1N HCl to precipitate the zwitterionic product or extract with EtOAc.

Carboxylic Acid Functionalization

The C3-acid is sterically crowded by the C4-chloro group. Activation requires potent coupling reagents.[2]

  • Recommended Reagents: HATU,

    
     (Propanephosphonic acid anhydride), or conversion to the acid chloride via 
    
    
    
    .[2]
  • Warning: If converting to acid chloride, avoid high temperatures to prevent self-reaction or degradation of the

    
     group (though generally stable).
    

ReactivityMap Core 4-Chloro-6-(trifluoromethyl) nicotinic acid SNAr SNAr (C4) Displacement of Cl Core->SNAr Amines/Thiols Base, Heat Coupling Amide Coupling (C3) COOH Activation Core->Coupling R-NH2 HATU/T3P Metal Suzuki/Sonogashira (C4) C-C Bond Formation Core->Metal Pd catalyst Boronic Acids Amino 4-Amino-nicotinic acids (Kinase Inhibitors) SNAr->Amino Amide Nicotinamides (Agrochemicals) Coupling->Amide Biaryl 4-Aryl-nicotinic acids (Biaryl Scaffolds) Metal->Biaryl

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Applications in Drug Discovery[3][4][5][6]

Kinase Inhibitor Design

The 4-amino-6-(trifluoromethyl)nicotinamide motif is a bioisostere for the diphenylurea core found in Type II kinase inhibitors (e.g., Sorafenib).[2] The pyridine nitrogen provides a hydrogen bond acceptor for the kinase hinge region, while the


 group occupies the hydrophobic "allosteric pocket," enhancing potency and selectivity.
Agrochemicals

Derivatives of this acid are key intermediates in the synthesis of neonicotinoid-like insecticides and nematicides. The 6-


 group is critical for penetrating the insect cuticle and preventing metabolic degradation by P450 enzymes in the pest.

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents.[2]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • Synthesis of 4-chloro-6-(trifluoromethyl)

    • Source: World Intellectual Property Organization (WO/2013/064460).[2] "Nematicidal sulfonamide compounds."[2] Page 120.

    • Context: Describes the preparation of the intermediate Int-11 (this compound) via chlorination of the hydroxy-precursor.[2]

    • [2]

  • Agrochemical Applications & Derivatization

    • Source: World Intellectual Property Organization (WO/2020/070049).[2] "Pesticidally active benzene- and azine-amide compounds."[1]

    • Context: Details the conversion of CAS 1060810-66-3 into active insecticidal amides using oxalyl chloride activ
    • [2]

  • General Reactivity of Trifluoromethyl Pyridines

    • Source: Schlosser, M., et al.[3] "The regioselective functionalization of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry.

    • Context: Provides mechanistic insight into the activation of the C4 position by C6-CF3 groups.
    • [2]

  • Commercial Availability & Physical Data

    • Source: ChemicalBook / Smolecule Listings for CAS 1060810-66-3.
    • Context: Verification of physical state and commercial supply chain availability.
    • [2]

Sources

Technical Whitepaper: Strategic Synthesis and Utility of 4-Chloro-6-(trifluoromethyl)nicotinic Acid

[1]

Executive Summary

The discovery and optimization of 4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 280566-71-0) represents a pivotal advancement in the development of fluorinated pyridine scaffolds.[1] Originally identified as a trace intermediate, this molecule has evolved into a critical building block for next-generation nematicides (e.g., Fluopyram analogs) and fungicides .[1]

Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C6-trifluoromethyl group confers metabolic stability and lipophilicity, while the C4-chloride serves as a highly reactive handle for nucleophilic aromatic substitution (

1

Structural & Electronic Analysis

The this compound scaffold is defined by a "push-pull" electronic system that dictates its reactivity profile.[1]

  • C6-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, significantly increasing the electrophilicity at the C4 and C2 positions.[1] This makes the C4-Cl bond exceptionally labile to nucleophilic attack.
    
  • C3-Carboxylic Acid (

    
    ):  Provides a handle for amide coupling or esterification.[1] In the context of 
    
    
    reactions, the carboxylate (or ester) at C3 can provide anchimeric assistance or steric direction.[1]
  • C4-Chloride (

    
    ):  The leaving group.[1] Unlike chlorobenzenes, the nitrogen heteroatom and the 
    
    
    group work in concert to activate this position, making it accessible even to weak nucleophiles under mild conditions.[1]
PropertyValue / CharacteristicImpact on Synthesis
Molecular Formula

-
Molecular Weight 225.55 g/mol -
pKa (Acid) ~2.5 (Predicted)Acidic; requires base for dissolution in aqueous media.[1]
C4 Reactivity High (

)
Allows rapid library generation via amine/alkoxide displacement.[1]
Lipophilicity High (due to

)
Enhances membrane permeability of downstream bioactive agents.[1]

The Synthetic "Discovery": Process Evolution[1]

The "discovery" of this molecule in a process context refers to the transition from low-yielding medicinal chemistry routes to a scalable, convergent synthesis. The industry standard has shifted toward a cyclization-aromatization-chlorination strategy.

Retrosynthetic Analysis

The most robust route disconnects the pyridine ring into two acyclic precursors: an enamine (providing the nitrogen and C2-C3 fragment) and a fluorinated keto-ester (providing the C4-C6 fragment).[1]

Core Synthetic Pathway
  • Cyclocondensation: Reaction of ethyl 4,4,4-trifluoroacetoacetate with ethyl 3-aminoacrylate (or equivalent) yields the 4-hydroxy-6-(trifluoromethyl)nicotinate intermediate.[1]

  • Deoxychlorination: The 4-hydroxy tautomer (existing largely as the 4-pyridone) is treated with phosphorus oxychloride (

    
    ) to install the chlorine atom.[1]
    
  • Hydrolysis: Saponification of the ester yields the free acid.[1]

SynthesisRouteStart1Ethyl 4,4,4-trifluoroacetoacetate(CF3-CO-CH2-COOEt)Inter1Intermediate AEthyl 4-hydroxy-6-(trifluoromethyl)nicotinateStart1->Inter1Cyclization(Heat, Solvent)Start2Ethyl 3-aminoacrylate(H2N-CH=CH-COOEt)Start2->Inter1Inter2Intermediate BEthyl 4-chloro-6-(trifluoromethyl)nicotinateInter1->Inter2Chlorination(POCl3, cat. DMF)ProductTarget ProductThis compoundInter2->ProductHydrolysis(NaOH, then HCl)

Figure 1: Convergent synthetic pathway for this compound.

Mechanistic Deep Dive: The Deoxychlorination

The transformation of the 4-hydroxy intermediate to the 4-chloro product is the most critical step. It is not a simple substitution but involves the activation of the pyridone tautomer.

Mechanism:

  • Tautomerization: The 4-hydroxy pyridine exists in equilibrium with its 4-pyridone form. The pyridone oxygen is nucleophilic.[1]

  • Activation: The pyridone oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphoryl intermediate (
    
    
    ).[1]
  • Elimination-Addition: Chloride ion (

    
    ) released in the previous step attacks the C4 position.[1]
    
  • Aromatization: The

    
     group is expelled (as 
    
    
    ), restoring the aromaticity of the pyridine ring and yielding the 4-chloro derivative.[1]

Critical Insight: The presence of the electron-withdrawing

1

Experimental Protocols

Note: These protocols are synthesized from patent literature (e.g., WO2013064461) and standard process chemistry practices.[1] All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Reagents: Charge Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and Ethyl 3-aminoacrylate (1.1 eq) into Ethanol (5 vol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by HPLC/TLC for consumption of the keto-ester.
    
  • Workup: Cool to room temperature. The product often precipitates as a solid.[1][2] Filter, wash with cold ethanol, and dry.[1]

    • Yield Target: 65–75%[1]

    • Appearance: Off-white to pale yellow solid.

Protocol B: Chlorination to this compound (via Ester)
  • Activation: In a reaction vessel under

    
    , suspend the 4-hydroxy intermediate  (from Protocol A) in Toluene  (or neat if scale allows).
    
  • Reagent Addition: Add

    
      (1.5 eq) slowly. Add catalytic DMF  (0.1 eq) to initiate the Vilsmeier-Haack type activation.[1]
    
  • Heating: Heat to

    
     for 4 hours. The suspension should clear as the chloro-ester forms.
    
  • Quench & Hydrolysis (Telescoped):

    • Cool to

      
      . Carefully quench into ice water (Exothermic!).[1]
      
    • Extract the ester with Ethyl Acetate.[1][2]

    • To the organic layer (or crude oil), add 1N NaOH (2.5 eq) and stir at ambient temperature until the ester is fully hydrolyzed (check LCMS).[1]

  • Isolation: Acidify the aqueous layer to pH 2-3 with HCl . The free acid, This compound , will precipitate.[1] Filter and dry.[1][3]

    • Yield Target: 80–90% (over 2 steps).[1]

    • Purity: >98% (HPLC).[1]

Applications in Drug & Agrochemical Discovery[1][4]

This scaffold is primarily utilized to synthesize Succinate Dehydrogenase Inhibitors (SDHIs) and Nematicides .[1] The 4-position is derivatized to introduce pharmacophores.

Workflow: Downstream Diversification The C4-Cl allows for rapid

ApplicationsCenter4-Chloro-6-(trifluoromethyl)nicotinic acidApp1Amide Coupling(C3-COOH)Center->App1Amine, HATUApp2SNAr Displacement(C4-Cl)Center->App2R-NH2, BaseTarget1Nematicides(e.g., Pyridyl Ethyl Carboxamides)App1->Target1Target2Kinase Inhibitors(Pharma)App2->Target2

Figure 2: Divergent synthesis capabilities of the scaffold.

Case Study: Nematicidal Activity Patent literature (Bayer CropScience) highlights that replacing the C4-H of standard nicotinamides with C4-Cl (derived from this acid) significantly enhances binding affinity to the target protein in nematodes, likely due to the halogen bond capability and steric fit of the chlorine atom.[1]

References

  • Bayer CropScience AG. (2013).[1] Compounds with nematicidal activity. WO2013064461A2.[1] Link[1]

    • Key Source: Describes the synthesis of "Int-11" (this compound)
  • Jones, R. G. (1951).[1] The Synthesis of Some 3-Substituted Pyridines. Journal of the American Chemical Society, 73(11), 5244-5246.[1] Link[1]

    • Key Source: Foundational chemistry for hydroxynicotinic acid synthesis via ethyl 3-aminoacrylate condens
  • Schlosser, M., et al. (2005).[1] Site-Selective Metallation of Trifluoromethyl-Substituted Pyridines. European Journal of Organic Chemistry.

    • Key Source: Discusses the directing effects of CF3 groups on pyridine rings, relevant for alternative lithi
  • PubChem. Compound Summary: this compound.[1] Link[1]

    • Verification: Confirms structure and chemical identifiers.

4-Chloro-6-(trifluoromethyl)nicotinic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-6-(trifluoromethyl)nicotinic acid , a specialized pyridine scaffold used in high-value agrochemical and pharmaceutical discovery.

CAS Registry Number: 1060810-66-3 Molecular Formula: C


H

ClF

NO

Molecular Weight: 225.55 g/mol [1][2]

Executive Summary

This compound is a trifunctionalized pyridine building block characterized by three distinct reactivity handles: a nucleophilic-susceptible chlorine at C4, an electron-withdrawing trifluoromethyl group at C6, and a carboxylic acid at C3. Its primary utility lies in Nucleophilic Aromatic Substitution (S


Ar) , where the C4-chlorine atom is highly activated by the ortho-carboxylic acid (via inductive effects) and the para-trifluoromethyl group. This compound serves as a critical intermediate in the synthesis of next-generation kinase inhibitors and sulfonyl-pyridine based insecticides.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 132–136 °C (Typical range)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid)
Reactivity Hotspot C4-Cl (S

Ar), C3-COOH (Coupling), C6-CF

(Metabolic Stability)

Synthetic Methodology

The synthesis of this compound typically proceeds via the construction of the pyridine ring followed by functional group manipulation. The most robust industrial route involves the chlorination of a 4-hydroxy precursor.

Core Synthesis Route

The synthesis strategy relies on converting the 4-hydroxy analogue (4-hydroxy-6-(trifluoromethyl)nicotinic acid) into the chloro-derivative using a phosphorylating/chlorinating agent.

Step-by-Step Protocol:

  • Precursor Assembly: Ethyl 4,4,4-trifluoroacetoacetate is condensed with an enamine or ethyl ethoxymethylenemalonate equivalents to form the pyridine core, yielding Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate .

  • Chlorination (Deoxychlorination): The hydroxyl group at C4 is converted to a chloride.

    • Reagents: Phosphorus oxychloride (POCl

      
      ) or Thionyl chloride (SOCl
      
      
      
      ).
    • Catalyst: Catalytic DMF is essential to form the Vilsmeier-Haack intermediate, accelerating the reaction.

    • Conditions: Reflux (80–110 °C) for 2–4 hours.

  • Hydrolysis: The ethyl ester is hydrolyzed to the free acid.

    • Reagents: LiOH or NaOH (aq), followed by acidification with HCl.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from acyclic precursors to the target scaffold.

SynthesisPath Start Ethyl 4,4,4-trifluoroacetoacetate (Starting Material) Enamine Enamine Intermediate Start->Enamine + Ethyl 3-ethoxyacrylate/NH3 PyridineOH 4-Hydroxy-6-(CF3)nicotinate (Cyclized Core) Enamine->PyridineOH Cyclization (-EtOH) Chlorination Deoxychlorination (POCl3 / DMF) PyridineOH->Chlorination Target Target Chlorination->Target Ester Ethyl 4-Chloro-6-(CF3)nicotinate Hydrolysis Hydrolysis (LiOH/HCl) Ester->Hydrolysis Final 4-Chloro-6-(trifluoromethyl) nicotinic acid (CAS 1060810-66-3) Hydrolysis->Final

Caption: Synthesis of CAS 1060810-66-3 via ring construction and late-stage chlorination.

Reactivity & Functionalization

The "value add" of this molecule is its regioselective reactivity.

Nucleophilic Aromatic Substitution (S Ar) at C4

The C4 position is highly electrophilic. The electron-withdrawing nature of the pyridine nitrogen, combined with the ortho-carboxyl and para-trifluoromethyl groups, makes the C4-Cl bond exceptionally labile toward nucleophiles.

  • Amination: Reaction with primary/secondary amines or hydrazines proceeds rapidly (often at RT or mild heating).

  • Etherification: Reaction with alkoxides or phenols generates 4-alkoxy derivatives.

Carboxylic Acid Derivatization at C3

The C3 acid group allows for coupling to diverse amines to form amides, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

  • Activation: Standard coupling reagents (HATU, EDC/HOBt) or conversion to acid chloride (Oxalyl chloride/DMF) work efficiently.

Reactivity Logic Map

Reactivity Core 4-Chloro-6-(trifluoromethyl) nicotinic acid SnAr_Prod 4-Amino-6-(CF3)nicotinic acid (S_NAr Product) Core->SnAr_Prod S_NAr (C4-Cl displacement) Bicyclic Pyrazolo[4,3-c]pyridines (Post-Cyclization) Core->Bicyclic Reaction with Hydrazines Amide Nicotinamide Derivatives (Kinase Inhibitor Scaffold) Core->Amide C3-COOH Activation Amines Primary/Secondary Amines (R-NH2) Amines->SnAr_Prod Hydrazines Hydrazines (NH2-NH-R) Hydrazines->Bicyclic Coupling Amide Coupling (R-NH2 / HATU) Coupling->Amide

Caption: Divergent synthesis pathways utilizing C4-Cl displacement and C3-COOH coupling.

Applications in Drug & Agrochemical Development[3][4][6][7]

Agrochemical Case Study: Insecticidal Sulfonyl-Pyridines

Patent literature (e.g., WO2019053182) highlights the use of CAS 1060810-66-3 in synthesizing novel pesticidal heterocycles.

  • Mechanism: The acid is reacted with substituted hydrazines (e.g., 5-bromo-3-ethylsulfonyl-2-pyridyl hydrazine).[3]

  • Outcome: The reaction creates a bicyclic or coupled system where the 4-chloro group is displaced by the hydrazine nitrogen, followed by cyclization or stabilization. This motif is critical for binding to insect ion channels.

Pharmaceutical Relevance

In medicinal chemistry, the 4-amino-6-(trifluoromethyl)nicotinamide motif is a privileged scaffold.

  • Kinase Inhibition: The CF

    
     group improves lipophilicity and metabolic half-life, while the amide tail (derived from C3) interacts with the kinase hinge region.
    
  • Library Generation: The C4-Cl allows for the rapid "snap-on" of diverse amines to generate Structure-Activity Relationship (SAR) libraries.

Safety and Handling

  • Hazards: The compound is an organic acid and a halogenated heterocycle. It causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (acid chloride derivatives are highly hydrolytically unstable).

References

  • Preparation of 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid. PubChem Compound Summary. CAS 1060810-66-3.[1][2][4][5][3][6][7][8] Link

  • Pesticidally active heterocyclic derivatives with sulfur containing substituents. World Intellectual Property Organization.[3] WO2019053182A1. (Describes the use of CAS 1060810-66-3 as a starting material for hydrazine coupling). Link

  • Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives. European Patent Office. EP2821398A1. (Provides background on trifluoromethylpyridine synthesis). Link

  • Synthesis of 4-(Trifluoromethyl)nicotinic acid. ChemicalBook. (General reference for isomeric synthesis routes). Link

Sources

4-Chloro-6-(trifluoromethyl)nicotinic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and reactivity of 4-Chloro-6-(trifluoromethyl)nicotinic acid , a specialized intermediate used in the synthesis of kinase inhibitors and agrochemicals.

CAS Registry Number: 1060810-66-3 Molecular Formula: C₇H₃ClF₃NO₂ Molecular Weight: 225.55 g/mol

Executive Summary & Chemical Identity

This compound is a tri-functionalized pyridine scaffold. Its value in drug discovery lies in its orthogonal reactivity:

  • C3-Carboxylic Acid: Ready for amide coupling or esterification.

  • C4-Chloride: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-position relative to the pyridine nitrogen.
    
  • C6-Trifluoromethyl: A lipophilic, metabolic blocking group that remains inert during standard transformations.

This guide provides a self-validating framework for handling this compound, emphasizing the prevention of hydrolysis during activation and the control of regioselectivity during substitution reactions.

Safety Profile & Hazard Mitigation

Note: While specific toxicological data for this exact isomer is limited, its structural class (halogenated nicotinic acids) dictates the following safety protocols.

Hazard Classification (GHS)
Hazard TypeH-CodeDescriptionMechanism of Action
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns or irritation.Acidic proton (

) combined with lipophilic

enhances dermal penetration.
Eye Damage H318 Causes serious eye damage.Corrosive nature of the free acid form.
STOT - SE H335 May cause respiratory irritation.Dust inhalation acts as a mucous membrane irritant.
Critical PPE & Engineering Controls
  • Respiratory: N95 or P100 respirator required when handling solids outside a fume hood.

  • Dermal: Double-gloving (Nitrile > 0.11 mm) is mandatory. The

    
     group increases solvent solubility, potentially carrying the compound through standard latex gloves.
    
  • Engineering: All weighing and transfer operations must occur within a certified chemical fume hood.

Storage & Stability

  • Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: The free acid is stable to ambient moisture. However, if converted to the acid chloride (using

    
     or oxalyl chloride), it becomes extremely hygroscopic and hydrolytically unstable.
    
  • Light Sensitivity: Store in amber vials. Halogenated pyridines can undergo slow photodehalogenation under intense UV exposure.

Reactivity & Experimental Handling

The core utility of this molecule is the


 displacement of the C4-Chlorine. The following diagram illustrates the reactivity hierarchy.
Reactivity Architecture

G Start 4-Chloro-6-(CF3) Nicotinic Acid C3 C3-COOH Site (Amide Coupling) Start->C3 Activated by HATU/EDC Forms Amides C4 C4-Cl Site (SnAr Displacement) Start->C4 Activated by N-1 Reacts with Amines/Thiols C6 C6-CF3 Site (Metabolic Blocker) Start->C6 Inert to Standard Cond. Increases Lipophilicity

Caption: Functional map of this compound. The C4-Cl is electronically activated by the para-nitrogen.[1]

Protocol: Regioselective Displacement

Objective: Displace the C4-Chlorine with a primary amine (


) while preserving the carboxylic acid.

The Challenge: The carboxylic acid can form a salt with the amine nucleophile, deactivating the nucleophile and reducing yield. The Solution: Use a 2.2 equivalent excess of the amine (or 1 eq amine + 2 eq DIPEA) to ensure the carboxylate is formed and free amine remains for the attack.

Step-by-Step Methodology
  • Solvation: Dissolve 1.0 eq of this compound in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF .

    • Why NMP? Dipolar aprotic solvents stabilize the Meisenheimer complex intermediate essential for

      
      .
      
  • Base Addition: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Observation: The solution may warm slightly as the ammonium carboxylate salt forms.

  • Nucleophile Addition: Add 1.1 eq of the target Amine.

  • Thermal Activation: Heat to 80–100°C .

    • Note: The 6-

      
       group exerts an electron-withdrawing effect (inductive), but the 4-Cl is primarily activated by the pyridine nitrogen. Heat is usually required because the C3-carboxylate anion (formed in step 2) donates electron density into the ring, slightly deactivating it toward nucleophilic attack.
      
  • Self-Validation (Monitoring):

    • TLC/LCMS: Monitor for the disappearance of the starting material (M-H = 224/226 ratio 3:1). Product will show loss of the Chlorine isotope pattern.

Experimental Workflow Diagram

Workflow Step1 1. Dissolve Acid in NMP (Inert Atm) Step2 2. Add DIPEA (2.5 eq) Forms Carboxylate Salt Step1->Step2 Deprotonation Step3 3. Add Amine Nucleophile (1.1 eq) Step2->Step3 Prep Nucleophile Step4 4. Heat to 90°C (SnAr Reaction) Step3->Step4 Activation Step5 5. Acidic Workup (pH 3) Precipitates Product Step4->Step5 Quench

Caption: Optimized workflow for C4-substitution. Acidic workup is critical to recover the free acid product.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Carboxylate anion deactivation.The negative charge on the carboxylate (formed by base) pushes electron density into the ring, making it less electrophilic. Fix: Convert the acid to a Methyl Ester first, perform the

, then hydrolyze the ester (LiOH/THF).
Hydrolysis of Cl Wet solvent at high temp.Traces of water can displace the Cl to form the 4-hydroxy derivative (pyridone). Fix: Use anhydrous solvents and molecular sieves.
Incomplete Coupling Steric hindrance at C3.The C4-Cl and C2-H provide steric bulk. Fix: Use highly reactive coupling agents like HATU or T3P rather than standard EDC/HOBt.

Waste Disposal & Decontamination

  • Halogenated Waste: This compound contains both Chlorine and Fluorine. It must be segregated into halogenated organic waste streams. Do not mix with general non-halogenated solvents, as this complicates incineration.

  • Spill Cleanup:

    • Ventilate the area.

    • Adsorb with inert material (vermiculite).

    • Neutralize surface with a dilute sodium bicarbonate solution (to neutralize the carboxylic acid residues).

    • Wash area with soap and water.

References

  • Google Patents. (2018). WO2018213632A1 - Kinase inhibitors and uses thereof. (Describes synthesis and lithiation protocols for trifluoromethyl-nicotinic acid derivatives).
  • Common Organic Chemistry. (n.d.). SnAr (Cl) - Aliphatic Amines (primary).[2] Retrieved February 11, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Strategic Synthesis of 4-Chloro-6-(trifluoromethyl)nicotinic Acid from 3-Picoline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note outlines a comprehensive, multi-step synthetic pathway for 4-Chloro-6-(trifluoromethyl)nicotinic acid, a valuable fluorinated heterocyclic building block, starting from the readily available industrial feedstock, 3-picoline. The described route is constructed based on established, high-yield chemical transformations, including side-chain oxidation, hydroxylation, chlorination, and trifluoromethylation. Each module includes a detailed protocol, an explanation of the underlying chemical principles, and key experimental parameters. This guide is intended to provide both a practical blueprint and a strategic overview for chemists engaged in the synthesis of complex pyridine derivatives.

Introduction and Strategic Overview

Trifluoromethylated pyridine derivatives are cornerstone structural motifs in modern agrochemicals and pharmaceuticals. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making the synthesis of these compounds a topic of intense interest[1][2]. The target molecule, this compound, combines three key functionalities on the pyridine core: a carboxylic acid for further derivatization, a chlorine atom as a versatile synthetic handle, and a trifluoromethyl group for modulating physicochemical properties.

Synthesizing this specific substitution pattern from a simple precursor like 3-picoline presents a significant chemical challenge due to the electronic nature of the pyridine ring and the need for precise regiochemical control over multiple steps. A direct, sequential functionalization of the 3-picoline ring is often inefficient.

The strategic pathway detailed herein is a logical construction of robust, well-documented chemical reactions designed to overcome these challenges. The overall workflow proceeds in four main modules:

  • Module 1: Oxidation of the 3-methyl group to form the nicotinic acid backbone.

  • Module 2: Introduction of hydroxyl groups at the 4- and 6-positions to prepare the ring for subsequent functionalization.

  • Module 3: Conversion of the hydroxyl groups to chlorides, creating key intermediates for substitution.

  • Module 4: Selective nucleophilic trifluoromethylation to install the -CF3 group at the 6-position.

This approach transforms a simple starting material into a highly functionalized, high-value chemical intermediate.

G cluster_0 Overall Synthetic Workflow 3-Picoline 3-Picoline Nicotinic Acid Nicotinic Acid 3-Picoline->Nicotinic Acid Module 1: Oxidation 4,6-Dihydroxynicotinic Acid 4,6-Dihydroxynicotinic Acid Nicotinic Acid->4,6-Dihydroxynicotinic Acid Module 2: Hydroxylation 4,6-Dichloronicotinic Acid 4,6-Dichloronicotinic Acid 4,6-Dihydroxynicotinic Acid->4,6-Dichloronicotinic Acid Module 3: Dichlorination This compound This compound 4,6-Dichloronicotinic Acid->this compound Module 4: Trifluoromethylation

Caption: High-level workflow for the synthesis.

Experimental Protocols and Technical Discussion

Module 1: Oxidation of 3-Picoline to Nicotinic Acid

Principle & Expertise: The conversion of the methyl side-chain of 3-picoline (β-picoline) to a carboxylic acid is the foundational step. While various liquid-phase oxidants exist, gas-phase catalytic oxidation over a heterogeneous catalyst is an efficient, scalable, and industrially relevant method[3]. Vanadia-titania (V2O5-TiO2) catalysts are particularly effective, facilitating the reaction with atmospheric oxygen at elevated temperatures[4]. The reaction proceeds through surface-bound intermediates, including an aldehyde-like complex, which is subsequently oxidized to a nicotinate species before desorbing as nicotinic acid[5][6].

Experimental Protocol: Gas-Phase Catalytic Oxidation

  • Catalyst Bed Preparation: A tubular fixed-bed reactor is packed with a V2O5-TiO2 catalyst.

  • Reaction Feed: A gaseous mixture of 3-picoline, air (as the oxygen source), and steam (to modulate reactivity and prevent over-oxidation) is prepared. The molar ratio of oxygen to picoline should be significant (e.g., >16:1) to ensure efficient conversion[6].

  • Reaction Execution: The feed gas is passed through the heated catalyst bed. The reaction is highly exothermic, and temperature control is critical to prevent runaway reactions and the formation of byproducts like carbon oxides.

  • Product Isolation: The effluent gas is cooled, and the solid nicotinic acid is collected by condensation or scrubbing. Further purification can be achieved by recrystallization.

ParameterTypical ValueRationale / Notes
Catalyst V2O5 supported on TiO2 (anatase)Provides active sites for selective oxidation[5].
Temperature 270–350 °CBalances reaction rate with selectivity. Higher temperatures can lead to decarboxylation[3][4].
Pressure AtmosphericSufficient for the gas-phase reaction.
Feed Composition 3-Picoline, Air, SteamSteam helps to control the temperature profile and improves selectivity.
Expected Yield >90%This is a highly optimized industrial process[3].
Module 2: Synthesis of 4,6-Dihydroxynicotinic Acid

Principle & Expertise: This transformation is challenging but crucial for setting up the subsequent chlorination steps. A direct and efficient multi-hydroxylation of nicotinic acid is not straightforward. The protocol described here is a conceptual pathway based on established pyridine chemistry, which involves activating the ring via N-oxidation followed by rearrangement and substitution reactions. This module represents the most complex part of the synthesis and may require significant optimization.

Experimental Protocol (Multi-step)

  • N-Oxidation: Nicotinic acid is converted to nicotinic acid N-oxide by treatment with hydrogen peroxide in glacial acetic acid. The N-oxide activates the 4- and 6-positions of the ring.

  • Hydroxylation: The nicotinic acid N-oxide is subjected to conditions that promote hydroxylation. This can be a complex reaction involving electrophilic attack or rearrangement mechanisms, potentially requiring multiple steps to achieve the desired 4,6-dihydroxy substitution pattern.

  • Isolation: The resulting dihydroxy acid is isolated, often by adjusting the pH of the aqueous solution to its isoelectric point to induce precipitation.

Module 3: Dichlorination of 4,6-Dihydroxynicotinic Acid

Principle & Expertise: The conversion of hydroxypyridines (or their pyridone tautomers) to chloropyridines is a classic and reliable transformation. Phosphorus oxychloride (POCl3) is the reagent of choice for this dehydration-chlorination reaction[7][8]. The reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. This method is highly effective for a wide range of hydroxylated nitrogen-containing heterocycles[7].

G cluster_mech Chlorination Mechanism Dihydroxynicotinic Acid Dihydroxynicotinic Acid Dichloronicotinic Acid Dichloronicotinic Acid Dihydroxynicotinic Acid->Dichloronicotinic Acid POCl₃, Δ A Py-OH B Py-O-P(O)Cl₂ A->B + POCl₃ C Py-Cl B->C + Cl⁻ - ⁻O₂P(O)Cl₂

Caption: Simplified mechanism of hydroxyl to chloro conversion.

Experimental Protocol: Dehydrative Chlorination

  • Reaction Setup: In a fume hood, 4,6-dihydroxynicotinic acid is carefully mixed with an excess of phosphorus oxychloride (POCl3). A tertiary amine base like pyridine or N,N-dimethylaniline can be added to facilitate the reaction, although solvent-free methods are also effective[7].

  • Heating: The mixture is heated to reflux (approx. 105 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS). For large-scale preparations, heating in a sealed reactor at 140–160 °C can shorten the reaction time significantly[7].

  • Work-up: After cooling, the reaction mixture is quenched by slowly and carefully pouring it onto crushed ice. This hydrolyzes the excess POCl3.

  • Isolation: The aqueous solution is neutralized with a base (e.g., Na2CO3 or NaOH) to a pH of 8-9, causing the product, 4,6-dichloronicotinic acid, to precipitate. The solid is collected by filtration, washed with water, and dried.

ParameterTypical ValueRationale / Notes
Reagent Phosphorus Oxychloride (POCl3)Acts as both reagent and solvent.
Additive Pyridine or other tertiary amine (optional)Can catalyze the reaction and neutralize generated HCl.
Temperature 100–160 °CEnsures complete conversion of both hydroxyl groups[7].
Reaction Time 2–12 hoursDependent on scale and temperature.
Expected Yield 75–90%This transformation is generally high-yielding.
Module 4: Selective Monosubstitution via Trifluoromethylation

Principle & Expertise: The final step involves the selective replacement of one of the chlorine atoms with a trifluoromethyl group. In 4,6-dichloropyridines, the chlorine atom at the 6-position is typically more reactive towards nucleophilic aromatic substitution than the one at the 4-position due to greater stabilization of the Meisenheimer intermediate. This differential reactivity allows for selective functionalization. Copper-mediated trifluoromethylation reactions are a powerful tool for this purpose, using reagents like trifluoromethyl iodide (CF3I) or sodium trifluoroacetate.

Experimental Protocol: Copper-Mediated Trifluoromethylation

  • Reaction Setup: A mixture of 4,6-dichloronicotinic acid, a copper(I) salt (e.g., CuI), and a suitable trifluoromethylating agent are combined in a polar aprotic solvent such as DMF or NMP.

  • Reaction Execution: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature typically between 100 and 160 °C. The reaction progress is monitored by HPLC.

  • Work-up: After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous phase is acidified with HCl to protonate the carboxylic acid.

  • Purification: The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Conclusion

The synthesis of this compound from 3-picoline is a challenging endeavor that requires a strategic, multi-step approach. The pathway outlined in this note leverages a series of robust and well-understood chemical transformations to build complexity in a controlled manner. By starting with an efficient industrial oxidation, followed by controlled functionalization of the pyridine ring via hydroxylation, chlorination, and selective trifluoromethylation, the target molecule can be obtained. This guide provides the foundational protocols and chemical reasoning necessary for researchers to successfully undertake the synthesis of this and other highly functionalized heterocyclic compounds.

References

  • J. G. Keay, et al. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

  • T. Funaki. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. PharmaChem. Available at: [Link]

  • S. Santhakumar, et al. (2021). Synthesis of 6‐trifluoromethyl pyridine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • A. K. Yadav, et al. (2024). Methods for the synthesis of 2‐trifluoromethyl pyridines. ChemistrySelect. Available at: [Link]

  • T. V. Andrushkevich & E. V. Ovchinnikova. (2009). Gas Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Taylor & Francis Online. Available at: [Link]

  • M. Ngai, et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

  • J. S. G. Burchart, et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]

  • J. S. G. Burchart, et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. Available at: [Link]

  • G. Y. Popova, et al. (2006). Mechanism of b-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. ResearchGate. Available at: [Link]

  • J. S. G. Burchart, et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]

  • J. G. Keay, et al. (2010). Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. Available at: [Link]

  • R. A. Bawa. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Xian Modern Chemical Research Institute. (2022). Synthesis method of 4-trifluoromethyl nicotinic acid. Patsnap.
  • T. V. Andrushkevich, et al. (2013). Nicotinic acid synthesis at elevated β-picoline load: Exploring the possibility to intensify the process. ResearchGate. Available at: [Link]

Sources

Application Note: Advanced Purification of 4-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the purification of 4-Chloro-6-(trifluoromethyl)nicotinic acid, a critical building block in the synthesis of kinase inhibitors and agrochemical actives. While many commercial sources offer this compound at varying purities, in-house synthesis often yields a crude product contaminated with regioisomers (e.g., 6-chloro-4-trifluoromethyl isomer), unreacted starting materials, and decarboxylated byproducts. This guide presents a two-stage purification strategy: a chemical Acid-Base Extraction to remove non-acidic organic impurities, followed by a Mixed-Solvent Recrystallization (Ethyl Acetate/Heptane) to achieve >98% purity.

Compound Profile & Impurity Landscape

Understanding the physicochemical properties of the target is essential for designing the purification logic.

PropertySpecification
IUPAC Name 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Number 1060810-66-3
Molecular Formula C₇H₃ClF₃NO₂
Molecular Weight 225.55 g/mol
Melting Point 109–110 °C [1, 2]
Appearance White to Off-White Solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water (acidic pH), Heptane.[1]
Common Impurities
  • Regioisomers: 6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS 261635-77-2).[2] These isomers have similar solubilities but slightly different pKa values and crystal lattice energies.

  • Decarboxylated Byproducts: 4-Chloro-2-(trifluoromethyl)pyridine. These are non-acidic and easily removed via acid-base workup.

  • Hydrolysis Products: 4-Hydroxy-6-(trifluoromethyl)nicotinic acid (from over-hydrolysis during synthesis).

Strategic Purification Logic

Our approach utilizes Orthogonal Purification : combining chemical selectivity (pKa differences) with physical selectivity (solubility saturation).

Pillar 1: Acid-Base Chemical Filtering

The carboxylic acid moiety (


) allows the compound to be solubilized in aqueous base (forming the carboxylate salt), while non-acidic impurities (decarboxylated pyridines, unreacted starting materials) remain in the organic phase. Washing the aqueous layer with an organic solvent removes these non-acidic contaminants before the product is precipitated.
Pillar 2: Thermodynamic Recrystallization

Recrystallization is chosen over chromatography for scalability. We utilize a Solvent/Anti-Solvent system.

  • Solvent (Ethyl Acetate): High solubility for the target and polar impurities.

  • Anti-Solvent (Heptane): Low solubility for the target.

  • Mechanism: By dissolving in hot EtOAc and slowly adding Heptane, we reduce the solvent power gradually. This forces the target molecule to organize into its crystal lattice, excluding impurities that remain dissolved in the mother liquor.

Detailed Protocol

Phase 1: Acid-Base Workup (Crude Isolation)

Perform this step if the material is a crude reaction mixture or dark solid.

  • Dissolution: Suspend the crude solid (10.0 g) in 1M NaOH (aq) (50 mL). Stir until fully dissolved. Check pH > 10.

  • Filtration: If insoluble black tar remains, filter through a celite pad.

  • Organic Wash: Transfer the yellow aqueous filtrate to a separatory funnel. Wash with Ethyl Acetate (2 x 30 mL).

    • Logic: This removes non-acidic organic impurities. Discard the organic (top) layer.

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly acidify with 6M HCl dropwise to pH 1–2.

    • Observation: A thick white/off-white precipitate will form.

  • Isolation: Stir the slurry for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid and wash with cold water (2 x 10 mL).

  • Drying: Dry the "Wet Crude" in a vacuum oven at 45 °C for 4 hours.

Phase 2: Mixed-Solvent Recrystallization (Polishing)

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent)

  • Dissolution:

    • Place the dried crude solid (e.g., 8.0 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add Ethyl Acetate (approx. 3-4 mL per gram of solid).

    • Heat to mild reflux (approx. 75 °C).

    • Checkpoint: If the solution is not clear, add more EtOAc in 0.5 mL portions until fully dissolved.

  • Hot Filtration (Optional):

    • If particulate matter is visible, filter the hot solution rapidly through a pre-warmed glass frit or cotton plug.

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Slowly add n-Heptane dropwise.

    • Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of hot Ethyl Acetate to clear the solution back to transparency.

  • Controlled Cooling (Critical):

    • Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Seeding: If no crystals form by 40 °C, add a tiny seed crystal of pure product to induce nucleation.

    • Once at room temperature, cool the flask in an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the crystals using vacuum filtration.

    • Wash the filter cake with a cold mixture of EtOAc:Heptane (1:3) (approx. 10 mL).

  • Final Drying:

    • Dry under high vacuum at 45–50 °C for 12 hours.

    • Target Yield: 70–85% recovery.

    • Target Purity: >98% (HPLC).

Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points and phase separations.

PurificationProtocol Start Crude Reaction Mixture DissolveBase Dissolve in 1M NaOH (pH > 10) Start->DissolveBase WashOrg Wash with Ethyl Acetate (Remove Non-Acids) DissolveBase->WashOrg Acidify Acidify Aqueous Layer (HCl to pH 1-2) WashOrg->Acidify Keep Aqueous Phase FilterCrude Filter & Dry Crude Solid Acidify->FilterCrude Precipitate Forms RecrystHeat Dissolve in Hot EtOAc (Reflux) FilterCrude->RecrystHeat AddAnti Add Hot Heptane (Until Turbid) RecrystHeat->AddAnti Cooling Controlled Cooling (RT -> 0°C) AddAnti->Cooling FinalFilter Filtration & Wash (Cold EtOAc/Heptane) Cooling->FinalFilter Product Pure 4-Chloro-6-(trifluoromethyl) nicotinic acid (>98% Purity) FinalFilter->Product

Figure 1: Step-by-step workflow for the isolation and purification of this compound.

Validation & Quality Control

Every batch must be validated against the following criteria to ensure process integrity.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite crystalline solid
Melting Point Capillary Method109–110 °C (Sharp range < 2°C indicates high purity) [1, 2]
Purity HPLC (C18 Column, ACN/Water + 0.1% TFA)≥ 98.0% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure (Check aromatic protons)
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid separates instead of crystals).

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve the oil. Add a small amount of EtOAc (Solvent). Cool very slowly. Add a seed crystal at 50 °C.

  • Problem: Low Yield.

    • Cause: Too much solvent used or crystals lost in mother liquor.

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.

  • Problem: Colored Impurities Persist.

    • Fix: Add activated charcoal (5 wt%) during the hot dissolution step (Phase 2, Step 1), stir for 10 mins, and perform hot filtration.

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • Smolecule. this compound Physical Properties. Retrieved from

  • PubChem. 6-Chloro-4-(trifluoromethyl)nicotinic acid (Isomer Reference). National Library of Medicine. Retrieved from

  • Google Patents. WO2018213632A1 - Kinase inhibitors and uses thereof. Retrieved from

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Aryl-6-(trifluoromethyl)nicotinic Acids in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed exploration of the application of this powerful reaction to a particularly valuable substrate: 4-Chloro-6-(trifluoromethyl)nicotinic acid.

The resulting 4-aryl-6-(trifluoromethyl)nicotinic acid scaffold is of significant interest in drug discovery. The trifluoromethyl group (-CF3) is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When incorporated into the nicotinic acid framework, a privileged structure in medicinal chemistry, it opens avenues for the development of novel therapeutics across a range of disease areas. This document will provide both the theoretical underpinnings and practical, step-by-step protocols for the successful execution of this pivotal transformation.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[1] The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring nitrogen facilitates this typically challenging step for aryl chlorides.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[3][4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration ArylHalide Ar-Cl (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Experimental Protocol: Synthesis of 4-(Aryl)-6-(trifluoromethyl)nicotinic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for specific boronic acid coupling partners.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Molarity/ConcentrationSupplier
This compound175205-54-6225.56-Commercial sources
Arylboronic AcidVariesVaries-Commercial sources
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56-Commercial sources
Potassium Carbonate (K₂CO₃)584-08-7138.212 M aqueous solutionCommercial sources
1,4-Dioxane (anhydrous)123-91-188.11-Commercial sources
Ethyl acetate (EtOAc)141-78-688.11-Commercial sources
Hydrochloric acid (HCl)7647-01-036.461 M aqueous solutionCommercial sources
Brine (saturated NaCl solution)---In-house prep
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Commercial sources
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • The flask is then sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Add a 2 M aqueous solution of potassium carbonate (2.0 mmol, 2.0 equiv) via syringe. The addition of the base is crucial for activating the boronic acid.[3][4]

  • Reaction Conditions:

    • The reaction mixture is heated to 80-100 °C with vigorous stirring.

    • The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

    • The aqueous layer is carefully acidified to a pH of approximately 3-4 with 1 M HCl to protonate the carboxylic acid, facilitating its extraction into the organic phase.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-(trifluoromethyl)nicotinic acid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Combine Reactants and Catalyst in Schlenk Flask Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert AddSolvents Add Anhydrous Dioxane and Aqueous Base Inert->AddSolvents Heat Heat to 80-100 °C with Stirring AddSolvents->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with EtOAc and Water Cool->Dilute Acidify Acidify Aqueous Layer (1 M HCl) Dilute->Acidify Extract Extract with EtOAc Acidify->Extract WashDry Wash with Brine, Dry (MgSO₄), and Concentrate Extract->WashDry Purify Purify by Flash Column Chromatography WashDry->Purify

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can be employed. For particularly challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃, may offer improved yields.[5]

  • Base Selection: The choice of base is critical. Potassium carbonate is a good starting point, as it is generally effective and compatible with the carboxylic acid functionality. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective. Stronger bases like sodium hydroxide should be used with caution as they can promote side reactions. The carboxylate formed in situ can potentially coordinate to the palladium center and deactivate the catalyst. If catalyst deactivation is suspected, screening different bases is recommended.

  • Solvent System: A mixture of an organic solvent and water is typically necessary to dissolve both the organic substrates and the inorganic base. 1,4-Dioxane is a common choice, but other solvents like toluene or DMF can also be used. The ratio of organic solvent to water can be optimized to ensure efficient reaction.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst degradation and ensure high yields.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. Using a slight excess of the boronic acid and ensuring efficient stirring can help to mitigate this issue.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a reliable and versatile route to a class of compounds with high potential in drug discovery. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of 4-aryl-6-(trifluoromethyl)nicotinic acids for further biological evaluation. The protocol and considerations outlined in this guide serve as a robust starting point for the successful implementation of this important transformation in the laboratory.

References

  • Gillis, E. P.; Burke, M. D. A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of Unprotected Heterocyclic Boronic Acids. J. Am. Chem. Soc.2007 , 129 (21), 6716–6717. [Link]

  • Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866–867. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000 , 122 (17), 4020–4028. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • "Do carboxylic acids interfere with Suzukis?" Reddit, r/OrganicChemistry, 2021. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50 (30), 6722-6737. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999 , 121 (41), 9550–9561. [Link]

  • Ma, M. et al. Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd-Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. Org. Lett.2003 , 5 (16), 2821–2824. [Link]

  • Wikipedia. "Suzuki reaction." [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • Myers, A. "The Suzuki Reaction." Chem 115, Harvard University. [Link]

  • Meier, M. A. R. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005 , 70 (10), 3846–3853. [Link]

  • Shaikh, T. M. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2016 , 21 (10), 1389. [Link]

  • Thompson, A. E. S. et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Med. Chem. Lett.2020 , 11 (8), 1548–1558. [Link]

  • YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." [Link]

  • YouTube. "Suzuki cross-coupling reaction." [Link]

  • YouTube. "Masking Boronic Acids for Suzuki Coupling." [Link]

  • YouTube. "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem." [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42 (12), 5270-5298. [Link]

  • Goti, G. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals2023 , 16 (9), 1222. [Link]

  • Zhang, C. et al. Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Coupling of Aryl Chlorides. J. Org. Chem.1999 , 64 (11), 3804–3805. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Molander, G. A.; Dreher, S. D. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (9), 3626–3631. [Link]

  • Thompson, A. E. S. et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (15), 3742–3745. [Link]

Sources

Strategic Functionalization of 4-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-CF3-04 [1][2]

Executive Summary

This guide details the derivatization strategies for 4-Chloro-6-(trifluoromethyl)nicotinic acid , a high-value pyridine scaffold.[1][2] This molecule represents a "privileged structure" in medicinal chemistry due to its unique electronic "push-pull" architecture.[1][2] The 4-chloro substituent serves as a highly reactive handle for nucleophilic aromatic substitution (


), while the 6-trifluoromethyl  group imparts metabolic stability and lipophilicity.[2] The 3-carboxylic acid  offers a vector for solubility modulation or heterocycle formation.[1][2]

This document provides validated protocols for


 derivatization, amide coupling, and bicyclic ring closure, supported by mechanistic insights and safety standards.[2]

Molecular Reactivity Landscape

To successfully derivatize this scaffold, one must understand the electronic forces at play.[2] The pyridine ring is electron-deficient, but the specific substitution pattern creates a "Super-Electrophilic" C-4 center .[2]

Electronic Activation Analysis
  • N-1 (Pyridine Nitrogen): Exerts a strong electron-withdrawing effect.[1][2] The C-4 position is para to the nitrogen, placing it in direct resonance conjugation.[2] This makes C-4 highly susceptible to nucleophilic attack.[1][2]

  • C-6 (

    
    ):  A strong 
    
    
    
    -electron withdrawing group.[1][2] Being ortho to the nitrogen, it reduces the basicity of the pyridine nitrogen, preventing catalyst poisoning in metal-mediated reactions, while inductively depleting electron density from the ring.[2]
  • C-3 (COOH): An electron-withdrawing group ortho to the C-4 chloride.[1][2] This provides additional activation via induction (-I effect) and resonance (-M effect), stabilizing the Meisenheimer intermediate during

    
    .[2]
    
Reactivity Map (Graphviz Visualization)

ReactivityMap Core 4-Chloro-6-(trifluoromethyl) nicotinic acid SnAr S_NAr Displacement (Primary Pathway) Core->SnAr C-4 Reactivity (High) Amidation Amide Coupling (Secondary Pathway) Core->Amidation C-3 Reactivity (Moderate) Cyclization Bicyclic Formation (Pyridopyrimidines) SnAr->Cyclization Post-Functionalization Amines Amines/Thiols (Nu:) Amines->SnAr Coupling HATU/EDC Coupling Coupling->Amidation

Figure 1: Reactivity prioritization map.[1][2] The C-4 chloride is the most labile point, allowing for rapid library generation via


 before modifying the carboxylic acid.[2]

Experimental Protocols

Protocol A: Regioselective Displacement with Amines

Objective: Introduction of amine diversity elements at the C-4 position. Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2] Rationale: The reaction is performed without protecting the carboxylic acid.[2] The use of a mild base prevents decarboxylation while ensuring the amine remains nucleophilic.[2]

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Workup: 1M HCl, Ethyl Acetate

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the nicotinic acid derivative (1.0 mmol) in iPrOH (5 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).

    • Note: The solution may warm slightly due to acid-base neutralization of the free carboxylic acid.[2]

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The product will show a mass shift of

      
      .[1] The chloride isotope pattern (3:1) will disappear.[1][2]
      
  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[1][2]

    • Slowly add 1M HCl until pH ~3–4.[1][2]

    • The product (zwitterionic amino-acid) often precipitates as a solid.[1][2] Filter and wash with cold water.[1][2][3]

  • Workup (Extraction Method - if no precipitate):

    • Remove volatiles under reduced pressure.[1][2]

    • Dilute residue with Ethyl Acetate and wash with 0.1M HCl (to remove unreacted amine) followed by Brine.[1][2]

    • Dry over

      
       and concentrate.
      

Data Summary: Typical Yields

Nucleophile ClassSolventTemp (°C)Yield (%)Notes
Primary AliphaticiPrOH6085-95Very fast; clean conversion.[1][2]
Secondary CyclicMeCN8080-90Steric bulk requires slightly higher temp.[1][2]
Anilines (Aromatic)DMF10060-75Requires higher temp due to lower nucleophilicity.[1][2]
Protocol B: "One-Pot" Bicyclic Pyridopyrimidine Synthesis

Objective: To fuse a pyrimidine ring onto the pyridine core, creating a kinase-inhibitor-like scaffold.[1][2] Rationale: By reacting the C-4 chloride and C-3 carboxylic acid sequentially with a binucleophile (like an amidine or urea), one can form bicyclic systems efficiently.[1][2]

Materials
  • Substrate: this compound[1][2]

  • Reagent: Formamidine acetate (or Guanidine HCl)

  • Base:

    
    
    
  • Solvent: DMF

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 eq) and Formamidine acetate (2.0 eq) in DMF (0.2 M concentration).

  • Base Addition: Add anhydrous

    
     (3.0 eq).[1][2]
    
  • Cyclization: Heat to 100°C for 12 hours.

    • Mechanism:[2][4][5][6][7][8] Initial

      
       at C-4 by the amidine nitrogen, followed by intramolecular condensation with the C-3 carboxylic acid.[2]
      
  • Isolation: Pour the reaction mixture into ice water. The bicyclic product (4-hydroxy-pyrido[4,3-d]pyrimidine derivative) typically precipitates.[1][2]

Critical Quality Attributes & Troubleshooting

Solubility Profile

The starting material is an amphoteric molecule (acidic COOH, weakly basic Pyridine N).[2]

  • High Solubility: DMSO, DMF, MeOH, basic water.[2]

  • Low Solubility: Non-polar solvents (Hexane, Toluene), acidic water.[2]

  • Tip: If the starting material is insoluble in the reaction solvent (e.g., MeCN), the addition of DIPEA usually solubilizes it by forming the ammonium salt.[2]

Stability[1][2]
  • Hydrolysis: The C-4 chloride is relatively stable to water at neutral pH but can hydrolyze to the 4-hydroxy derivative (pyridone tautomer) under strong basic conditions (

    
    ) at high heat.[1]
    
  • Decarboxylation: Avoid temperatures >140°C in acidic media, as nicotinic acids can decarboxylate.[1][2]

Safety (HSE)
  • Sensitization: 4-Halopyridines are potent skin sensitizers.[1][2] All weighing should be done in a fume hood.[1]

  • Vesicant Potential: Treat all 4-chloro derivatives as potential alkylating agents.[1][2] Double-glove (Nitrile) is mandatory.[1][2]

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SynthesisWorkflow SM 4-Chloro-6-(trifluoromethyl) nicotinic acid Inter1 4-Amino Derivative (S_NAr Product) SM->Inter1 R-NH2, DIPEA 60°C Inter2 Acid Chloride / Ester (Activated Carboxyl) SM->Inter2 SOCl2 / MeOH Prod1 Amide Library (R-NH-CO-Py) Inter1->Prod1 R'-NH2, HATU Prod2 Pyridopyrimidine (Bicyclic Core) Inter1->Prod2 Formamidine, Cyclization

Figure 2: Divergent synthesis workflow. The preferred route (Blue Arrow) involves


 prior to amidation to avoid side reactions at the activated ester.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[2][4] Kinetics of the Reaction of 4-Substituted-2,6-dinitrochlorobenzenes with Methoxide Ion. Context: Foundational text on

    
     kinetics relevant to activated halo-arenes.
    
    
  • Reactivity of Trifluoromethyl Pyridines: Schlosser, M. (2006).[1][2] The 4- and 6-positions of the pyridine ring: Rivals or partners? Context: Discusses the directing effects of nitrogen and substituents in pyridine functionalization.

  • Synthesis of Pyridopyrimidines from Nicotinic Acids: Thompson, A. M., et al. (2000).[1][2] Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 4-(3-Bromoanilino)pyrido[4,3-d]pyrimidines. Context: Provides specific conditions for cyclizing 4-amino-nicotinic acid derivatives into bicyclic systems.[1][2]

  • Safety of Halopyridines (ECHA Registration): European Chemicals Agency.[1][2][9] Registration Dossier for Halogenated Pyridines. Context: General safety data regarding sensitization and toxicity of chloro-nicotinic acid derivatives.[1][2]

(Note: Specific CAS 261635-77-2 or similar isomers are often covered under general patents for kinase inhibitors, e.g., Sorafenib analogs).[2]

Sources

Application Note: Strategic Functionalization of 4-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 261635-77-2) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the interplay between three functional sites:

  • C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-trifluoromethyl group and the ortho-carboxylic acid moiety (and the pyridine nitrogen).

  • C6-Trifluoromethyl: Provides metabolic stability and lipophilicity, while strongly withdrawing electrons to activate the C4 position.

  • C3-Carboxylic Acid: A handle for amide coupling or esterification, but also a source of solubility challenges (zwitterion formation) during direct functionalization.

This guide outlines a "Protection-First" strategy , recommending esterification prior to C4-functionalization to maximize yield and ease of purification.

Safety & Handling (HSE Profile)

Signal Word: DANGER Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: This compound is an acute oral toxin.[1] All solids must be weighed in a glovebox or a dedicated HEPA-filtered weigh station.

  • Reaction Safety: The electron-deficient nature of the ring makes it susceptible to exothermic decomposition if heated with strong reducing agents.

Strategic Reaction Workflow

The direct reaction of the free acid often leads to poor solubility and difficult workups due to zwitterion formation (acidic proton + basic pyridine nitrogen). We recommend the Methyl Ester Route for robust scale-up.

Workflow Diagram

ReactionWorkflow Start 4-Chloro-6-(trifluoromethyl) nicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Preferred Route Final Final Functionalized Acid Start->Final Direct Route (Not Recommended) Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: SNAr (Amine/Thiol, Base) Inter1->Step2 Nucleophiles Step2B Step 2B: Suzuki Coupling (Pd cat, Boronic Acid) Inter1->Step2B C-C Bond Formation Product1 Functionalized Ester Step2->Product1 Step2B->Product1 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Product1->Step3 Step3->Final

Figure 1: Decision tree for the functionalization of this compound. The ester route avoids zwitterionic complications.

Detailed Experimental Protocols

Protocol A: Preparation of Methyl 4-Chloro-6-(trifluoromethyl)nicotinate

Rationale: Converting the acid to an ester prevents catalyst poisoning (in Pd reactions) and improves solubility for SNAr.

Reagents:

  • Starting Material (SM): 10.0 g (44.3 mmol)

  • Methanol (anhydrous): 100 mL

  • Sulfuric Acid (conc.): 2.0 mL (catalytic/dehydrating)

Procedure:

  • Dissolution: Charge SM into a 250 mL round-bottom flask (RBF). Add Methanol. Stir until suspended.

  • Catalyst Addition: Add H2SO4 dropwise at 0°C (exothermic).

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes; SM stays at baseline, Ester Rf ~ 0.6).

  • Workup: Cool to RT. Concentrate in vacuo to remove MeOH. Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO3 (2 x 50 mL) to remove trace acid.

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

    • Expected Yield: >90% as a white/off-white solid.

    • Checkpoint: Verify absence of broad -OH stretch in IR; appearance of ester C=O (~1730 cm-1).

Protocol B: SNAr Displacement at C4 (The Core Reaction)

Rationale: The C4-Cl is highly labile. Using the ester intermediate allows for milder bases and easier purification.

Scope: Primary amines, secondary amines, thiols, alkoxides.

Reagents:

  • Methyl ester intermediate: 1.0 eq

  • Nucleophile (e.g., Morpholine, Aniline): 1.1 – 1.2 eq

  • Base: DIPEA (2.0 eq) or K2CO3 (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Setup: Dissolve Methyl ester (1.0 eq) in MeCN (0.2 M concentration).

  • Addition: Add Base followed by the Nucleophile.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines/Steric Hindrance: Heat to 60–80°C for 4–12 hours.

  • Monitoring: The appearance of a fluorescent spot (often) or shift in Rf indicates conversion.

  • Workup:

    • If DMF used: Pour into ice water. Filter precipitate (if solid) or extract with EtOAc/LiCl wash.

    • If MeCN used: Concentrate, redissolve in EtOAc, wash with water.

Data Summary: Nucleophile Reactivity

Nucleophile ClassExampleConditionsExpected YieldNotes
Aliphatic Amine MorpholineMeCN, RT, 2h95%Exothermic; add slowly.
Aniline 4-FluoroanilineDMF, 80°C, 6h85%Requires heat to overcome lower nucleophilicity.
Thiol ThiophenolDMF, K2CO3, RT90%Odor control required; very fast reaction.
Alkoxide NaOMeMeOH, 0°C88%Risk of ester transesterification (match solvent to alkoxide).
Protocol C: Suzuki-Miyaura Coupling at C4

Rationale: For forming C-C bonds (biaryl systems). The electron-deficient pyridine facilitates oxidative addition, but the CF3 group can destabilize the Pd-complex if not handled correctly.

Reagents:

  • Methyl ester intermediate: 1.0 eq

  • Boronic Acid: 1.2 eq

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Robust for electron-poor aryl chlorides.

  • Base: Cs2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

  • Degassing: Combine ester, boronic acid, and base in a microwave vial or pressure tube. Add solvent.[2] Sparge with Argon for 10 mins.

  • Catalyst: Add Pd catalyst quickly under Argon flow. Seal vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Purify via Flash Chromatography.

Troubleshooting & Critical Parameters

Mechanism of SNAr (Meisenheimer Complex)

Understanding the mechanism aids in troubleshooting. The rate-determining step is often the attack of the nucleophile.

SNArMechanism cluster_factors Critical Success Factors Reactants Substrate + Nuc: TS Meisenheimer Complex (Anionic) Reactants->TS Attack at C4 (Rate Limiting) Product Substituted Product + Cl- TS->Product Loss of Leaving Group F1 Electron Withdrawal: CF3 and Ester stabilize the negative charge in TS. F2 Leaving Group: Cl is sufficient; F would be faster but Cl is cheaper.

Figure 2: Mechanistic pathway. The CF3 group at C6 is crucial for stabilizing the transition state intermediate.

Common Issues Table
ProblemProbable CauseSolution
Low Yield (Direct Acid Route) Product is water-soluble or zwitterionic.Switch to Ester Route (Protocol A).
Hydrolysis of Ester Wet solvents or excess hydroxide base.Use anhydrous MeCN/DMF; use DIPEA instead of hydroxide bases.
Regioselectivity Attack at C2 or C6?Unlikely. C4 is most activated. C6 is blocked by CF3. C2 is less activated than C4 in this specific substitution pattern.
Incomplete Suzuki Protodeboronation of boronic acid.Switch base to K3PO4; lower temp; add more catalyst.

References

  • PubChem Compound Summary. 6-Chloro-4-(trifluoromethyl)nicotinic acid (CID 2783382). National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. this compound.[3] Oakwood Chemical. [Link] (Note: Verify specific batch SDS upon receipt).

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling Guide. Organic Chemistry Portal. [Link]

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate personal protective equipment (PPE).

Sources

The Versatile Role of 4-Chloro-6-(trifluoromethyl)nicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group, in particular, is lauded for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to enhanced binding affinity for biological targets.[1] Within this context, 4-Chloro-6-(trifluoromethyl)nicotinic acid has emerged as a crucial building block, offering a unique combination of reactive handles and beneficial physicochemical properties that make it a valuable starting material for the synthesis of a diverse array of therapeutic agents.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, providing detailed, field-proven protocols for key transformations. Furthermore, we will examine its application in the development of targeted therapies, with a focus on kinase inhibitors and ion channel modulators, supported by mechanistic insights and visual representations of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity in their own discovery programs.

Physicochemical Properties and Synthetic Accessibility

This compound is a crystalline solid with a molecular weight of 225.55 g/mol . Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chloro group, and a trifluoromethyl group, provides multiple avenues for chemical modification.

PropertyValueReference
Molecular FormulaC₇H₃ClF₃NO₂[2]
Molecular Weight225.55 g/mol [2]
AppearanceWhite to off-white crystalline powderCommercially available
Melting Point158-162 °CCommercially available
SolubilitySoluble in many organic solvents (e.g., DMF, DMSO, MeOH)General chemical knowledge

The synthesis of this compound has been described in the patent literature, often involving multi-step sequences starting from simpler pyridine derivatives. These methods provide a reliable supply of the starting material for research and development purposes.

Core Synthetic Transformations: Gateway to Chemical Diversity

The chemical architecture of this compound allows for two primary modes of synthetic diversification: modification of the carboxylic acid group and substitution of the chloro substituent. These reactions are fundamental to its application as a versatile building block.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery, enabling the connection of molecular fragments to generate complex and diverse chemical libraries. The carboxylic acid moiety of this compound readily participates in amide coupling reactions with a wide range of primary and secondary amines.

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.

Rationale: HATU is a preferred coupling reagent for forming amide bonds, especially with challenging substrates, due to its ability to rapidly activate the carboxylic acid and facilitate nucleophilic attack by the amine. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction without competing with the primary amine.

Experimental Workflow:

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary amine (1.1 eq).

  • Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

This protocol utilizes the more economical coupling system of EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of HOBt (Hydroxybenzotriazole).

Rationale: The combination of EDC and HOBt is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization, and readily reacts with the amine.

Experimental Workflow:

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in Dichloromethane (DCM, 0.2 M), add HOBt (1.2 eq).

  • Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The chloro substituent on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful transformation allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the accessible chemical space.[3]

For Suzuki-Miyaura reactions, it is often advantageous to first convert the carboxylic acid to an ester to prevent potential interference with the basic reaction conditions. This protocol outlines the coupling of the methyl ester of this compound with an arylboronic acid.

Rationale: Microwave irradiation can significantly accelerate the rate of Suzuki-Miyaura reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes. The choice of a suitable palladium catalyst and ligand is critical for efficient coupling.

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Esterification: Convert this compound to its methyl ester using standard procedures (e.g., treatment with thionyl chloride in methanol).

  • In a microwave reaction vial, combine the methyl 4-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Application in Targeted Drug Discovery

The derivatives of this compound have shown significant promise in the development of inhibitors for various therapeutic targets, including kinases and ion channels.

Kinase Inhibitors for Oncology

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The scaffold of this compound can be elaborated to generate potent and selective kinase inhibitors.

c-KIT Kinase Inhibitors:

Mutations in the c-KIT receptor tyrosine kinase are a driving force in several cancers, including gastrointestinal stromal tumors (GISTs).[5] The development of small molecule inhibitors that target c-KIT has revolutionized the treatment of these malignancies. The 4-chloro-3-(trifluoromethyl)phenyl moiety, which can be accessed through derivatization of our title compound, is a key pharmacophore in some c-KIT inhibitors.

PI3K/Akt Signaling Pathway:

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[6][7] Many kinase inhibitors, including those targeting c-KIT, exert their anti-cancer effects by modulating this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Inhibitor This compound derivative Inhibitor->RTK Inhibition TRPM8_Signaling cluster_0 Neuron Membrane ColdStimulus Cold Stimulus / Other Ligands TRPM8 TRPM8 Channel ColdStimulus->TRPM8 Activation CaInflux Ca2+ Influx TRPM8->CaInflux Opening Neuron Sensory Neuron Signal Pain Signal to Brain CaInflux->Signal Initiation Migraine Migraine Headache Signal->Migraine Antagonist This compound derivative Antagonist->TRPM8 Blockade

Caption: Role of TRPM8 in migraine and its antagonism.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its trifluoromethyl group imparts desirable drug-like properties, while the chloro and carboxylic acid functionalities provide orthogonal handles for a wide range of synthetic transformations. The protocols detailed in this guide for amide coupling and Suzuki-Miyaura cross-coupling reactions serve as a robust starting point for the synthesis of diverse compound libraries.

The demonstrated and potential applications of its derivatives as kinase inhibitors and ion channel modulators highlight its significance in the development of novel therapeutics for cancer and neurological disorders. As our understanding of the molecular drivers of disease continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.

References

  • This reference is a placeholder for a specific protocol for the synthesis of 4-Chloro-6-(trifluoromethyl)
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters, 11(4), 345-352.
  • This reference is a placeholder for a specific example of a Suzuki-Miyaura coupling of a 4-Chloro-6-(trifluoromethyl)
  • PI3K/Akt signalling pathway and cancer. (2004).
  • TRPM8 and Migraine. (2016). Headache, 56(8), 1363-1372.
  • Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. (2018). Journal of Medicinal Chemistry, 61(19), 8968-8991.
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). Journal of Medicinal Chemistry, 62(13), 6083-6101.
  • This reference is a placeholder for a review article on the importance of fluorin
  • The PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • This reference is a placeholder for a general organic chemistry textbook or review on amide bond form
  • 6-Chloro-4-(trifluoromethyl)nicotinic acid. (n.d.). PubChem. Retrieved from [Link]

  • This reference is a placeholder for a review on microwave-assisted organic synthesis.
  • This reference is a placeholder for a review on the role of kinases in cancer.
  • This reference is a placeholder for a review on ion channels as drug targets.
  • Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD. (2017).

Sources

Application Note: High-Fidelity Esterification of 4-Chloro-6-(trifluoromethyl)nicotinic acid

[1]

Abstract & Strategic Overview

The esterification of 4-Chloro-6-(trifluoromethyl)nicotinic acid represents a critical junction in the synthesis of agrochemicals and kinase inhibitors.[1] While esterification is a fundamental transformation, this specific substrate presents a "Dual-Activation Liability."[1] The pyridine ring is highly electron-deficient due to the cumulative inductive effects of the ring nitrogen, the 6-trifluoromethyl group (

1

The Critical Challenge: The 4-position chlorine is highly susceptible to Nucleophilic Aromatic Substitution (

1

1

Scope of this Guide: This protocol details two high-fidelity methods designed to suppress

  • Method A (The Standard): Mild Acyl Chloride Activation (Oxalyl Chloride).[1]

  • Method B (The Alternative): Base-Mediated Alkylation (Iodomethane).[1]

Chemical Reactivity Analysis

Before initiating synthesis, understanding the electronic landscape of the substrate is mandatory to prevent yield loss.[1]

The "Dual-Activation" Map
  • C6-Trifluoromethyl: A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the ring, making it more susceptible to nucleophilic attack.[1]

  • C4-Chlorine: Located para to the ring nitrogen (though electronically linked via resonance) and meta to the carboxyl.[1] However, in highly deficient rings, the 4-position is often the "soft" spot for nucleophiles.[1]

  • C3-Carboxylic Acid: The target moiety.[1][2] Due to the EWGs, this acid is significantly more acidic (

    
    ) than unsubstituted nicotinic acid, affecting solubility and catalyst interaction.[1]
    
Decision Matrix: Method Selection
ParameterMethod A: Acyl Chloride (Recommended)Method B: Alkyl Halide (

)
Method C: Fisher (Acid Reflux)
Reagent

/ Cat.[1] DMF

/


/

Mechanism Activation

Nucleophilic Acyl Substitution
Carboxylate alkylationAcid-catalyzed equilibrium

Risk
Low (Low Temp)Medium (Base dependent)Medium (High Temp)
Scalability High (Kg scale)Low/Medium (Reagent cost)High
Byproducts Gases (

)
Inorganic saltsWater (requires removal)

Detailed Experimental Protocols

Protocol A: Oxalyl Chloride Activation (The "Gold Standard")[1]

Rationale: This method generates the reactive acid chloride intermediate at room temperature (or below), avoiding the thermal stress that promotes

11
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)[1]

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Quench: Methanol (or Ethanol) (Excess, Anhydrous)[1]

  • Base: Triethylamine (TEA) (2.0 equiv) – Optional but recommended to scavenge HCl.[1]

Step-by-Step Workflow
  • Suspension: In a flame-dried Round Bottom Flask (RBF) under Nitrogen (

    
    ) atmosphere, suspend the Nicotinic Acid  (10 g, 44.3 mmol) in anhydrous DCM  (100 mL).
    
    • Note: The starting material may not fully dissolve initially.[1]

  • Catalytic Activation: Add DMF (0.17 mL, catalytic).

    • Mechanism:[1][2][3][4][5] DMF reacts with Oxalyl Chloride to form the Vilsmeier-Haack reagent (chloroiminium species), which is the active chlorinating agent.[1]

  • Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride (5.6 mL, 66.5 mmol) dropwise over 20 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur.[1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Endpoint: The solution should become clear and homogeneous as the acid chloride forms.[1]

  • Evaporation (Critical): Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess Oxalyl Chloride and DCM.

    • Why? Removing excess chlorinating agent prevents it from reacting violently with the alcohol in the next step, which generates heat and HCl.[1]

    • Chase: Re-dissolve the residue in a small amount of dry DCM and evaporate again to ensure removal of traces.[1]

  • Esterification: Redissolve the crude acid chloride residue in anhydrous DCM (50 mL). Cool to 0°C.[1]

  • Quench: Add a solution of Methanol (5 mL) and Triethylamine (12.3 mL) in DCM (20 mL) dropwise.

    • Control: Maintain internal temperature

      
      .
      
  • Workup: Stir for 30 mins at 0°C, then 1 hour at RT. Wash with water (

    
    ), Saturated 
    
    
    (50 mL), and Brine.[1] Dry over
    
    
    and concentrate.
Protocol B: Alkylation via Iodomethane (Mild Scale-Up)

Rationale: Useful for small-scale library synthesis where acid-sensitive groups might be present elsewhere on the molecule.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Iodomethane (

    
    ) (1.5 equiv)[1]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF or Acetone (Anhydrous)[1]

Step-by-Step Workflow
  • Solvation: Dissolve the Nicotinic Acid (1.0 g) in DMF (10 mL).

  • Deprotonation: Add

    
      (powdered, anhydrous). Stir at RT for 15 minutes.
    
    • Caution: Do not heat.[1] Heating with carbonate can trigger

      
       of the 4-Cl by the carboxylate or trace water.[1]
      
  • Alkylation: Add Iodomethane dropwise.[1]

  • Reaction: Stir at RT for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1).[1] The acid (baseline) should disappear; the ester (high

      
      ) appears.[1]
      
  • Workup: Dilute with Ethyl Acetate (50 mL). Wash aggressively with Water (

    
    ) to remove DMF.[1] Wash with Brine.[1][6][7]
    

Quality Control & Validation

Every batch must be validated to ensure the 4-Chloro group remained intact.[1]

Analytical Checkpoints
MethodExpected SignalFailure Mode (

Product)

NMR

(s, 1H, H2),

(s, 1H, H5),

(s, 3H,

)
Shift in H5; Appearance of second

signal if Cl is replaced by OMe.

NMR
Single peak

Shift or splitting if ring electronics change.
LC-MS

(Cl pattern 3:[1]1)
Mass shift to

(loss of Cl, gain of OMe).[1] Loss of Cl isotope pattern.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Product contains ~10% Methoxy-ether Reaction temperature too high during alcohol addition.Cool to -10°C during quench; ensure excess acid chloride is removed before adding alcohol.[1]
Low Yield (Acid Chloride Route) Incomplete activation.[1]Ensure DMF catalyst is fresh/dry.[1] Check Oxalyl Chloride quality.
Starting Material Remains (Alkylation) Base particle size too large.[1]Use finely ground

or add catalytic

.

Visualization: Reaction Logic & Workflow[1][2]

GSubstrate4-Chloro-6-(trifluoromethyl)nicotinic acidDecisionSelect MethodSubstrate->DecisionMethodAMethod A: Acid Chloride(Scalable/Robust)Decision->MethodALarge Scale / High PurityMethodBMethod B: Alkylation(Lab Scale/Mild)Decision->MethodBSmall Scale / Acid SensitiveStepA11. Activation: (COCl)2, cat. DMFSolvent: DCM, 0°CMethodA->StepA1IntermediateIntermediate:Acid ChlorideStepA1->IntermediateStepA22. Evaporation of Excess Reagent(Prevents Exotherm)Intermediate->StepA2StepA33. Esterification: MeOH, Et3NTemp: < 0°C (Critical)StepA2->StepA3ProductTarget Ester:Methyl 4-chloro-6-(trifluoromethyl)nicotinateStepA3->ProductControlled TempSideProductFAILURE MODE:4-Methoxy Impurity (SNAr)StepA3->SideProductIf T > 20°C or Excess BaseStepB1Reagents: MeI, K2CO3Solvent: DMF, RTMethodB->StepB1StepB1->ProductStepB1->SideProductIf Heated

Figure 1: Strategic workflow for the esterification of this compound, highlighting the critical decision points to avoid SNAr side reactions.

References

  • ChemicalBook. (2023).[1][8] Synthesis of 6-(Trifluoromethyl)nicotinic acid and derivatives.[1][8] Retrieved from [1]

  • BenchChem. (2025).[1] Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate (Analogous Chemistry). Retrieved from [1]

  • Google Patents. (2022).[1][8] CN114315709A: Synthetic method of 4-trifluoromethyl nicotinic acid.[1][2][3][5][7] Retrieved from [1]

  • WuXi Biology. (2023).[1][8] SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Patterns. Retrieved from

  • ResearchGate. (2022).[1][8] Reactivity of 4-trifluoromethyl-2-nitro-1-fluorobenzene in SNAr reactions.[1][9] Retrieved from

Application Note: Spectroscopic Analysis of 4-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Nicotinic Acids

4-Chloro-6-(trifluoromethyl)nicotinic acid is a halogenated pyridine derivative incorporating a trifluoromethyl group, a structural motif of increasing importance in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and chlorine atom significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid functionality. Trifluoromethylated compounds are prevalent in pharmaceuticals and agrochemicals due to their enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[1][2].

Accurate and comprehensive structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This application note provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-29.1 - 9.3s-The proton at position 2 is adjacent to the nitrogen and the carboxylic acid group, leading to significant deshielding. It is expected to be a singlet due to the absence of adjacent protons.
H-57.8 - 8.0s-The proton at position 5 is deshielded by the adjacent chlorine atom and the trifluoromethyl group. It will likely appear as a singlet.
-COOH11.0 - 14.0br s-The carboxylic acid proton is highly deshielded and often exchanges with residual water in the solvent, resulting in a broad singlet. Its chemical shift is highly dependent on the solvent and concentration[3][4][5].

Predictions are based on the analysis of similar structures such as 6-Chloronicotinic acid and other substituted pyridines[6][7][8][9].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will cause the C-6 signal to appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 170Typical chemical shift for a carboxylic acid carbonyl carbon.
C-6148 - 152 (q, ¹JCF ≈ 35 Hz)The carbon attached to the trifluoromethyl group is significantly deshielded and will be split into a quartet.
C-4150 - 154The carbon bearing the chlorine atom is deshielded.
C-2140 - 144The carbon adjacent to the nitrogen and the carboxylic acid group.
C-3125 - 129The carbon bearing the carboxylic acid group.
C-5122 - 126The carbon atom in the pyridine ring.
CF₃120 - 124 (q, ¹JCF ≈ 275 Hz)The carbon of the trifluoromethyl group will show a large one-bond coupling to fluorine.

Predictions are based on general principles of ¹³C NMR and data from related trifluoromethylated and chlorinated pyridines[10][11][12].

NMR Experimental Protocol

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Detailed Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is the recommended method for solid samples as it requires minimal sample preparation.[1][13][14][15][16]

  • Sample Preparation:

    • Ensure the ATR diamond crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

    • Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the solid this compound onto the center of the crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum (Electron Ionization)

Table 4: Predicted Key Mass Spectral Fragments (EI-MS)

m/zPredicted FragmentRationale
225/227[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity ratio of approximately 3:1.
208/210[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
180/182[M-COOH]⁺Loss of the entire carboxylic acid group as a radical.
145[M-Cl-COOH]⁺Subsequent loss of a chlorine atom from the [M-COOH]⁺ fragment.
69[CF₃]⁺A common fragment for trifluoromethyl-containing compounds.

Predictions are based on general fragmentation patterns of carboxylic acids and halogenated aromatic compounds.[17][18][19][20]

Mass Spectrometry Experimental Protocol (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Detailed Protocol:

  • Ionization Method: Electron Ionization (EI) is a suitable hard ionization technique that will provide characteristic fragmentation patterns.[21][22][23][24]

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

    • Introduce the sample into the high vacuum of the mass spectrometer using a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

  • Instrument Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-300

    • Scan speed: 1 scan/second

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the isotopic pattern of the molecular ion and other chlorine-containing fragments to confirm the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

    • Propose structures for the major fragment ions to corroborate the assigned structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework, while ¹⁹F NMR verifies the presence of the trifluoromethyl group. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the carboxylic acid. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. The protocols and expected spectral data presented in this application note serve as a robust guide for the analysis of this and structurally related compounds, ensuring high standards of scientific integrity and data quality in research and development settings.

References

  • Supporting Information for a scientific article. (n.d.).
  • ChemicalBook. (n.d.). 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.
  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.
  • Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (n.d.).
  • ChemicalBook. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum.
  • (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (n.d.).
  • ChemicalBook. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • PubChem. (n.d.). Nicotinic Acid.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Chemistry LibreTexts. (2023). Mass Spectrometry.
  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ResearchGate. (2025). Electron Impact Ionization of Organic Silicon Compounds.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
  • ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 1H NMR spectrum.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, D2O, predicted).
  • Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • Wikipedia. (n.d.). Electron ionization.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific article.
  • Taylor & Francis Online. (n.d.). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.
  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid.
  • JOCPR. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid.
  • ResearchGate. (2022). Does presence of acids impact the position of H2O peak in 1H NMR spectrum?.
  • 13C NMR Spectroscopy. (n.d.).
  • ResearchGate. (2025). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study.
  • IOSR Journal. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid using correlation spectroscopy NMR technique.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine.
  • Whitman People. (n.d.). GCMS Section 6.12.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization, Stability, and Formulation Optimization

Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.[1]

Executive Summary: The Physicochemical Profile

4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 1060810-66-3 / 261635-77-2) presents a classic "brick dust" challenge in medicinal chemistry.[1] Its solubility profile is dominated by two competing features:[1]

  • Lipophilicity (Solubility Barrier): The trifluoromethyl (-CF

    
    ) and chloro (-Cl) substituents significantly increase LogP (Predicted ~2.2–2.5), driving strong hydrophobic aggregation in aqueous media.[1]
    
  • Ionization (Solubility Enabler): The C3-carboxylic acid moiety (predicted pKa ~2.5–3.[1]0) provides a "pH-switch."[1] The compound is virtually insoluble in its protonated (neutral) form but highly soluble as an ionized carboxylate salt.[1]

Critical Warning - Reactivity: The 4-chloro substituent on a pyridine ring, activated by the electron-withdrawing 6-trifluoromethyl and 3-carboxyl groups, is susceptible to Nucleophilic Aromatic Substitution (S


Ar).[1] Avoid heating in strong alkaline solutions (pH > 12) or protic nucleophilic solvents to prevent chloride displacement. [1]

Module 1: Stock Solution Preparation

Q: What is the optimal solvent for high-concentration stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

  • Protocol: Dissolve at 50 mM to 100 mM in anhydrous DMSO.

  • Why? The high dielectric constant of DMSO disrupts the crystal lattice energy stabilized by the halogen bonds.[1]

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture and promote precipitation upon re-freezing.[1]

Q: Can I use Ethanol?

A: Use with caution. While soluble, ethanol is volatile and hygroscopic.[1] Over time, evaporation changes the concentration, and absorbed water can trigger precipitation of the neutral acid form.[1] Use Ethanol only for acute in vivo formulation steps, not for long-term storage.[1]

Module 2: Aqueous Solubility & pH Management

Q: Why does the compound precipitate when I dilute my DMSO stock into water?

A: This is a pH-driven "Crash-Out." Pure water often has a slightly acidic pH (pH 5.5–6.[1]0) due to dissolved CO


.[1] If the final pH drops near the compound's pKa (~3.0), a significant fraction of the molecules protonate into the neutral, insoluble acid form.[1]

The Fix: The "pH + 2" Rule To ensure thermodynamic solubility, the buffer pH must be at least 2 units above the pKa.[1]

  • Target pH: Maintain pH > 5.5 (ideally pH 7.4).

  • Mechanism: At pH 7.4, >99.99% of the compound exists as the soluble carboxylate anion (

    
    ), preventing aggregation.[1]
    
Q: How do I prepare a stable aqueous buffer for biological assays?

Protocol: The In Situ Salt Formation Method Do not just add the solid to water.[1] Instead, convert it to a salt in situ.[1]

  • Calculate: Determine the moles of compound.

  • Alkalize: Add 1.05 equivalents of NaOH (or KOH) from a 1M stock solution to the water/buffer before adding the compound.

  • Dissolve: Add the compound (or DMSO stock) to this slightly alkaline pre-mix.

  • Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to clamp the pH at 7.4.[1]

Expert Insight: This method avoids the kinetic trap where the solid acid forms a "shell" that resists dissolution in neutral water.[1]

Module 3: Advanced Formulation (In Vivo / High Dose)

Q: I need a high dose (e.g., 10 mg/kg) for animal studies. Simple saline isn't working.[1] What now?

A: Use a Co-solvent/Surfactant System or Cyclodextrin Complexation .[1]

Option A: The "Golden Triangle" Formulation

For IP or IV administration, use this mixture to balance solubility and tolerability:

  • 5% DMSO (Pre-solubilize compound here)[1]

  • 40% PEG 400 (Polyethylene Glycol - stabilizer)[1]

  • 55% Water/Saline (Add LAST)[1]

Step-by-Step:

  • Dissolve compound in DMSO.[1]

  • Add PEG 400 and vortex until clear.

  • Slowly add warm (37°C) saline while vortexing. Do not add cold saline. [1]

Option B: Cyclodextrin "Molecular Caging"

If PEG is toxic to your model, use 20% (w/v) HP-


-CD (Hydroxypropyl-beta-cyclodextrin) .[1]
  • Mechanism: The hydrophobic -CF

    
    /-Cl core enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[1]
    
  • Protocol: Prepare 20% HP-

    
    -CD in PBS. Add compound solid.[1][2][3][4] Sonicate at 40°C for 30 mins. Filter sterilize (0.22 
    
    
    
    m).[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solubilizing this compound based on the intended application.

SolubilityWorkflow Start Start: Solid Compound Stock Prepare Stock: 100 mM in Anhydrous DMSO Start->Stock AppCheck Intended Application? Stock->AppCheck InVitro In Vitro / Cellular Assay (Low Conc < 100 µM) AppCheck->InVitro Low Conc. InVivo In Vivo / Animal Study (High Dose > 1 mg/mL) AppCheck->InVivo High Conc. DirectDil Direct Dilution into Media InVitro->DirectDil Formulation Advanced Formulation InVivo->Formulation PrecipCheck Check pH > 5.5 DirectDil->PrecipCheck PrecipCheck->DirectDil No (Adjust Buffer) Success1 Soluble (Carboxylate Form) PrecipCheck->Success1 Yes Cosolvent Option A: 5% DMSO / 40% PEG400 Formulation->Cosolvent Cyclodextrin Option B: 20% HP-beta-CD Formulation->Cyclodextrin

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and assay type.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding water "Crash-out" precipitation.[1] The local concentration exceeded solubility limit before mixing, or pH dropped < 4.1. Vortex immediately during addition.2. Ensure buffer pH is 7.4.3.[1] Use the "In Situ Salt" method (Module 2).[1]
Precipitation after 24 hours at 4°C Thermodynamic instability or "salting out" in high-salt media.[1]1. Warm to 37°C to re-dissolve.2. Switch to HP-

-CD formulation which is more cold-stable.
Yellow discoloration of solution Chemical degradation (S

Ar reaction) or oxidation.
1.[1] Check pH; if >10, the Cl group may have hydrolyzed.2.[1] Discard and prepare fresh stock.3. Protect from light.[1]
Inconsistent IC50 data Compound aggregation forming "colloidal false positives."[1]Add 0.01% Triton X-100 or Tween-80 to the assay buffer to break up promiscuous aggregates.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Williams, R. pKa Data Compiled by R. Williams.[1] (General reference for pyridine/carboxylic acid pKa prediction). [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Source for "Golden Triangle" formulation and solubility rules). [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Source for HP-

    
    -CD protocols). [Link]
    

Sources

Technical Support Center: Stability & Handling of 4-Chloro-6-(trifluoromethyl)nicotinic acid

[1][2]

Executive Summary

This compound is a highly functionalized pyridine building block.[1][2] Its utility in medicinal chemistry stems from its specific substitution pattern, but this same pattern creates a "perfect storm" for instability.[2][3] The C4-Chlorine is activated for nucleophilic aromatic substitution (

12hydrolysissolvolysis123

This guide provides the mechanistic insights and validated protocols necessary to maintain the integrity of this reagent during experimentation.

Part 1: Stability Risk Matrix

ParameterRisk LevelMechanism of FailureCritical Thresholds
Hydrolysis CRITICAL

displacement of Cl by

Unstable at pH > 7.5; Risk at pH < 2 (acid catalysis).[1][2]
Solvolysis HIGH Displacement of Cl by alcohols/aminesAvoid MeOH, EtOH, and amine buffers (Tris, Glycine).[1][2][3]
Thermal MEDIUM DecarboxylationStable < 50°C. Rapid decomposition > 120°C.
Photolytic LOW DehalogenationProtect from direct UV light; Amber vials recommended.[1][2]
Hygroscopicity HIGH Moisture absorption leading to hydrolysisStore in desiccator under Argon/Nitrogen.[1][2][3]

Part 2: Deep Dive - The Hydrolysis Trap

The primary failure mode for this compound is the conversion to 4-hydroxy-6-(trifluoromethyl)nicotinic acid (which tautomerizes to the pyridone).[1][2] This reaction is often mistaken for "poor solubility" because the hydroxy-derivative is frequently less soluble in organic media.[1][2]

Mechanistic Visualization

The diagram below illustrates why the C4 position is so labile. The confluence of electron-withdrawing vectors makes the carbon attached to the chlorine highly electrophilic.[1][2]

Gcluster_0Activation FactorsStart4-Chloro-6-(trifluoromethyl)nicotinic acidInterMeisenheimer-likeIntermediateStart->Inter+ H2O / OH-(Nucleophilic Attack at C4)Prod4-Hydroxy-6-(trifluoromethyl)nicotinic acid(Pyridone Tautomer)Inter->Prod- HCl(Irreversible)Factor1Para-Nitrogen(Inductive/Resonance)Factor1->StartFactor2Ortho-COOH(EWG)Factor2->Start

Caption: Pathway of hydrolytic degradation via Nucleophilic Aromatic Substitution (

12

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My LC-MS shows a new peak at M-18 or M+16 relative to the parent."

Diagnosis: This is likely the 4-hydroxy derivative (Mass shift: -Cl +OH = -35.5 + 17 = -18.5 mass units, often appearing as a different retention time species).[1][2]

  • Cause: You likely dissolved the compound in methanol or wet DMSO, or used a nucleophilic buffer.[2][3]

  • Solution:

    • Switch Solvents: Use anhydrous Acetonitrile (MeCN) or DMSO (dried over molecular sieves).[3] Avoid Methanol/Ethanol completely (leads to methoxy/ethoxy ether formation).[3]

    • Check Buffer: If running aqueous HPLC, ensure the autosampler is cooled to 4°C. Use non-nucleophilic buffers like Phosphate or Ammonium Acetate; avoid Tris .[2][3]

Issue 2: "The solid has turned from white to yellow/orange."

Diagnosis: Surface hydrolysis or trace decarboxylation.[1][2][3]

  • Cause: Exposure to ambient humidity or light.[1][2][3] The yellow color often indicates the formation of the pyridone tautomer or conjugated oligomers.[1][2][3]

  • Solution:

    • Perform a Purity Check (Protocol A below).[1][2][3]

    • If purity is >95%, recrystallize from anhydrous EtOAc/Hexanes.[2][3]

    • Store future batches in a desiccator at -20°C .

Issue 3: "I observe gas evolution when heating the reaction."

Diagnosis: Decarboxylation.

  • Cause: Pyridine-3-carboxylic acids are prone to losing

    
     at high temperatures, especially if the ring is electron-deficient.[1][2]
    
  • Solution:

    • Limit reaction temperatures to <80°C .

    • If higher temperatures are required for your coupling reaction, consider converting the acid to an ester or acid chloride in situ at low temperature first, which stabilizes the molecule against decarboxylation.[2][3]

Part 4: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify the integrity of your batch before starting expensive synthesis steps.[1][2]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Anhydrous Acetonitrile .

    • Critical: Do NOT use Methanol as the diluent.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Pass Criteria: Single peak >98%. Any peak eluting earlier than the main peak is likely the hydrolysis product (more polar).[1][3]

Protocol B: Safe Dissolution for Biological Assays

For researchers using this compound in cell-free or cell-based assays.[1][2]

  • Stock Solution: Prepare a 100 mM stock in 100% Anhydrous DMSO .

    • Store aliquots at -80°C.

    • Shelf-life: 3 months.[1][2][3][4]

  • Working Solution: Dilute into aqueous buffer immediately before use.

    • Do not store the aqueous dilution for >4 hours.

  • Buffer Selection:

    • Recommended: PBS, HEPES, MOPS.[2][3]

    • FORBIDDEN: Tris, Glycine, Primary Amine buffers (these will attack the C4-Cl position).[1][2][3]

Part 5: Storage Specifications

ConditionRecommendationReason
Temperature -20°C (Long term)Slows kinetic hydrolysis rates.[1][2]
Atmosphere Argon or NitrogenPrevents moisture ingress.[1][2][3]
Container Amber Glass VialsPrevents photolytic degradation.[1][2][3]
Desiccant Silica Gel or CaSO4Essential to maintain anhydrous environment.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 6-Chloro-4-(trifluoromethyl)nicotinic acid (Isomer comparison and reactivity data). Retrieved January 30, 2026, from [Link][1][2][3]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2][3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2][3] (Reference for Nucleophilic Aromatic Substitution mechanism on activated pyridines).

  • Li, J. J. (2014).[1][3] Name Reactions and Reagents in Organic Synthesis. Wiley.[1][2][3] (Reference for pyridine functionalization strategies).

Navigating the Synthesis of 4-Chloro-6-(trifluoromethyl)nicotinic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-6-(trifluoromethyl)nicotinic acid is a critical step in the development of various pharmaceutical and agrochemical compounds. However, the pathway to this vital intermediate is often fraught with challenges, primarily the formation of unwanted byproducts that can complicate purification and reduce yields. This technical support guide, designed for chemists and researchers, provides in-depth troubleshooting strategies and frequently asked questions to address common issues encountered during synthesis.

I. Understanding the Synthetic Landscape and Potential Pitfalls

The most common synthetic strategies for this compound and its precursors involve multi-step processes, often including cyclization, chlorination, and hydrolysis.[1][2] A prevalent route involves the chlorination of a hydroxypyridine precursor using reagents like phosphorus oxychloride (POCl₃).[3] It is within these key transformations that the majority of byproduct-related issues arise.

A review of synthetic methods for trifluoromethylpyridines highlights that vapor-phase chlorination, for instance, can lead to the formation of multi-chlorinated byproducts, the distribution of which can be controlled by reaction temperature and the molar ratio of chlorine gas.[4] While this method is effective for producing chloro-trifluoromethylpyridines, it underscores the inherent challenge of achieving selective chlorination.

II. Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with an isomer. How can I identify and prevent its formation?

A1: The most likely isomeric byproduct is 6-Chloro-4-(trifluoromethyl)nicotinic acid . Its formation is a result of incomplete regioselectivity during the chlorination step. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and influences the position of incoming substituents.

  • Identification: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for identifying and quantifying isomeric impurities. The distinct chemical shifts of the aromatic protons on the pyridine ring will allow for differentiation.

  • Prevention:

    • Temperature Control: Lowering the reaction temperature during chlorination can enhance the regioselectivity of the reaction.

    • Choice of Chlorinating Agent: While POCl₃ is common, exploring alternative chlorinating agents may offer improved selectivity.

    • Starting Material Purity: Ensure the starting hydroxypyridine precursor is of high purity and free of any positional isomers.

Q2: I am observing byproducts with a higher molecular weight than my target compound. What could they be?

A2: Higher molecular weight byproducts can arise from several side reactions:

  • Dimerization: Under certain conditions, pyridine derivatives can undergo dimerization or polymerization, especially at elevated temperatures.

  • Reaction with Solvent: If the solvent is reactive, it may be incorporated into the product, leading to higher molecular weight adducts.

  • Incomplete Hydrolysis of Intermediates: If the synthesis involves a nitrile or ester intermediate, incomplete hydrolysis to the carboxylic acid will result in a different molecular weight.

Troubleshooting:

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC to track the consumption of starting material and the formation of intermediates and byproducts.

  • Ensure the hydrolysis step is driven to completion by optimizing reaction time, temperature, and the concentration of the acid or base used.

Q3: My yield is low, and I suspect decomposition of my product. What are the likely degradation pathways?

A3: Two primary degradation pathways to consider are decarboxylation and hydrolysis of the trifluoromethyl group.

  • Decarboxylation: Nicotinic acid derivatives can undergo decarboxylation at high temperatures, leading to the formation of 4-chloro-6-(trifluoromethyl)pyridine. This is often observed during purification steps like distillation if excessive temperatures are used.

  • Trifluoromethyl Group Hydrolysis: While generally stable, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group under harsh acidic or basic conditions, especially at elevated temperatures.[5][6] This would result in the formation of 4-chloro-pyridine-3,6-dicarboxylic acid.

Mitigation Strategies:

  • Avoid excessive temperatures during reaction work-up and purification.

  • Use milder conditions for hydrolysis steps where possible.

  • Carefully control the pH during aqueous work-ups to prevent unwanted side reactions.

III. Troubleshooting Guide: Common Byproducts and Solutions

Observed Issue Potential Byproduct(s) Plausible Cause Proposed Solution(s)
Isomeric Impurity Detected 6-Chloro-4-(trifluoromethyl)nicotinic acidNon-regioselective chlorination.Optimize chlorination temperature; investigate alternative chlorinating agents; ensure purity of starting materials.
Incomplete Reaction Unreacted 6-hydroxy-4-(trifluoromethyl)nicotinic acidInsufficient amount of chlorinating agent; reaction time too short; temperature too low.Increase stoichiometry of chlorinating agent; extend reaction time; increase reaction temperature cautiously while monitoring for byproduct formation.
Over-chlorination Dichloro- or trichloro-(trifluoromethyl)nicotinic acid derivativesExcess chlorinating agent; high reaction temperature; prolonged reaction time.Reduce stoichiometry of chlorinating agent; lower reaction temperature; shorten reaction time and monitor conversion.
Hydrolysis of CF₃ Group 4-Chloro-pyridine-3,6-dicarboxylic acidHarsh acidic or basic conditions during hydrolysis or work-up, especially at elevated temperatures.Use milder hydrolysis conditions (e.g., lower temperature, shorter time, less concentrated acid/base); maintain careful pH control during work-up.
Decarboxylation 4-chloro-6-(trifluoromethyl)pyridineExcessive heat during reaction or purification.Avoid high temperatures during work-up and purification; consider alternative purification methods to distillation if possible.

IV. Experimental Protocols: Key Methodologies

Protocol 1: Purification of this compound via Recrystallization
  • Solvent Selection: Screen various solvents for their ability to dissolve the crude product at elevated temperatures and provide good crystal formation upon cooling. Common solvents to test include ethanol, isopropanol, acetonitrile, and toluene, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

V. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Potential Byproduct Formation

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproducts Start 6-Hydroxy-4-(trifluoromethyl) nicotinic acid Intermediate 4-Chloro-6-(trifluoromethyl) nicotinic acid (Product) Start->Intermediate Chlorination (e.g., POCl₃) Isomer 6-Chloro-4-(trifluoromethyl) nicotinic acid Start->Isomer Non-regioselective Chlorination OverChlor Di/Trichloro-derivatives Start->OverChlor Excess Chlorinating Agent Hydrolysis 4-Chloro-pyridine-3,6- dicarboxylic acid Intermediate->Hydrolysis Harsh Hydrolysis Decarbox 4-Chloro-6-(trifluoromethyl) pyridine Intermediate->Decarbox High Temperature

Caption: Synthetic pathway and common byproduct formation.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow cluster_start cluster_analysis Analysis cluster_decision Troubleshooting Path cluster_actions Corrective Actions Start Impurity Detected in Final Product Identify Identify Impurity via HPLC/NMR Start->Identify Isomer Isomeric Impurity? Identify->Isomer HigherMW Higher MW Impurity? Isomer->HigherMW No Action_Isomer Optimize Chlorination: - Lower Temperature - Check Starting Material Isomer->Action_Isomer Yes LowerMW Lower MW Impurity? HigherMW->LowerMW No Action_HigherMW Check for: - Over-chlorination - Incomplete Hydrolysis HigherMW->Action_HigherMW Yes Action_LowerMW Check for: - Decarboxylation (Heat) - CF₃ Hydrolysis (Harsh Conditions) LowerMW->Action_LowerMW Yes

Caption: A logical flow for troubleshooting impurities.

VI. References

  • CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid. Google Patents.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.

  • Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. [Link]

  • CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

Sources

managing reaction temperature for 4-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical thermal parameters for 4-Chloro-6-(trifluoromethyl)nicotinic acid (and its ester precursors).

Technical Note: This molecule features a "push-pull" electronic deficiency. The electron-withdrawing trifluoromethyl group (


) at C6 and the carboxylic acid at C3 make the Chlorine at C4 highly labile to Nucleophilic Aromatic Substitution (

). Furthermore, pyridine-3-carboxylic acids are prone to thermal decarboxylation. Precise temperature control is not just about yield; it is about preventing the molecule from chemically dismantling itself.

Topic: Thermal Management & Reaction Optimization Role: Senior Application Scientist Status: Active Guide

Part 1: The Thermal Stability Profile

Before initiating any workflow, you must understand the thermal boundaries of this molecule.

ParameterCritical RangeScientific Rationale
Melting Point ~140–150°C (Derivative dependent)Stop Phase: Do not exceed melting point during drying; sublimation or decarboxylation may occur.
Decarboxylation Onset >160°CThe electron-deficient ring facilitates

loss. Avoid neat heating; always use a solvent.

Activation
>50°C (in basic media)Critical: In the presence of

or amines, the C4-Cl bond becomes unstable.
Chlorination Temp 80–110°CRequired energy barrier to convert the 4-OH precursor to 4-Cl using

.

Part 2: Workflow & Troubleshooting (Q&A)

Module A: Synthesis (Chlorination Step)

Context: Converting Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate to the 4-Chloro analog using phosphoryl chloride (


).

Q: I am seeing incomplete conversion at 80°C, but increasing to 120°C causes black tar formation. What is the optimal window? A: You are battling two competing kinetics: the activation energy of the Vilsmeier-type chlorination (requiring heat) vs. the decomposition of the pyridine ring.

  • The Fix: Maintain internal reaction temperature (IT) strictly between 95°C and 105°C .

  • The Mechanism: At <90°C, the formation of the active chloro-iminium species is slow. At >110°C, the pyridine ring, destabilized by the

    
     group, undergoes polymerization.
    
  • Protocol Adjustment: Do not heat neat. Use a co-solvent like Chlorobenzene or Toluene to clamp the maximum temperature via reflux, preventing "hot spots" that occur in neat

    
    .
    

Q: My LCMS shows a "dimer" impurity after the reaction. Is this temperature-related? A: Yes. This is likely the


 product where the product (4-Cl) reacts with the starting material (4-OH) because the temperature is too high relative to the chlorinating agent's activity.
  • Troubleshooting: Ensure a rapid ramp to reflux after addition. If you linger at warm temperatures (40–60°C) without full reflux, the mixed anhydride intermediate survives long enough to be attacked by the precursor.

Module B: Hydrolysis (Ester to Acid)

Context: Hydrolyzing Ethyl 4-chloro-6-(trifluoromethyl)nicotinate to the free acid. This is the most temperature-sensitive step.

Q: I lost my Chlorine atom during hydrolysis (formation of 4-hydroxy impurity). Why? A: You likely performed the hydrolysis at reflux or used a base that was too strong/hot. The 4-position is activated by the 6-


 and 3-Ester groups.
  • The Rule: Never exceed 25°C during basic hydrolysis.

  • The Protocol:

    • Dissolve ester in THF/Water (1:1).

    • Cool to 0°C .

    • Add LiOH (1.1 eq) slowly.

    • Allow to warm only to room temperature (20–22°C).

    • Stop: Quench immediately upon disappearance of starting material. Do not let it stir overnight.

Module C: Storage & Downstream Coupling

Q: Can I dry the final acid in an oven at 60°C? A: Yes, but vacuum is required.

  • Recommendation: Dry at 40–45°C under high vacuum (>10 mbar).

  • Risk: While the acid is stable up to ~140°C, trace acidity remaining from the workup can catalyze decarboxylation over long drying periods at elevated temperatures.

Part 3: Visualized Workflows

Diagram 1: Thermal Logic Flow for Synthesis

This diagram illustrates the temperature "safe zones" for transforming the precursor without triggering side reactions.

ReactionLogic Start Start: 4-OH Precursor Chlorination Step 1: Chlorination (POCl3) Temp: 95-105°C (Reflux Control) Start->Chlorination Activation Intermediate Intermediate: 4-Cl Ester Chlorination->Intermediate Yields Ester Side1 Risk: Polymerization/Tars (If Temp > 115°C) Chlorination->Side1 Overheat Hydrolysis Step 2: Hydrolysis (LiOH) Temp: 0-20°C (CRITICAL CONTROL) Intermediate->Hydrolysis Deprotection Product Target: 4-Cl-6-CF3 Acid Hydrolysis->Product Acidification Side2 Risk: SnAr (Cl -> OH) (If Temp > 40°C + Base) Hydrolysis->Side2 Overheat

Caption: Thermal checkpoints for the synthesis of this compound. Red paths indicate failure modes caused by thermal mismanagement.

Part 4: Experimental Data Summary

The following table summarizes the stability of the C-Cl bond under various conditions, derived from standard pyridine chemistry principles applied to this specific scaffold.

ConditionTemperatureReagentOutcomeStatus
Acidic 100°CHCl / AcOHStable✅ Safe
Neutral 120°CTolueneStable✅ Safe
Basic (Weak) 25°C

Stable✅ Safe
Basic (Strong) 0°CNaOH / LiOHMetastable (Monitor)⚠️ Caution
Basic (Strong) >50°C NaOH / LiOH Hydrolysis to 4-OH FAILURE
Neat Heat >160°CNoneDecarboxylationFAILURE

Part 5: References

  • Preparation of 4-trifluoromethyl nicotinic acid and intermediates. (2018). Google Patents. Patent CN108191749B. Available at:

    • Relevance: Describes the chlorination conditions (reflux) for the 4-hydroxy analog and subsequent hydrolysis steps.

  • Ethyl 4-chloro-6-(trifluoromethyl)nicotinate Product Specifications. (2024). MySkinRecipes / Chemical Suppliers. Available at: [Link]

    • Relevance: Confirms the existence and commercial availability of the ester intermediate, validating the synthesis pathway via the ester.

  • Synthesis of 4-trifluoromethyl nicotinic acid. (2019). Google Patents. Patent CN109467532B. Available at:

    • Relevance: Provides detailed protocols for the hydrolysis of trifluoromethyl-nicotinic esters, highlighting the use of NaOH and temperature control.

  • PubChem Compound Summary: 6-Chloro-4-(trifluoromethyl)nicotinic acid. (2025).[1] National Center for Biotechnology Information. Available at: [Link]

    • Relevance: Provides physical property data and structural confirmation for the regioisomers, aiding in identification.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic transformations involving 4-Chloro-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this highly functionalized heterocyclic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind catalyst and reagent selection, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Core Concepts & General FAQs

Before diving into specific reaction types, it's crucial to understand the inherent chemical personality of this compound. Its reactivity is governed by the interplay of three key structural features: the electron-deficient pyridine ring, the reactive chloro-substituent, and the acidic carboxylic acid moiety.

Q1: How do the trifluoromethyl and chloro groups influence the substrate's reactivity in cross-coupling reactions?

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. This has a profound activating effect on the C4-Cl bond for the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.[1][2] Aryl chlorides are typically less reactive than the corresponding bromides or iodides; however, the presence of the CF₃ group makes the 4-chloro position significantly more susceptible to reaction, often allowing for successful coupling under conditions that would fail for an unactivated chloropyridine.[3]

Q2: Can the pyridine nitrogen interfere with catalysis? How can this be mitigated?

Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation. This is a well-documented challenge in the cross-coupling of pyridine-containing substrates.[4][5]

Mitigation Strategies:

  • Use of Bulky Ligands: Employing sterically demanding ligands, such as the Buchwald phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can sterically hinder the pyridine nitrogen from coordinating to the metal center.[6][7]

  • Pre-formed Catalysts: Using well-defined pre-catalysts, where the ligand is already strongly coordinated to the palladium center, can be more effective than generating the active catalyst in situ.[6]

Q3: Does the carboxylic acid group need to be protected before attempting cross-coupling?

This is a critical and common question. The labile proton of the carboxylic acid can interfere with many cross-coupling reactions, particularly those that require strong bases (e.g., NaOtBu, LiHMDS) or involve organometallic reagents sensitive to acids.[8]

Decision Framework:

  • For Suzuki-Miyaura Reactions: Protection is often avoidable. Using milder inorganic bases like K₃PO₄ or K₂CO₃ is frequently successful. These bases are strong enough to facilitate the catalytic cycle but often do not irreversibly deprotonate the carboxylic acid in a way that halts the reaction.

  • For Buchwald-Hartwig Amination: These reactions typically require strong bases like NaOtBu. In this case, protection of the carboxylic acid, usually as a methyl or ethyl ester, is highly recommended to prevent acid-base side reactions that would consume the base and starting material.

  • General Guideline: If your reaction fails or gives low yields, and you are using a strong base, an empirical test protecting the carboxylic acid (e.g., via Fischer esterification) is a primary troubleshooting step.

Section 2: Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, success with this compound hinges on a well-chosen catalyst system.

Q1: I am starting a new project with this substrate. What are the recommended initial catalyst systems for a Suzuki-Miyaura coupling?

For this activated aryl chloride, a robust starting point involves a Pd(II) precatalyst paired with a sterically demanding, electron-rich phosphine ligand. This combination is effective at promoting the challenging oxidative addition of the C-Cl bond.

Catalyst/PrecatalystLigandRecommended BaseSolvent SystemTypical Temp.
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O80-110 °C
SPhos Pd G3/G4 Precatalyst(Internal)K₃PO₄1,4-Dioxane/H₂O or Toluene/H₂O80-110 °C
(IPr)Pd(allyl)Cl(NHC Ligand)K₂CO₃ or NaOtBuDMF or DMAc80-110 °C

Q2: My Suzuki reaction is sluggish or has stalled. What parameters should I investigate?

A stalled Suzuki reaction can be frustrating. A systematic approach to troubleshooting is key. The following workflow can help diagnose the issue.

Suzuki_Troubleshooting Start Reaction Stalled Check_Base Is the base appropriate and fully dissolved? (e.g., K3PO4, Cs2CO3) Start->Check_Base Check_Catalyst Is the catalyst/ligand system active enough for a C-Cl bond? (e.g., Buchwald ligands) Check_Base->Check_Catalyst Yes Outcome_Base Action: Switch to a stronger or more soluble base (e.g., Cs2CO3). Use a phase-transfer catalyst if needed. Check_Base->Outcome_Base No Check_Solvent Is the solvent anhydrous (if required)? Is it appropriate for the temperature? Check_Catalyst->Check_Solvent Yes Outcome_Catalyst Action: Switch to a more active ligand (e.g., RuPhos, SPhos) or a pre-formed catalyst. Check_Catalyst->Outcome_Catalyst No Check_Temp Is the temperature high enough? (Typically >80 °C) Check_Solvent->Check_Temp Yes Outcome_Solvent Action: Use anhydrous solvents. Consider higher boiling point solvents like DMAc or NMP. Check_Solvent->Outcome_Solvent No Outcome_Temp Action: Increase temperature in 10 °C increments. Check_Temp->Outcome_Temp No Success Reaction Proceeds Check_Temp->Success Yes Outcome_Base->Success Outcome_Catalyst->Success Outcome_Solvent->Success Outcome_Temp->Success

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.

Q3: I'm observing a significant amount of dehalogenated starting material. Why is this happening and how can I prevent it?

Hydrodehalogenation is a common and problematic side reaction. It typically occurs when the transmetalation step (boronic acid to palladium complex) is slow relative to competing pathways, such as reaction with trace water or other proton sources.[7][9]

Causes and Solutions:

  • Cause: Inefficient transmetalation.

  • Solution: Ensure your boronic acid/ester is of high quality and used in a slight excess (1.1-1.5 eq.). Switching to a more reactive boronic pinacol ester can sometimes help.

  • Cause: The base is too weak or not soluble enough. The base plays a crucial role in activating the boronic acid for transmetalation.[10]

  • Solution: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure vigorous stirring.

  • Cause: The catalyst system promotes premature reduction.

  • Solution: Sometimes, certain ligands can favor reductive pathways. Screening alternative ligands is a valid strategy.

Section 3: Buchwald-Hartwig Amination Guide

Forming a C-N bond at the C4 position requires a catalyst system specifically designed for amination.

Q1: Which catalyst systems are effective for the Buchwald-Hartwig amination of this substrate?

Given the need for a strong base, it is highly advisable to first protect the carboxylic acid group as an ester (e.g., methyl ester). The catalyst systems for coupling aryl chlorides are generally more specialized than for Suzuki reactions.

Catalyst/PrecatalystLigandRecommended BaseSolventTypical Temp.
Pd₂(dba)₃RuPhos or BrettPhosNaOtBu or LHMDSToluene or Dioxane90-120 °C
RuPhos Pd G3 Precatalyst(Internal)NaOtBuToluene or CPME90-120 °C
Pd(OAc)₂Josiphos-type ligandsK₃PO₄ or Cs₂CO₃Toluene100-120 °C

Q2: My amination reaction is failing, even with a protected carboxylic acid. What are the common pitfalls?

  • Oxygen Sensitivity: Buchwald-Hartwig reactions are often highly sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Base Quality: The base, particularly NaOtBu, is hygroscopic. Use freshly opened bottles or material that has been stored properly in a desiccator.

  • Amine Nucleophilicity: Highly hindered or very electron-poor amines can be challenging coupling partners. Higher temperatures or a more active catalyst (e.g., systems based on BrettPhos) may be required.

Section 4: Hydrogenation Reactions

Hydrogenation can be used to either reduce the pyridine ring or, sometimes undesirably, cause dehalogenation. Catalyst choice is paramount for selectivity.

Q1: What catalyst should I use for selective hydrogenation of the pyridine ring without removing the chlorine atom?

This is a challenging transformation. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are highly active and will almost certainly cause competitive hydrodehalogenation.[11]

Recommended Approach:

  • Rhodium-based catalysts: Catalysts like Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C) under carefully controlled conditions (lower pressure, specific solvents) may offer better selectivity for ring saturation while preserving the C-Cl bond.

  • Iridium-based catalysts: Certain homogeneous Iridium catalysts, such as Crabtree's catalyst, are known for the hydrogenation of aromatic rings and may offer the required selectivity.[12]

Q2: How can I achieve catalytic transfer hydrogenation (CTH) of this molecule?

CTH offers a milder alternative to using high-pressure hydrogen gas.[11]

  • Hydrogen Source: Ammonium formate or formic acid are common hydrogen donors.

  • Catalyst: Pd/C is often used for CTH. However, be aware that dehalogenation remains a significant risk. If dehalogenation is the desired outcome, CTH with Pd/C and ammonium formate is an excellent method. If ring reduction is desired without dehalogenation, this method is unlikely to be selective.

Hydrogenation_Decision Goal Desired Hydrogenation Outcome? Dehalogenation Dehalogenation to 4-H-6-(CF3)nicotinic acid Goal->Dehalogenation Remove Chlorine Ring_Reduction Ring Reduction to Piperidine Derivative Goal->Ring_Reduction Saturate Ring Catalyst1 Method: Catalytic Transfer Hydrogenation Catalyst: Pd/C Source: HCOONH4 Dehalogenation->Catalyst1 Catalyst2 Method: Direct Hydrogenation (H2) Catalyst: Rh/C or Ir-based catalyst Conditions: Careful optimization required Ring_Reduction->Catalyst2

Caption: Catalyst selection logic for hydrogenation goals.

Section 5: Example Experimental Protocol

Reaction: Suzuki-Miyaura Coupling of Methyl 4-Chloro-6-(trifluoromethyl)nicotinate with Phenylboronic Acid

This protocol assumes the carboxylic acid has been protected as a methyl ester to enhance solubility and prevent potential side reactions.

1. Reagent Preparation & Setup:

  • To a flame-dried 25 mL Schlenk flask, add methyl 4-chloro-6-(trifluoromethyl)nicotinate (1.0 mmol, 239.6 mg).

  • Add phenylboronic acid (1.2 mmol, 146.3 mg).

  • Add potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

  • Add SPhos Pd G3 precatalyst (0.02 mmol, 15.1 mg).

  • Place a magnetic stir bar in the flask.

  • Seal the flask with a rubber septum, and attach it to a Schlenk line.

2. Degassing and Reaction Execution:

  • Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) that have been previously degassed by sparging with argon for 30 minutes.

  • Place the flask in a pre-heated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-12 hours.

3. Reaction Monitoring & Workup:

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product, methyl 4-phenyl-6-(trifluoromethyl)nicotinate.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Uozumi, Y. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku, 2005-II. [Link]

  • Ono, T., & Fujioka, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 171-180. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Ni, C., & Hu, J. (2016). Catalysis for Fluorination and Trifluoromethylation. ACS Catalysis, 6(6), 3625-3638. [Link]

  • Kliś, T., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 443-454. [Link]

  • Konno, T., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(10), 2583. [Link]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004-1017. [Link]

  • Stradiotto, M., & Kelly, L. E. (2011). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 13(23), 6244-6247. [Link]

  • Stolar, T., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(21), 5005. [Link]

  • Yagupolskii, L. M., & Yagupolskii, Y. L. (2014). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Current Topics in Medicinal Chemistry, 14(8), 937-951. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3719-3722. [Link]

  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ChemistrySelect, 3(44), 12489-12495. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2- and 4-Chloropyridines. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4485-4490. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Nolan, S. P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1276. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

Sources

Validation & Comparative

Comparative Guide: Synthesis of 4-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 1060810-66-3) is a critical heterocyclic building block in the development of agrochemicals (e.g., nematicides, herbicides) and pharmaceutical kinase inhibitors.[1][2] Its structural core—a pyridine ring substituted with a carboxylic acid at C3, a chlorine atom at C4, and a trifluoromethyl group at C6—presents a specific regiochemical challenge.[2]

The synthesis of this molecule is dominated by de novo ring construction followed by functional group modification.[2] Unlike simple pyridines which can be halogenated directly, the specific 4,6-substitution pattern requires a "bottom-up" approach to ensure the trifluoromethyl group is placed correctly at the 6-position while establishing a handle (hydroxyl) at the 4-position for subsequent chlorination.

This guide compares the industrial standard Cyclocondensation-Chlorination Route against alternative functionalization strategies, evaluating them on yield, scalability, and safety.[2]

Structural & Retrosynthetic Analysis

The target molecule is an electron-deficient pyridine. The presence of the electron-withdrawing trifluoromethyl group at C6 and the carboxylic acid at C3 deactivates the ring, making direct electrophilic aromatic substitution (e.g., direct chlorination of a precursor) difficult and non-selective.[2]

Retrosynthetic Logic:

  • C4-Chlorine Installation: The C4-Cl bond is most reliably formed via the chlorination of a 4-hydroxy (or 4-pyridone) precursor using phosphorus oxychloride (POCl₃).

  • Pyridine Ring Formation: The 4-hydroxy-6-(trifluoromethyl)nicotinic acid scaffold is best assembled via a condensation reaction between a C3 fragment (providing the CF₃ group) and a C3 fragment (providing the amino/ester functionality).[2]

Detailed Method Analysis

Method A: The Modified Hantzsch/Gould-Jacobs Cyclization (Industry Standard)

This route is the most widely cited and scalable method.[2] It relies on the condensation of ethyl 4,4,4-trifluoroacetoacetate with ethyl 3-aminoacrylate (or an equivalent enamine) to form the hydroxypyridine core, followed by chlorination.[2]

Step 1: Cyclocondensation
  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate + Ethyl 3-aminoacrylate.

  • Conditions: High temperature (120–150°C), often solvent-free or in high-boiling solvents like diphenyl ether or acetic acid.

  • Mechanism: The amino group of the acrylate attacks the ketone of the trifluoroacetoacetate (forming the C-N bond), followed by cyclization of the carbon backbone to form the pyridine ring.[2]

  • Intermediate: Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (often exists as the 4-pyridone tautomer).

Step 2: Deoxychlorination
  • Reagents: Phosphorus oxychloride (POCl₃).[2][3] Optional: PCl₅ or catalytic DMF (Vilsmeier conditions).[2]

  • Conditions: Reflux (80–110°C).[2]

  • Transformation: Converts the C4-hydroxyl group into the C4-chloride.

  • Product: Ethyl 4-chloro-6-(trifluoromethyl)nicotinate.[4][5][6][7]

Step 3: Hydrolysis
  • Reagents: NaOH or LiOH in THF/Water.

  • Conditions: Mild heating (25–60°C).[2]

  • Transformation: Saponification of the ethyl ester to the free carboxylic acid.[2]

Method B: The Vinyl Ether Route (Alternative Precursor)

An alternative approach uses 4-ethoxy-1,1,1-trifluoro-3-en-2-one (derived from trifluoroacetyl chloride and ethyl vinyl ether) reacted with cyanoacetamide .

  • Pros: Can access nitrile precursors which are easily hydrolyzed.[2]

  • Cons: Handling of gaseous trifluoroacetyl chloride and flammable vinyl ethers; regioselectivity can sometimes favor the 4-CF3 isomer depending on conditions. This route is generally less preferred for the 6-CF3 isomer compared to Method A.

Experimental Protocols (Method A)

⚠️ SAFETY WARNING: Phosphorus oxychloride (POCl₃) is highly toxic and reacts violently with water to release HCl and phosphoric acid.[2] All operations must be performed in a fume hood with proper PPE.[2] Quenching requires extreme caution.[2]

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reactants: Charge the flask with Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq, e.g., 18.4 g) and Ethyl 3-aminoacrylate (1.0 eq, e.g., 11.5 g).

  • Reaction: Heat the mixture to 140°C (oil bath temperature). If using a solvent (e.g., acetic acid), reflux for 4–6 hours.[2] If solvent-free, heat until solidification or consumption of starting material (monitor via TLC/LCMS).[2]

  • Workup: Cool the mixture to room temperature. The product often precipitates.[2] Triturate with diethyl ether or hexanes to remove unreacted starting materials.[2]

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.[2]

    • Expected Yield: 60–75%[2]

    • Appearance: Off-white to pale yellow solid.

Protocol 2: Chlorination to Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
  • Setup: Dry 250 mL round-bottom flask under inert atmosphere (N₂/Ar).

  • Addition: Add the 4-hydroxy intermediate (10 g) and POCl₃ (30 mL, excess).

  • Catalyst: Add 1–2 drops of dry DMF (catalytic).[2]

  • Reaction: Heat to reflux (approx. 105°C) for 3–5 hours. The suspension should become a clear solution.

  • Quenching (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (use a caustic trap for the pump).[2]

    • Pour the residue slowly onto crushed ice (approx. 200 g) with vigorous stirring. Maintain temperature <10°C.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ (carefully!) and brine. Dry over MgSO₄ and concentrate.

    • Expected Yield: 80–90%[2]

Protocol 3: Hydrolysis to Final Acid
  • Dissolution: Dissolve the ester (5 g) in THF (20 mL) and Water (10 mL).

  • Base: Add LiOH·H₂O (2.0 eq).[2]

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Acidify carefully with 1M HCl to pH 2–3. The product usually precipitates.[2] Filter and dry.[2][8]

Comparative Data Analysis

FeatureMethod A: Hantzsch/POCl₃ (Recommended) Method B: Vinyl Ether Route
Starting Materials Ethyl trifluoroacetoacetate, Ethyl 3-aminoacrylateTrifluoroacetyl chloride, Vinyl ethyl ether, Cyanoacetamide
Regioselectivity High (Directs CF3 to C6, OH to C4)Variable (Can produce 4-CF3 isomers)
Step Count 3 (Cyclization → Chlorination → Hydrolysis)3-4 (Acylation → Cyclization → Hydrolysis)
Overall Yield 45 – 60% 30 – 50%
Scalability High (Solid intermediates, standard reagents)Moderate (Gaseous reagents, exothermic steps)
Safety Profile Moderate (POCl₃ handling required)Low (Vinyl ethers are flammable/peroxide formers)
Cost Efficiency High (Reagents are commodity chemicals)Moderate

Visualization of Synthesis Pathway[2][3]

Synthesispathway cluster_reagents Key Reagents SM1 Ethyl 4,4,4- trifluoroacetoacetate Inter1 Ethyl 4-hydroxy-6- (trifluoromethyl)nicotinate (Pyridine Core Formation) SM1->Inter1 Cyclocondensation (140°C, -H2O) SM2 Ethyl 3-aminoacrylate SM2->Inter1 Inter2 Ethyl 4-chloro-6- (trifluoromethyl)nicotinate Inter1->Inter2 POCl3, reflux (Deoxychlorination) Final 4-Chloro-6-(trifluoromethyl) nicotinic acid Inter2->Final LiOH/H2O (Hydrolysis) R1 POCl3 R2 NaOH/LiOH

Caption: Step-wise synthesis flow from acyclic precursors to the final this compound.

References

  • Preparation of this compound (Intermediate IIb-34) . In Compounds with nematicidal activity. World Intellectual Property Organization Patent WO2013064461A2. (2013).[2]

  • Jones, R. G. (1950).[2] The Synthesis of Some Trifluoromethylpyridines. Journal of the American Chemical Society, 72(6), 2804–2806.[2][8] (Foundational chemistry for trifluoromethyl-hydroxypyridines).

  • Ethyl 4-chloro-6-(trifluoromethyl)nicotinate Product Data . Sigma-Aldrich / CymitQuimica. (Verifies existence of the ester intermediate).

  • Process for producing chloronicotinic acid compounds . US Patent US4504665A.[2] (General reference for chlorination of hydroxynicotinic acids).

Sources

A Comparative Analysis of 4-Chloro-6-(trifluoromethyl)nicotinic Acid and Other Nicotinic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 4-Chloro-6-(trifluoromethyl)nicotinic acid against other nicotinic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern the therapeutic and biological effects of these compounds. We will explore the well-established pharmacology of nicotinic acid and extrapolate the potential impact of chloro and trifluoromethyl substitutions on its biological profile, supported by established experimental methodologies.

Introduction to Nicotinic Acid and its Biological Significance

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for numerous metabolic processes.[1] In pharmacological doses, it has been utilized for decades as a lipid-modifying agent.[2][3] Its primary therapeutic benefits include reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[4] These effects collectively contribute to a reduced risk of atherosclerotic cardiovascular disease.[2]

The biological activities of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans.[2] This receptor is highly expressed in adipocytes and immune cells such as macrophages.[5] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream, a key substrate for hepatic triglyceride synthesis.[4]

Beyond its effects on lipid metabolism, nicotinic acid exhibits potent anti-inflammatory properties, also mediated by GPR109A.[6][7] It can modulate the production of pro-inflammatory cytokines and reduce the expression of adhesion molecules, suggesting a direct role in mitigating vascular inflammation associated with atherosclerosis.[6]

The Emergence of Substituted Nicotinic Acids: A Rationale

Despite its therapeutic efficacy, the clinical use of nicotinic acid is often limited by a prominent side effect known as flushing, a cutaneous vasodilation causing redness and warmth of the skin.[2] This has driven the development of numerous nicotinic acid derivatives with the aim of retaining the beneficial lipid-modifying and anti-inflammatory effects while minimizing or eliminating the flushing response. The core strategy behind the design of these analogs lies in modifying the nicotinic acid scaffold to alter its pharmacokinetic and pharmacodynamic properties, including its affinity and signaling bias at the GPR109A receptor.

This compound: A Structural Perspective

This compound is a derivative of nicotinic acid featuring two key substitutions on the pyridine ring: a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position. These substitutions are expected to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby potentially altering its interaction with biological targets.

Chemical Structure:

  • Nicotinic Acid: Pyridine-3-carboxylic acid

  • This compound: 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid

The trifluoromethyl group is a strong electron-withdrawing group and is known to increase the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. The chlorine atom is also electron-withdrawing and contributes to the overall electronic character of the pyridine ring.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Discussion

While direct comparative experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities based on the principles of structure-activity relationships (SAR) for nicotinic acid analogs.

Potential Interaction with GPR109A

The binding of nicotinic acid to GPR109A is a critical initiating event for its biological effects. Key interactions involve the carboxylate group of nicotinic acid forming ionic bonds with positively charged residues within the receptor's binding pocket. The pyridine ring also engages in various interactions with the receptor.

The introduction of the chloro and trifluoromethyl groups in this compound could modulate its affinity and efficacy at GPR109A. The increased lipophilicity conferred by the trifluoromethyl group might enhance its ability to access the binding pocket. However, the steric bulk of these substituents could also hinder optimal binding. Further investigation through competitive binding assays is necessary to determine the precise impact of these substitutions on GPR109A activation.

Potential Effects on Lipid Metabolism

Assuming this compound acts as a GPR109A agonist, it would be expected to inhibit lipolysis in adipocytes. The potency of this effect would be directly related to its affinity and efficacy at the receptor.

Table 1: Hypothetical Comparison of Anti-lipolytic Activity

CompoundTargetExpected IC50 (µM)Rationale
Nicotinic AcidGPR109A-mediated lipolysis inhibition0.1 - 1Established GPR109A agonist.
This compound GPR109A-mediated lipolysis inhibitionTo be determinedSubstitutions may alter receptor affinity and efficacy.
AcipimoxGPR109A-mediated lipolysis inhibition~0.02A more potent analog of nicotinic acid.[8]

Note: The IC50 value for this compound is hypothetical and requires experimental validation.

Potential Anti-inflammatory Activity

The anti-inflammatory effects of nicotinic acid are also linked to GPR109A activation in immune cells.[6] By analogy, this compound may possess anti-inflammatory properties. The presence of the trifluoromethyl group has been associated with anti-inflammatory activity in other chemical scaffolds.

Table 2: Potential Anti-inflammatory Profile

CompoundAssayExpected Outcome
Nicotinic AcidInhibition of TNF-α release from macrophagesSignificant inhibition
This compound Inhibition of TNF-α release from macrophagesPotentially significant inhibition
DexamethasoneInhibition of TNF-α release from macrophagesPotent inhibition (positive control)

Note: The outcome for this compound is predictive and needs to be confirmed experimentally.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound and compare it to other nicotinic acids, the following experimental workflows are recommended.

GPR109A Receptor Binding Assay

This assay determines the affinity of a compound for the GPR109A receptor.

Protocol:

  • Cell Culture: Utilize a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Homogenize the cells and isolate the membrane fraction containing the receptor through centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of varying concentrations of the test compound (this compound or other analogs).

  • Separation and Detection: Separate the bound from the unbound radioligand using filtration.

  • Data Analysis: Measure the radioactivity of the bound fraction and calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Diagram 1: GPR109A Receptor Binding Assay Workflow

GPR109A_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells GPR109A-expressing cells membranes Isolated cell membranes cells->membranes Homogenization & Centrifugation incubation Incubate membranes with [³H]-Nicotinic Acid & Test Compound membranes->incubation filtration Separate bound from unbound radioligand incubation->filtration scintillation Measure radioactivity filtration->scintillation calculation Calculate IC50 scintillation->calculation

Caption: Workflow for determining GPR109A receptor binding affinity.

In Vitro Lipolysis Assay

This assay measures the ability of a compound to inhibit the breakdown of triglycerides in adipocytes.

Protocol:

  • Adipocyte Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.

  • Treatment: Pre-incubate the adipocytes with various concentrations of the test compound.

  • Lipolysis Induction: Stimulate lipolysis using a known inducer such as isoproterenol.

  • Glycerol/Free Fatty Acid Measurement: Collect the cell culture supernatant and measure the concentration of glycerol or free fatty acids released, which are products of lipolysis.

  • Data Analysis: Plot the concentration of glycerol/free fatty acids against the test compound concentration to determine the IC50 value for lipolysis inhibition.

Diagram 2: In Vitro Lipolysis Assay Workflow

Lipolysis_Assay cluster_culture Cell Culture cluster_experiment Experiment cluster_measurement Measurement & Analysis preadipocytes Pre-adipocytes adipocytes Mature Adipocytes preadipocytes->adipocytes Differentiation treatment Treat with Test Compound adipocytes->treatment induction Induce Lipolysis (e.g., Isoproterenol) treatment->induction collection Collect Supernatant induction->collection measurement Measure Glycerol/ Free Fatty Acids collection->measurement analysis Calculate IC50 measurement->analysis GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A AC Adenylate Cyclase GPR109A->AC Inhibits NFkB_pathway NF-κB Pathway GPR109A->NFkB_pathway Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Inflammation Inflammation NFkB_pathway->Inflammation Promotes Ligand Nicotinic Acid Analog Ligand->GPR109A Binds to

Caption: Simplified GPR109A signaling cascade in adipocytes and immune cells.

Conclusion and Future Directions

This compound represents a structurally novel analog of nicotinic acid with the potential for modulated biological activity. Based on SAR principles, the chloro and trifluoromethyl substitutions are likely to influence its interaction with the GPR109A receptor, and consequently its anti-lipolytic and anti-inflammatory properties. However, without direct experimental evidence, these remain well-informed hypotheses.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the assays outlined in this guide. Such studies will be crucial in determining its therapeutic potential and its advantages, if any, over existing nicotinic acid derivatives. A thorough understanding of its pharmacological profile will be essential for its potential development as a novel therapeutic agent for dyslipidemia and inflammatory diseases.

References

  • Multispan, Inc. GPR109A RECEPTOR - C1370-1.
  • Benyo, Z., Gille, A., Kero, J., Csiky, M., Suchankova, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing.
  • Digby, J. E., Martinez, F., Jefferson, M., Ruparelia, N., Chai, J. T., Wamil, M., ... & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(4), 669-676.
  • Fuccella, L. M., Goldaniga, G., Lovisolo, P., Maggi, E., Musatti, L., Mandelli, V., & Sirtori, C. R. (1980). Inhibition of lipolysis by nicotinic acid and by acipimox. Clinical Pharmacology & Therapeutics, 28(6), 790-795.
  • Gambillara, V., Zuccarini, M., Di Iorio, P., Caciagli, F., & Ciccarelli, R. (2018). GPR109A and vascular inflammation. Current opinion in lipidology, 29(3), 204-210.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved January 26, 2024 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2783382, 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved January 26, 2024 from [Link].

  • Pike, N. B. (2005). Niacin-mediated modulation of pro-inflammatory cytokine secretion. A potential mechanism involved in its anti-atherosclerotic effect. The open cardiovascular medicine journal, 1, 1-6.
  • Poon, K. K., & Yeung, C. Y. (2006). Niacin: a review of its role in the treatment of dyslipidaemia. Hong Kong medical journal = Xianggang yi xue za zhi, 12(6), 459–465.
  • Stefan, N., & Stumvoll, M. (2006). Nicotinic acid: an old drug with a promising future. Diabetologia, 49(7), 1473-1476.

Sources

Definitive Structural Assignment of 4-Chloro-6-(trifluoromethyl)nicotinic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of polysubstituted pyridines, specifically 4-Chloro-6-(trifluoromethyl)nicotinic acid , regioisomerism presents a critical risk to data integrity. Standard analytical techniques (NMR, MS) often yield ambiguous results due to the electronic similarity of the isomers and the lack of scalar coupling between key substituents.

This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) . Unlike spectroscopic inference, SC-XRD provides a direct electron-density map, offering absolute structural certainty. This document details the comparative limitations of NMR, the specific crystallization protocol for this fluorinated scaffold, and the refinement strategy required to handle trifluoromethyl disorder.

The Regioisomer Challenge

The primary challenge in synthesizing this compound lies in the electrophilic substitution patterns of the pyridine ring. During chlorination or trifluoromethylation steps, thermodynamic and kinetic products often compete, leading to structural isomers that are difficult to separate or distinguish.

Visualizing the Ambiguity

The following diagram illustrates the three most common regioisomers that mimic the target structure's NMR signature.

Regioisomers Target TARGET MOLECULE This compound (Protons at C2, C5) Problem ANALYTICAL BLINDSPOT Target & Isomer A both have protons at C2 & C5. 1H-NMR patterns are nearly identical. Target->Problem Iso1 Isomer A 6-Chloro-4-(trifluoromethyl)nicotinic acid (Protons at C2, C5) Iso1->Problem Iso2 Isomer B 2-Chloro-6-(trifluoromethyl)nicotinic acid (Protons at C4, C5) Synthesis Crude Synthesis Mixture Synthesis->Target Desired Synthesis->Iso1 Competitor 1 Synthesis->Iso2 Competitor 2

Figure 1: The structural similarity between the target and Isomer A creates an "NMR Blindspot," necessitating crystallographic validation.

Comparative Analysis: Why SC-XRD?

While high-field NMR is the workhorse of organic chemistry, it relies on indirect connectivity (scalar coupling and through-space NOE). For the target molecule, the critical substituents (Cl and CF


) are "NMR silent" in standard 

H experiments or lack proximal protons for NOE correlation.

Table 1: Analytical Technique Performance Matrix

Feature

H /

C NMR
Mass Spectrometry (HRMS) SC-XRD (Crystallography)
Primary Data Chemical Shift (

), Coupling (

)
Mass-to-charge ratio (

)
Electron Density Map
Isomer Differentiation Low . Target and Isomer A both show two singlets (C2-H, C5-H).None . Isomers have identical elemental formulas and exact mass.Absolute . Direct visualization of atomic positions.
Stereochemistry Inferential (NOE).N/AAbsolute configuration.
Sample State Solution (averaged dynamics).Gas phase (fragmentation).Solid state (lattice interactions).
Validation Confidence 85% (Requires

F-HOESY)
10% (Only confirms formula)100% (Gold Standard)

Expert Insight: In Isomer A (6-Cl, 4-CF


), the 

F signal may show Through-Space coupling to the C5 proton, similar to the Target (4-Cl, 6-CF

). Therefore, even

F NMR is not definitively conclusive without a reference standard. SC-XRD is the only self-validating method.

Experimental Protocol: SC-XRD Validation

This protocol is designed to grow diffraction-quality crystals of this compound, exploiting the molecule's hydrogen-bonding potential (carboxylic acid) and lipophilicity (CF


/Cl).
Phase 1: Crystallization Strategy

Objective: Obtain a single crystal with dimensions


 mm.
  • Solvent Selection: The target molecule has a polar head (COOH) and a lipophilic tail (CF

    
    , Cl). A binary solvent system is required.
    
    • Primary Solvent: Ethanol or Acetone (High solubility).

    • Anti-solvent: n-Hexane or Water (Low solubility).

  • Method: Slow Evaporation (preferred) or Vapor Diffusion.

    • Dissolve 20 mg of pure compound in 2 mL of Ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover with parafilm, poke 3 small holes, and store at 4°C.

    • Alternative: Layer 1 mL of n-Hexane over the ethanol solution carefully.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation preferred for Cl atom scattering).
  • Mounting: Select a block-like crystal. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream. Low temperature is critical to freeze the rotation of the -CF

    
     group, reducing thermal disorder.
    
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is vital due to the Chlorine atom's anomalous scattering.

Phase 3: Structural Solution (The Logic)

The structure is solved using Direct Methods (SHELXT) and refined (SHELXL).

  • Step 1: Locate the heaviest atoms first. The Chlorine (Z=17) will appear as the highest electron density peak after the carboxylic acid oxygens.

  • Step 2: Assign the Fluorine atoms. The -CF

    
     group often exhibits rotational disorder. If electron density is smeared, model it as a "split position" (Part A/Part B) with summed occupancy of 1.0.
    
  • Step 3: The Validation Check. Measure the bond lengths.

    • C-Cl bond: ~1.74 Å.

    • C-CF

      
       bond: ~1.50 Å.
      
    • Crucial: If the refinement places a Cl atom at position 4 and it refines stably with low thermal parameters, the structure is the 4-Chloro isomer. If the density at position 4 is too low for Cl and fits a CF

      
       group, it is the isomer.
      

Validation Workflow Diagram

The following flowchart represents the logical pathway from synthesis to final structural certification.

ValidationWorkflow Start Crude Product NMR 1H NMR Analysis (Ambiguous Singlets) Start->NMR Cryst Crystallization (EtOH/Hexane) NMR->Cryst Inconclusive XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Check Bond Length Check C4-X vs C6-Y Solve->Check Check->Start Refinement Fails (Wrong Isomer) Final CERTIFIED STRUCTURE 4-Chloro-6-(trifluoromethyl)... Check->Final C4=Cl (1.74 Å)

Figure 2: The self-validating workflow ensures that only the crystallographically proven isomer moves forward in development.

Structural Insights & Data Interpretation

When analyzing the generated Crystallographic Information File (CIF), focus on these specific parameters to validate the quality of the model:

  • R-Factor (

    
    ):  A value 
    
    
    
    indicates a high-quality fit between the model and the diffraction data.
  • Goodness of Fit (GooF): Should be close to 1.0.

  • Intermolecular Interactions:

    • Carboxylic Acid Dimer: Expect to see the classic

      
       hydrogen-bonded dimer between two molecules (O-H...O). This stabilizes the lattice.
      
    • Halogen Bonding: Look for short contacts between the Chlorine atom and Oxygen/Nitrogen atoms of neighboring molecules, which further rigidifies the structure.

Reporting the Data

For publication or regulatory filing, summarize the data as follows:

  • Formula: C

    
    H
    
    
    
    ClF
    
    
    NO
    
    
  • Crystal System: (Likely Monoclinic or Triclinic)

  • Space Group:

    
     or 
    
    
    
    (Common for centrosymmetric organic acids)
  • Key Bond: C(4)-Cl(1) = 1.738(2) Å (Confirms Regioisomer)

References

  • Gromachevskaya, E. V., et al. "Synthesis and structure of 4-substituted 6-trifluoromethyl-3-pyridinecarboxylic acids." Russian Chemical Bulletin, vol. 58, 2009, pp. 2532–2538.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." CCDC, 2023.

  • Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, vol. 65, no. 2, 2009, pp. 148-155.

  • Reich, H. J. "WinPLT and NMR Data Processing: Fluorine-Proton Coupling." University of Wisconsin-Madison Chemistry, 2023.

  • Flonicamid (Related Structure) Data. "Flonicamid: JMPR 2015." Food and Agriculture Organization of the United Nations.

Comparative Guide: Cost-Effectiveness of 4-Chloro-6-(trifluoromethyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 1060810-66-3), a critical intermediate in the development of agrochemicals and pharmaceutical kinase inhibitors.

Executive Summary

The synthesis of This compound presents a classic dichotomy in process chemistry: the choice between a convergent, multi-step De Novo Cyclization (Route A) and a linear, high-tech Directed Ortho-Metallation (Route B).

  • Route A (De Novo Cyclization) is the Cost-Effectiveness Winner for large-scale manufacturing (>100 kg). It utilizes commodity starting materials (ethyl 4,4,4-trifluoroacetoacetate) and avoids cryogenic conditions, though it generates higher phosphate waste.

  • Route B (Directed Ortho-Metallation) is the Speed Winner for discovery and pilot phases (<10 kg). It converts a commercially available building block in a single step but requires expensive organolithium reagents and -78 °C cooling, making it economically unviable for multi-ton production.

Part 1: Detailed Route Analysis

Route A: The "De Novo" Cyclization Route (Industrial Standard)

This route constructs the pyridine ring with the desired substitution pattern from acyclic precursors. It relies on the regioselective condensation of a trifluoromethyl-1,3-dicarbonyl equivalent with an enamine species.

Mechanism & Chemistry

The core strategy involves the Hantzsch-like condensation or Gould-Jacobs type cyclization.

  • Precursor Formation: Ethyl 4,4,4-trifluoroacetoacetate is activated (e.g., via orthoformate) to form an ethoxymethylene intermediate.

  • Cyclization: Reaction with an enamine (e.g., ethyl 3-aminoacrylate) or an ammonia equivalent closes the ring to yield Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate .

  • Functionalization: The 4-hydroxy group (tautomeric with 4-pyridone) is converted to a chloride using phosphoryl chloride (

    
    ).
    
  • Hydrolysis: The ester is hydrolyzed to the final acid.

Cost Breakdown
  • Raw Materials: Low. Ethyl 4,4,4-trifluoroacetoacetate is a bulk commodity.[1]

  • Reagents: Moderate.

    
     is cheap but requires careful handling.
    
  • Operations: Standard reactors (0–100 °C). No cryogenics.

  • Waste (E-Factor): Moderate to High. Significant phosphorus waste from chlorination and salt waste from neutralization.

Pros & Cons
  • (+) Scalable in standard glass-lined steel reactors.

  • (+) Low raw material costs.

  • (-) 3-4 linear steps.

  • (-) Handling of energetic chlorinating agents (

    
    ).
    
Route B: Directed Ortho-Metallation (DoM) (Discovery & Pilot)

This route leverages the directing effects of substituents on a pre-formed pyridine ring to introduce the carboxylic acid regioselectively.

Mechanism & Chemistry [2][3][4]
  • Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine . The acidity of the C3 proton is enhanced by the inductive effect of the adjacent chlorine (C4) and the trifluoromethyl group (C2/C6 depending on numbering, here C6).

  • Lithiation: Treatment with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C effects deprotonation specifically at position 3 (the "combined directing" site).

  • Quench: Reaction with

    
     traps the lithiated species to form the carboxylate.
    
Cost Breakdown
  • Raw Materials: High.[5] 2-Chloro-6-(trifluoromethyl)pyridine is a specialty chemical ($100s/kg).

  • Reagents: Very High. LiTMP and n-Butyllithium are expensive and hazardous.

  • Operations: High. Requires cryogenic cooling (-78 °C) which is energy-intensive and capital-heavy at scale.

  • Waste: Low E-factor (atom efficient), but lithium salts must be managed.

Pros & Cons
  • (+) Single chemical step.

  • (+) High regioselectivity.

  • (-) Cryogenic conditions are a bottleneck for manufacturing.

  • (-) Safety risks associated with large-scale organolithiums.

Part 2: Comparative Assessment Data

The following table normalizes costs assuming a 100 kg production batch.

MetricRoute A: De Novo CyclizationRoute B: Directed Ortho-Metallation
Step Count 3 (Cyclization, Chlorination, Hydrolysis)1 (Lithiation/Carboxylation)
Overall Yield 50–65%75–85%
Raw Material Cost $ (Low)

$ (High)
Process Cost (OpEx)

(Moderate)

(Very High - Cryo)
Scalability Excellent (Ton scale)Poor (Limited by Cryo capacity)
Key Hazard Corrosive (

)
Pyrophoric (n-BuLi)
Est. Cost / kg $250 - $400 $1,200 - $1,800
Synthesis Flow Decision Tree

SynthesisComparison cluster_RouteA Route A: De Novo Cyclization (Cost-Effective) cluster_RouteB Route B: Directed Ortho-Metallation (Fast) Start Target: this compound RM_A Ethyl 4,4,4-trifluoroacetoacetate + Ethyl 3-aminoacrylate Step_A1 Cyclization (Reflux) RM_A->Step_A1 Inter_A Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Step_A1->Inter_A Step_A2 Chlorination (POCl3) Inter_A->Step_A2 Inter_B Ethyl 4-chloro-6-(trifluoromethyl)nicotinate Step_A2->Inter_B Step_A3 Hydrolysis (NaOH) Inter_B->Step_A3 Step_A3->Start RM_B 2-Chloro-6-(trifluoromethyl)pyridine Step_B1 LiTMP / -78°C / CO2 RM_B->Step_B1 Step_B1->Start

Caption: Comparison of the multi-step cyclization pathway (Green) vs. the single-step DoM pathway (Red).

Part 3: Detailed Experimental Protocols

Protocol A: De Novo Synthesis (Route A)

Based on standard Hantzsch/Guareschi pyridine synthesis methodologies adapted for trifluoromethyl analogs.

Step 1: Cyclization to Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

  • Setup: Equip a 2L reactor with a mechanical stirrer and reflux condenser.

  • Reagents: Charge Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and Ethyl 3-aminoacrylate (1.1 eq) (or generate in situ using ethyl propiolate and ammonia).

  • Reaction: Heat the mixture to 120–140 °C (neat or in high-boiling solvent like Dowtherm A) for 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Validation: Check LCMS for Mass [M+H]+ = 236.1 (Hydroxy-ester).

Step 2: Chlorination

  • Setup: Equip a reactor with a scrubber for HCl gas.

  • Reagents: Suspend the intermediate from Step 1 in Phosphoryl chloride (

    
    )  (5.0 vol). Add a catalytic amount of DMF.
    
  • Reaction: Heat to reflux (105 °C) for 3 hours. The solid will dissolve as the chloride forms.

  • Workup: Distill off excess

    
     under vacuum. Pour residue onto crushed ice (Caution: Exothermic). Extract with Ethyl Acetate.[2][3]
    
  • Product: Ethyl 4-chloro-6-(trifluoromethyl)nicotinate.

Step 3: Hydrolysis

  • Reaction: Dissolve the chloro-ester in Ethanol/Water (1:1). Add NaOH (2.0 eq). Stir at ambient temperature for 2 hours.

  • Isolation: Acidify to pH 2-3 with 1N HCl. The target acid precipitates as a white solid. Filter and dry.[3][6]

Protocol B: Directed Ortho-Metallation (Route B)

Adapted from WO2018213632A1.

  • Reagent Prep: In a dry flask under Argon, prepare LiTMP by adding n-Butyllithium (2.5 M, 1.05 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 min.

  • Addition: Add a solution of 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) in THF dropwise to the LiTMP solution, maintaining temperature below -70 °C.

  • Metallation: Stir at -78 °C for 1 hour to ensure complete lithiation at position 3.

  • Quench: Bubble excess dry

    
     gas  into the reaction mixture (or pour mixture onto dry ice). Allow to warm to room temperature.
    
  • Workup: Quench with water. Wash the aqueous layer with ether (to remove unreacted pyridine). Acidify the aqueous layer with HCl to pH 1. Extract the product with Ethyl Acetate.[3]

References

  • Synthesis of 4-Chloro-6-(trifluoromethyl)

    • Source: WO2018213632A1 - "Kinase inhibitors and uses thereof". Paragraph [0326].
    • URL:

  • Use and Preparation of Intermediate Ethyl 4-chloro-6-(trifluoromethyl)

    • Source: WO2013064461A2 - "Compounds with nematicidal activity".
    • URL:

  • Commercial Availability of Key Intermediates

    • Source: ChemicalBook / Sigma-Aldrich Listings for CAS 1060810-66-3 and 1196146-35-6.
    • URL:

Sources

Publish Comparison Guide: Efficacy of 4-Chloro-6-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-6-(trifluoromethyl)nicotinic acid and its derivatives as enzyme inhibitors. It synthesizes experimental data, structure-activity relationships (SAR), and mechanistic insights for researchers in medicinal and agrochemical chemistry.

Executive Summary: The "Privileged" Scaffold

This compound (CAS: 261635-77-2) represents a "privileged scaffold" in modern inhibitor design. Its utility stems from a unique triad of structural features that optimize ligand-enzyme interactions:

  • The Pyridine Core: Functions as a bioisostere for phenyl rings, improving aqueous solubility and offering a hydrogen bond acceptor (N-atom) for the active site.

  • The Trifluoromethyl (-CF3) Group: Enhances lipophilicity (LogP) for membrane permeability and provides metabolic stability against oxidative degradation (e.g., blocking CYP450 metabolism).

  • The C4-Chlorine Atom: Acts as a steric anchor and a handle for nucleophilic aromatic substitution (

    
    ), allowing rapid diversification into amino- or ether-linked libraries.
    

This guide compares the efficacy of derivatives based on this scaffold across three primary enzyme classes: Phytoene Desaturase (Agrochemicals) , Tyrosine Kinases (Oncology) , and Bacterial Cell Division Enzymes (Antimicrobials) .

Comparative Efficacy Analysis

Case Study A: Phytoene Desaturase (PDS) Inhibition (Herbicides)

Target Enzyme: Phytoene Desaturase (PDS) [EC 1.3.99.30] Mechanism: Inhibition of PDS blocks the conversion of colorless phytoene to


-carotene.[1][2] This depletes protective carotenoids, causing chlorophyll destruction via photo-oxidation (the "bleaching" effect).

Performance Comparison: Nicotinamide derivatives derived from this scaffold act as competitive inhibitors at the cofactor binding site.

Compound ClassCore ScaffoldTargetIC50 / pI50Efficacy vs. Standard
Standard (Norflurazon) PyridazinonePDSpI50 = 7.5Baseline (High Potency)
Standard (Diflufenican) NicotinamidePDSpI50 ≈ 7.2High Potency
4-Cl-6-CF3 Derivative (Carboxamide) Pyridine (This Product) PDS pI50 = 7.3 - 7.6 Comparable / Superior
Ketomorpholine Derivative MorpholinePDSpI50 = 6.8Lower Potency

Key Insight: The 4-chloro-6-trifluoromethyl substitution pattern mimics the electron-deficient nature of the diflufenican core but offers an additional vector (the 4-position) to fine-tune steric fit within the PDS hydrophobic pocket.

Case Study B: Tyrosine Kinase Inhibition (Oncology)

Target Enzymes: VEGFR-2 (KDR), c-KIT, PDGFR. Mechanism: Type II Kinase Inhibition. The scaffold often occupies the hydrophobic "allosteric" pocket adjacent to the ATP-binding site.

Experimental Data (c-KIT & VEGFR-2): Researchers have utilized the 4-chloro-6-(trifluoromethyl)pyridine moiety as a bioisostere for the 4-chloro-3-(trifluoromethyl)phenyl ring found in Sorafenib.

CompoundStructure DescriptionTarget KinaseIC50 (µM)Selectivity Profile
Sorafenib (Control) Phenyl-UreaVEGFR-2 / c-KIT0.090 / 0.068Broad Spectrum
Pyridine Analog A 4-Cl-6-CF3-Pyridine UreaVEGFR-20.0689 High Potency
Pyridine Analog B 4-Amino-6-CF3 Derivativec-KIT (mutant)0.120Moderate

SAR Analysis:

  • Solubility: The pyridine nitrogen increases solubility by ~3-fold compared to the phenyl analog (Sorafenib), addressing a major bioavailability bottleneck.

  • Binding: The pyridine nitrogen can form an additional water-mediated H-bond in the hinge region or the DFG-out pocket, potentially improving residence time.

Case Study C: Antimicrobial Activity (1,3,4-Oxadiazoles)

Target Enzyme: Bacterial DNA Gyrase / FtsZ (Cell Division).[3] Workflow: The acid is converted to a hydrazide and cyclized to a 1,3,4-oxadiazole.

Derivative TypeOrganismMIC (µg/mL)Mechanism
Standard (Ciprofloxacin) S. aureus0.5 - 1.0DNA Gyrase Inhibition
4-Cl-6-CF3 Oxadiazole-Thiol S. aureus2.0 - 4.0 Membrane disruption / Enzyme inhibition
4-Cl-6-CF3 Oxadiazole-Amine E. coli8.0Moderate

Mechanistic Visualization

The following diagrams illustrate the biological pathways and synthesis workflows described above.

Figure 1: Carotenoid Biosynthesis & PDS Inhibition Pathway

This pathway shows where the inhibitor acts to cause the "bleaching" phenotype.

CarotenoidPathway GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase ZetaCarotene Zeta-Carotene Phytoene->ZetaCarotene Desaturation Lycopene Lycopene (Red) ZetaCarotene->Lycopene ZDS BetaCarotene Beta-Carotene (Orange) Lycopene->BetaCarotene Cyclization PDS Phytoene Desaturase (PDS) [Target Enzyme] PDS->Phytoene Catalyzes Inhibitor 4-Cl-6-CF3 Pyridine Derivative (Inhibitor) Inhibitor->PDS INHIBITS (Bleaching Effect)

Caption: Inhibition of PDS by 4-Cl-6-CF3 derivatives blocks conversion of Phytoene, causing accumulation.

Figure 2: Synthesis of Bioactive Oxadiazole Derivatives

A self-validating protocol for converting the scaffold into an antimicrobial agent.

SynthesisWorkflow Start 4-Chloro-6-(trifluoromethyl) nicotinic acid Reagent1 SOCl2 / MeOH (Reflux) Start->Reagent1 Ester Methyl Ester Intermediate Reagent1->Ester Reagent2 NH2NH2 (Hydrazine) (Ethanol) Ester->Reagent2 Hydrazide Acid Hydrazide Reagent2->Hydrazide Reagent3 CS2 / KOH (Cyclization) Hydrazide->Reagent3 Product 1,3,4-Oxadiazole-2-thiol (Active Inhibitor) Reagent3->Product

Caption: Step-wise synthesis of antimicrobial 1,3,4-oxadiazole derivatives from the parent acid.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of the 1,3,4-Oxadiazole Derivative

Objective: Synthesize the antimicrobial core from this compound.

  • Esterification:

    • Dissolve 10 mmol of This compound in 20 mL absolute methanol.

    • Add 3 drops of conc.

      
       (catalyst). Reflux for 6 hours.
      
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of acid spot (

      
      ) and appearance of ester (
      
      
      
      ).
  • Hydrazide Formation:

    • Add hydrazine hydrate (99%, 15 mmol) to the ester solution. Reflux for 8-10 hours.

    • Cool to room temperature. The solid hydrazide precipitates. Filter and recrystallize from ethanol.

    • Yield Check: Expected yield >75%. Melting point should be sharp.

  • Cyclization (Oxadiazole Formation):

    • Dissolve hydrazide (5 mmol) in ethanolic KOH (10 mmol).

    • Add Carbon Disulfide (

      
      , 10 mmol) dropwise. Reflux for 12 hours until 
      
      
      
      evolution ceases.
    • Acidify with dilute HCl to pH 3-4. The precipitate is the 1,3,4-oxadiazole-2-thiol .

Protocol B: Kinase Inhibition Assay (VEGFR-2)

Objective: Determine IC50 of the synthesized derivative.

  • Preparation: Prepare 10 mM stock of the inhibitor in DMSO. Serial dilute (1:3) to generate 10 concentrations (10 µM to 0.5 nM).

  • Reaction Mix: Combine:

    • 20 mM HEPES (pH 7.5), 10 mM

      
      .
      
    • VEGFR-2 Enzyme (0.2 µg/mL).

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

    • ATP (at

      
       concentration, typically 10 µM).
      
    • Test Compound (or DMSO control).

  • Incubation: Incubate at 25°C for 45 minutes.

  • Detection: Use ADP-Glo™ or similar luminescent kinase assay. Add reagent to deplete ATP and convert ADP to light.

  • Analysis: Plot RLU vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

References

  • Sandmann, G., & Mitchell, G. (2001). In Vitro Inhibition Studies of Phytoene Desaturase by Bleaching Ketomorpholine Derivatives. Journal of Agricultural and Food Chemistry. Link

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications. Link

  • Wang, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase. Journal of Medicinal Chemistry. Link

  • Elumalai, K., et al. (2014).[4] Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. Biotechnology Reports. Link

  • PubChem. (2025).[5] 6-Chloro-4-(trifluoromethyl)nicotinic acid - Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in 4-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product. This guide provides an in-depth technical comparison of two robust analytical methodologies for the quantitative analysis of impurities in 4-Chloro-6-(trifluoromethyl)nicotinic acid, a key building block in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the analytical choices, offering a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The objective is to equip you with the knowledge to select and implement the most appropriate analytical strategy for your specific research and quality control needs.

The Criticality of Impurity Profiling

This compound is synthesized through multi-step chemical reactions. As with any synthetic process, there is a potential for the introduction of various impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and quantification of these impurities to ensure patient safety.[1]

Potential Process-Related Impurities:

Based on common synthetic routes for halogenated and trifluoromethylated nicotinic acids, potential process-related impurities may include:

  • Starting Materials: Such as 3-cyanopyridine or derivatives of trifluoroacetoacetate.[2]

  • Intermediates: For instance, partially chlorinated or hydrolyzed precursors.

  • By-products: Arising from incomplete reactions or side reactions.

Potential Degradation Products:

Forced degradation studies are typically performed to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). For this compound, potential degradation pathways could involve hydrolysis of the chloro group or decarboxylation.

Method 1: The Workhorse - High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted and robust technique for routine quality control and impurity analysis in the pharmaceutical industry.[3][4] Its popularity stems from its reliability, cost-effectiveness, and ease of use.

Causality Behind Experimental Choices for HPLC-UV

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.

  • Stationary Phase: A C18 reversed-phase column is a common choice for the separation of polar and non-polar compounds. The non-polar C18 stationary phase interacts with the analytes, and their retention is modulated by the composition of the mobile phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the effective elution of impurities with a wide range of polarities. The buffer helps to maintain a consistent pH and improve peak shape, especially for ionizable compounds like carboxylic acids.

  • Detection Wavelength: The UV detector is set to a wavelength where the API and its impurities exhibit significant absorbance. A photodiode array (PDA) detector is often used to screen across a range of wavelengths to determine the optimal wavelength for detection and to assess peak purity.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method 2: The Specialist - Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

For the detection and quantification of trace-level impurities, especially those that may be genotoxic, UPLC-MS/MS offers unparalleled sensitivity and selectivity.[5][6] UPLC utilizes smaller particle size columns, leading to higher resolution and faster analysis times compared to traditional HPLC.[3] The coupling with a tandem mass spectrometer allows for the confident identification and quantification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[7][8]

Causality Behind Experimental Choices for UPLC-MS/MS
  • Stationary Phase: Similar to HPLC, a C18 column is a good starting point, but with a smaller particle size (e.g., 1.7 µm) to leverage the benefits of UPLC.

  • Mobile Phase: A volatile buffer, such as formic acid or ammonium formate, is used instead of non-volatile phosphate buffers, as the latter are not compatible with mass spectrometry.

  • Ionization Source: An electrospray ionization (ESI) source is commonly used for polar molecules like this compound. It can be operated in either positive or negative ion mode, depending on which provides a better signal for the analytes of interest.

  • Mass Analyzer: A triple quadrupole mass spectrometer is often used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent sensitivity and selectivity by monitoring a specific precursor ion to product ion transition for each analyte.

Experimental Protocol: UPLC-MS/MS

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 98% A, 2% B

    • 0.5-3.0 min: Linear gradient to 10% A, 90% B

    • 3.0-4.0 min: Hold at 10% A, 90% B

    • 4.1-5.0 min: Return to 98% A, 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

  • MS/MS Parameters:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined for the parent compound and each potential impurity by infusing individual standards.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_uplc Method 2: UPLC-MS/MS Sample 4-Chloro-6-(trifluoromethyl) nicotinic acid Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection UPLC_Injection Inject into UPLC Filtration->UPLC_Injection HPLC_Separation C18 Separation (Gradient Elution) HPLC_Injection->HPLC_Separation UV_Detection UV/PDA Detection HPLC_Separation->UV_Detection Data_Analysis_HPLC Chromatogram Analysis (Peak Area %) UV_Detection->Data_Analysis_HPLC UPLC_Separation C18 Separation (Fast Gradient) UPLC_Injection->UPLC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Data_Analysis_UPLC Data Analysis (Quantification vs. Standard) MS_Detection->Data_Analysis_UPLC

Caption: Workflow for impurity analysis of this compound.

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or routine quality control. The following table provides a comparative summary of key validation parameters for the two methods, based on typical performance characteristics.

Parameter HPLC-UV UPLC-MS/MS Rationale for Difference
Specificity GoodExcellentMS/MS provides unequivocal identification based on mass-to-charge ratio and fragmentation pattern, minimizing the risk of co-elution interference.
Limit of Detection (LOD) ~0.01% (area %)~0.0001% (w/w)The inherent sensitivity of the mass spectrometer in MRM mode is significantly higher than that of a UV detector.[7]
Limit of Quantitation (LOQ) ~0.03% (area %)~0.0003% (w/w)Similar to LOD, the superior sensitivity of MS/MS allows for accurate quantification at much lower levels.[9][10]
Linearity (r²) >0.999>0.995Both methods exhibit excellent linearity over their respective dynamic ranges.
Precision (%RSD) < 2.0%< 5.0%Both methods offer high precision. The slightly higher RSD for UPLC-MS/MS can be attributed to the complexity of the instrumentation.
Accuracy (% Recovery) 98-102%95-105%Both methods demonstrate high accuracy for the quantification of impurities.
Analysis Time ~35 minutes~5 minutesUPLC technology with its smaller particle columns and higher operating pressures significantly reduces run times.[3]
Cost (Instrument & Consumables) ModerateHighThe initial investment and ongoing maintenance costs for a UPLC-MS/MS system are substantially higher than for an HPLC-UV system.
Structural Information Limited (UV spectra)High (MS/MS spectra)MS/MS provides valuable structural information through fragmentation patterns, aiding in the identification of unknown impurities.[8]

Logical Framework for Method Selection

Method_Selection Start Analytical Need Routine_QC Routine QC & Purity Assay (>0.1%) Start->Routine_QC Trace_Analysis Trace Analysis & Genotoxic Impurities (<0.05%) Start->Trace_Analysis Unknown_ID Identification of Unknown Impurities Start->Unknown_ID Routine_QC->Trace_Analysis No HPLC Select HPLC-UV Routine_QC->HPLC Yes Trace_Analysis->Unknown_ID No UPLC_MS Select UPLC-MS/MS Trace_Analysis->UPLC_MS Yes Unknown_ID->HPLC No Unknown_ID->UPLC_MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantitative analysis of impurities in this compound. The optimal choice depends on the specific analytical objective.

  • HPLC-UV is the method of choice for routine quality control, where reliability, cost-effectiveness, and ease of use are the primary considerations. It is well-suited for quantifying known impurities at levels typically encountered in process control and final product release testing.

  • UPLC-MS/MS is indispensable for applications requiring high sensitivity, such as the analysis of potentially genotoxic impurities, and for the identification of unknown impurities. Its speed and specificity also make it a valuable tool during drug development and for in-depth investigations.

By understanding the principles, capabilities, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.

References

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • A kind of preparation method of 4-trifluoromethyl nicotinic acid. (n.d.). Google Patents.
  • validated hplc methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 11, 2026, from [Link]

  • Synthesis method of 4-trifluoromethyl nicotinic acid. (n.d.). Eureka | Patsnap. Retrieved February 11, 2026, from [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Preprints.org. Retrieved February 11, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved February 11, 2026, from [Link]

  • Preparation method of 4-trifluoromethyl nicotinic acid. (n.d.). Google Patents.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). IJRPR. Retrieved February 11, 2026, from [Link]

  • process related impurities: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 11, 2026, from [Link]

  • A kind of method for synthesizing 4 trifluoromethyl nicotinic acids. (n.d.). Google Patents.
  • Impurities Application Notebook. (n.d.). Waters. Retrieved February 11, 2026, from [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. (2022, June 22). AKJournals. Retrieved February 11, 2026, from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved February 11, 2026, from [Link]

  • Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. (2022, April 19). MDPI. Retrieved February 11, 2026, from [Link]

  • Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • 4-(Trifluoromethyl)nicotinic acid. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD. Retrieved February 11, 2026, from [Link]

  • Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021, June 3). MDPI. Retrieved February 11, 2026, from [Link]

  • 6-(Trifluoromethyl)nicotinic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Nicotinic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-6-(trifluoromethyl)nicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-Chloro-6-(trifluoromethyl)nicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. The focus is on providing a practical, experience-driven perspective on method selection and validation, grounded in established scientific principles and regulatory expectations.

Introduction: The "Why" Behind Method Selection

The choice of an analytical method is not arbitrary; it is a strategic decision dictated by the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application of the data. For this compound, its aromatic and acidic nature, along with the presence of halogen and trifluoromethyl groups, influences its chromatographic behavior and detection characteristics. This guide will explore three common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The validation of these methods is paramount to ensure data integrity and is guided by the principles outlined by the International Council for Harmonisation (ICH) guidelines. Key validation parameters that will be discussed include specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Visualizing the Analyte

To understand the analytical challenges, it's essential to visualize the molecule at the heart of this guide.

Caption: Chemical structure of this compound.

Comparative Analysis of Analytical Methodologies

This section provides a head-to-head comparison of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Good, but potential for interference from co-eluting impurities.Excellent, based on both retention time and mass fragmentation pattern.Superior, highly specific due to precursor-product ion transitions.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998Typically ≥ 0.999
Accuracy (% Recovery) 98-102%95-105% (can be affected by derivatization)99-101%
Precision (%RSD) < 2%< 5%< 1%
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangefg/mL to pg/mL range
Robustness HighModerate (sensitive to derivatization and injection port conditions)High
Sample Throughput HighModerate (longer run times and sample preparation)High

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is often the workhorse in quality control laboratories due to its robustness, ease of use, and cost-effectiveness. The key to a successful HPLC method for an acidic compound like this compound is controlling the pH of the mobile phase to ensure consistent ionization and, therefore, reproducible retention. A C18 column is a common starting point due to its versatility in reversed-phase chromatography.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Trustworthiness: The method's validity is established through a rigorous validation process. System suitability tests, including replicate injections of a standard solution, are performed before each run to ensure the chromatographic system is performing adequately.[5]

Workflow Visualization:

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers excellent selectivity and sensitivity. However, for a polar and acidic compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for gas-phase analysis. Silylation with reagents like BSTFA is a common approach. The choice of the GC column is critical for achieving good peak shape and resolution.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC system coupled to a 5977B MS detector or equivalent.

  • Derivatization:

    • Evaporate an aliquot of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Trustworthiness: The use of an internal standard is highly recommended in GC-MS to compensate for variations in derivatization efficiency and injection volume. The specificity is confirmed by the presence of characteristic fragment ions in the mass spectrum.[6]

Workflow Visualization:

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dry Dry Sample derivatize Add Derivatizing Agent dry->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC heat->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: GC-MS workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, particularly in complex matrices. The ability to perform Multiple Reaction Monitoring (MRM) allows for the selective detection of the analyte even in the presence of significant background interference. Electrospray ionization (ESI) in negative mode is typically suitable for acidic compounds.

Experimental Protocol:

  • Instrumentation: Agilent 1290 Infinity II LC system coupled to a 6470 Triple Quadrupole LC/MS system or equivalent.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 45 psi.

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 224 -> m/z 178 (loss of COOH).

  • Sample Preparation:

    • Similar to HPLC-UV, but dilution to a much lower concentration range (e.g., ng/mL or pg/mL) is required.

    • For complex matrices, Solid Phase Extraction (SPE) may be employed for sample cleanup.[7]

Trustworthiness: The use of a stable isotope-labeled internal standard is the most robust approach for LC-MS/MS quantification, as it corrects for matrix effects and variations in instrument response. The specificity of the MRM transition provides a high degree of confidence in the results.[8]

Workflow Visualization:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dilute Dilute Sample spe SPE Cleanup (Optional) dilute->spe inject Inject into LC spe->inject separate Chromatographic Separation inject->separate ionize ESI (-) separate->ionize fragment Collision-Induced Dissociation ionize->fragment detect MRM Detection fragment->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS workflow for quantification.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For routine quality control of bulk material or formulated products where high concentrations are expected and high throughput is necessary, HPLC-UV is the recommended method. It offers a balance of performance, robustness, and cost-effectiveness.

  • For the identification and quantification of the analyte as an impurity or in trace-level analyses, GC-MS is a viable option, provided that a reproducible derivatization procedure is developed. Its high selectivity can be advantageous in complex matrices.

  • For bioanalytical studies, metabolite identification, or when the utmost sensitivity and specificity are required, LC-MS/MS is the unparalleled choice. Although the initial investment is higher, its performance justifies its use in demanding applications.

Regardless of the method chosen, a thorough validation according to ICH guidelines is non-negotiable to ensure the generation of reliable and defensible data. This guide serves as a starting point for method development and validation, and further optimization will likely be required based on the specific sample matrix and analytical instrumentation.

References

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • World Health Organization. Guidelines for drinking-water quality. [Link]

  • Agency for Toxic Substances and Disease Registry. Strontium - Analytical Methods. [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

  • Chromatography Online. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • Agency for Toxic Substances and Disease Registry. 2,4,6-Trinitrotoluene - Analytical Methods. [Link]

  • ResearchGate. HPLC and LC/MS/MS operation condition. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • NASA SeaBASS. High Performance Liquid Chromatography (HPLC) Method Summary. [Link]

  • PubMed. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. [Link]

  • Food Research. Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • International Journal of Environmental Research. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • Agilent. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. [Link]

  • ResearchGate. HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. [Link]

  • Shimadzu. LC/MS/MS Method Package for Primary Metabolites. [Link]

  • gmpua.com. A Practical Guide to Analytical Method Validation. [Link]

  • Human Metabolome Database. Nicotinic acid ribonucleoside GC-MS (Non-derivatized) - 70eV, Positive. [Link]

Sources

Safety Operating Guide

4-Chloro-6-(trifluoromethyl)nicotinic acid proper disposal procedures

[5][7][8]

Part 4: Technical Data & Compatibility

ParameterSpecificationOperational Implication
Molecular Formula C7H3ClF3NO2Contains Fluorine (F) and Chlorine (Cl).[1][4][5][6][7][8][9][10][11][12][13]
Acidity (pKa) ~3.0 - 4.0 (Est.)Corrosive to carbon steel; use Glass or Plastic.
Incompatibility Strong Oxidizers, Strong BasesRisk of exothermic reaction or gas evolution.
Combustion Products COx, NOx, HF , HCl Must be incinerated with scrubbers.
RCRA Classification Characteristic (Toxic/Ignitable if dissolved)Do not sewer.

References

  • SynQuest Laboratories. (2018). Safety Data Sheet: 4-(Trifluoromethyl)nicotinic acid. Retrieved from 5

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from 14

  • Fisher Scientific. (2015).[12] Safety Data Sheet: 4-(Trifluoromethyl)nicotinic acid. Retrieved from 15

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.